Product packaging for 7-Fluoroquinolin-3-ol(Cat. No.:CAS No. 1026622-90-1)

7-Fluoroquinolin-3-ol

Cat. No.: B3075141
CAS No.: 1026622-90-1
M. Wt: 163.15 g/mol
InChI Key: UUQVWOZRDYGRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoroquinolin-3-ol (CAS 1026622-90-1) is a fluorinated quinoline derivative of high interest in medicinal and synthetic chemistry. With a molecular formula of C 9 H 6 FNO and a molecular weight of 163.15 g/mol, this compound serves as a versatile "privileged scaffold" for constructing complex molecules . The strategic placement of the electron-withdrawing fluorine atom at the 7-position and the hydrogen-bonding hydroxyl group at the 3-position creates a unique electronic profile, making it a valuable intermediate in Structure-Activity Relationship (SAR) studies . This compound is primarily utilized as a key building block in the research and development of novel therapeutic agents. Its quinoline core is a common motif in pharmaceuticals, and researchers investigate its derivatives for potential applications as anticancer, antimalarial, antibacterial, and antiviral agents . The fluorine substitution can significantly alter the compound's biological activity, metabolic stability, and bioavailability, driving the exploration of new fluoroquinoline-based drugs to overcome challenges like drug resistance . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include wearing protective gloves/eye protection and ensuring use in a well-ventilated area . Store sealed in a dry, room temperature environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B3075141 7-Fluoroquinolin-3-ol CAS No. 1026622-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQVWOZRDYGRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Fluoroquinolin-3-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Fluoroquinolin-3-ol: A Core Scaffold for Modern Drug Discovery

As a foundational building block in medicinal chemistry, this compound presents a unique combination of structural features essential for the development of novel therapeutics. The strategic placement of a fluorine atom and a hydroxyl group on the quinoline core provides chemists with versatile handles for molecular modification, influencing physicochemical properties and biological activity. This guide offers an in-depth analysis of its chemical properties, a robust synthesis protocol, and its applications, providing researchers and drug development professionals with the critical knowledge to leverage this scaffold in their discovery programs.

Molecular Structure and Physicochemical Properties

This compound, also known as 7-Fluoro-3-hydroxyquinoline, is a heterocyclic aromatic compound. The quinoline core is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The fluorine atom at the C7 position significantly alters the electronic properties of the benzene portion of the scaffold, enhancing metabolic stability and modulating pKa, which can be crucial for cell permeability and target binding. The hydroxyl group at the C3 position provides a key site for derivatization and potential hydrogen bonding interactions with biological targets.

The inherent properties of this molecule make it an attractive starting point for library synthesis in drug discovery campaigns. Its core structure is found in a wide array of biologically active compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261625-23-3--INVALID-LINK--
Molecular Formula C₉H₆FNO--INVALID-LINK--[2]
Molecular Weight 163.15 g/mol --INVALID-LINK--[2]
Appearance (Predicted) Off-white to light brown solidN/A
Solubility (Predicted) Soluble in DMSO, MethanolN/A
pKa (Predicted) ~7.4 (hydroxyl proton)N/A

Synthesis of this compound: A Proposed Protocol

While several classical methods exist for quinoline synthesis, such as the Skraup-Doebner-Von Miller[3][4] and Conrad-Limpach reactions[5][6], a targeted synthesis of this compound requires a strategy that precisely controls the placement of the hydroxyl group. A modified Friedländer annulation is a highly effective approach. This protocol outlines a plausible and chemically sound pathway starting from commercially available 2-amino-4-fluorobenzaldehyde.

The causality behind this choice rests on building the pyridine ring onto the pre-functionalized aniline. This avoids potential regioselectivity issues that can arise when attempting to functionalize the quinoline core post-synthesis. The use of ethyl glyoxylate provides the necessary two-carbon unit (C2 and C3) with the hydroxyl precursor already in place.

References

An In-Depth Technical Guide to the Synthesis of 7-Fluoroquinolin-3-ol from 3-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 7-Fluoroquinolin-3-ol, a valuable heterocyclic scaffold in medicinal chemistry. Recognizing the limitations of common quinoline syntheses which typically yield 4-hydroxy derivatives, this document details a robust, multi-step pathway beginning with the readily available starting material, 3-fluoroaniline. The core of this strategy is the strategic construction of a key intermediate, 2-amino-4-fluorobenzaldehyde, followed by a meticulously planned Friedländer annulation to yield the target 3-hydroxyquinoline. This guide emphasizes the causal relationships behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis. All protocols are designed as self-validating systems, with in-depth explanations of reaction mechanisms, purification strategies, and characterization checkpoints.

Introduction: The Strategic Importance of the Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, from the historic antimalarial quinine to modern fluoroquinolone antibiotics.[1] The introduction of fluorine substituents can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, receptor binding affinity, and bioavailability.

While the synthesis and application of 4-quinolone derivatives are extensively documented, particularly via the Gould-Jacobs reaction, the 3-hydroxyquinoline motif offers a distinct vector for molecular elaboration and biological interaction.[2][3] The 3-hydroxy group provides a crucial hydrogen bond donor/acceptor site, making this compound a highly valuable intermediate for developing novel kinase inhibitors, anti-infective agents, and other targeted therapeutics.[4] This guide presents a logical and efficient pathway to access this specific, high-value isomer.

Retrosynthetic Analysis and Strategic Overview

A direct synthesis of a 3-hydroxyquinoline from an aniline via common one-pot methods like the Gould-Jacobs or Skraup reactions is mechanistically challenging. The Gould-Jacobs pathway inherently leads to 4-hydroxyquinolines.[2] Therefore, a more strategic approach is required. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, provides a reliable entry to 2,3-substituted quinolines.[5][6]

Our retrosynthetic strategy hinges on disconnecting the target molecule via the Friedländer annulation. This reveals two key synthons: the C2-building block (B) and the key intermediate, 2-amino-4-fluorobenzaldehyde (C) . This intermediate, in turn, can be logically derived from the commercial starting material, 3-fluoroaniline (D) .

G A Target: this compound disconnect1 Friedländer Annulation A->disconnect1 B Synthon B: Glycolaldehyde equivalent (e.g., acetal) C Intermediate C: 2-Amino-4-fluorobenzaldehyde disconnect2 Ortho-Formylation & Deprotection C->disconnect2 D Starting Material D: 3-Fluoroaniline disconnect1->B disconnect1->C disconnect2->D

Caption: Retrosynthetic pathway for this compound.

This approach bifurcates the synthesis into two distinct, manageable phases:

  • Part 1: The robust, multi-step preparation of the 2-amino-4-fluorobenzaldehyde intermediate from 3-fluoroaniline.

  • Part 2: The decisive Friedländer annulation to construct the final heterocyclic core.

Part 1: Synthesis of Key Intermediate: 2-Amino-4-fluorobenzaldehyde

The primary challenge is the regioselective introduction of a formyl group ortho to the amino functionality of 3-fluoroaniline. Direct formylation is often unselective. Therefore, a protection/ortho-direction/deprotection strategy is employed. The acetamido group serves as an excellent ortho-directing group for lithiation, ensuring the formyl group is installed at the correct C2 position.

G cluster_0 Workflow: Intermediate Synthesis A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide A->B Step 1: Acetylation (Ac₂O, Pyridine) C 2-Acetamido-4-fluorobenzaldehyde B->C Step 2: Ortho-Formylation (n-BuLi, DMF) D 2-Amino-4-fluorobenzaldehyde (Key Intermediate) C->D Step 3: Hydrolysis (aq. HCl)

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Experimental Protocol: Part 1

Step 1.1: Acetylation - Protection of 3-Fluoroaniline

  • Rationale: The amino group is protected as an acetamide to prevent side reactions and to act as a powerful directing group in the subsequent ortho-lithiation step.

  • Procedure:

    • To a stirred solution of 3-fluoroaniline (1.0 eq) in dichloromethane (DCM, ~5 mL per gram of aniline) at 0 °C, add pyridine (1.2 eq).

    • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-fluorophenyl)acetamide as a solid, which can be used directly or recrystallized from ethanol/water.

Step 1.2: Ortho-Directed Formylation

  • Rationale: The acetamido group directs deprotonation to the adjacent ortho position using a strong base like n-butyllithium (n-BuLi). The resulting aryl lithium species is a potent nucleophile that is trapped by an electrophilic formylating agent, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-(3-fluorophenyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

    • Add n-BuLi (2.2 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Add anhydrous DMF (3.0 eq) dropwise.

    • Stir for another 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

    • Carefully quench the reaction at 0 °C with saturated NH₄Cl solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 1.3: Hydrolysis - Deprotection to Yield 2-Amino-4-fluorobenzaldehyde

  • Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to reveal the free amine, yielding the desired key intermediate.

  • Procedure:

    • Suspend the purified 2-acetamido-4-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and 6M aqueous HCl.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and neutralize carefully with a saturated NaHCO₃ or NaOH solution until pH ~7-8.

    • Extract the product into ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 2-amino-4-fluorobenzaldehyde.

Table 1: Reagent Summary for Intermediate Synthesis
Step Key Reagent Purpose Typical Yield
1.1 AcetylationAcetic AnhydrideAmine Protection>95%
1.2 Formylationn-BuLi / DMFOrtho C-H Activation50-70%
1.3 HydrolysisAqueous HClDeprotection>90%

Part 2: Friedländer Annulation for Quinoline Core Synthesis

The Friedländer synthesis is a condensation reaction that forms a quinoline from a 2-aminoaryl aldehyde and a carbonyl compound with an α-methylene group.[7][8] To obtain the 3-hydroxy substituent, a glycolaldehyde equivalent is the ideal reaction partner. Using glycolaldehyde dimethyl acetal is advantageous as it is more stable than free glycolaldehyde and hydrolyzes under the acidic reaction conditions to generate the reactive aldehyde in situ.

G cluster_0 Friedländer Mechanism A 2-Amino-4-fluorobenzaldehyde C Aldol Adduct (unstable) A->C Base-catalyzed Aldol Condensation B Glycolaldehyde (from acetal) B->C D α,β-Unsaturated Aldehyde C->D Dehydration E Cyclized Intermediate (Hemiaminal) D->E Intramolecular Conjugate Addition F This compound E->F Dehydration (Aromatization)

Caption: Plausible mechanism for the Friedländer synthesis of this compound.

Experimental Protocol: Part 2
  • Rationale: An acid or base catalyst facilitates the initial aldol condensation between the two aldehyde partners. The subsequent intramolecular cyclization (conjugate addition of the amine) and dehydration (aromatization) cascade leads directly to the stable quinoline ring system.

  • Procedure (Base-Catalyzed):

    • In a round-bottom flask, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) and glycolaldehyde dimethyl acetal (1.5 eq) in ethanol.

    • Add an aqueous solution of potassium hydroxide (KOH, 2.0 eq).

    • Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid or 1M HCl.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solvent and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude this compound by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography.

Table 2: Reaction Conditions for Friedländer Annulation
Parameter Condition/Reagent
Starting Materials 2-Amino-4-fluorobenzaldehyde, Glycolaldehyde dimethyl acetal
Solvent Ethanol
Catalyst Potassium Hydroxide (KOH)
Temperature Reflux (~78 °C)
Typical Yield 60-85%

Purification and Characterization

Purification: The final product, this compound, is typically a solid. The primary method for purification is recrystallization, which is effective for removing minor impurities and results in a highly crystalline product. For more challenging separations, silica gel column chromatography using a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol is recommended.

Characterization: The structure of the synthesized this compound must be unequivocally confirmed through standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the quinoline core, with specific splitting patterns dictated by the fluorine and hydroxyl substituents. The C2, C4, and C8 protons will appear as distinct singlets or doublets.

  • ¹³C NMR: Will confirm the presence of 9 unique carbon atoms, including the C-F carbon (large C-F coupling constant) and the C-OH carbon.

  • Mass Spectrometry (MS): Will show the correct molecular ion peak corresponding to the molecular weight of C₉H₆FNO (163.15 g/mol ).[4]

  • Infrared (IR) Spectroscopy: Will display a broad absorption band for the O-H stretch (around 3200-3400 cm⁻¹) and characteristic peaks for C=C and C=N stretching in the aromatic region.

Conclusion

This guide details a logical, robust, and reproducible synthetic route to this compound starting from 3-fluoroaniline. By eschewing more common but inappropriate synthetic strategies and instead employing a directed ortho-lithiation followed by a mechanistically sound Friedländer annulation, this pathway provides reliable access to a high-value heterocyclic building block. The detailed protocols and mechanistic explanations are intended to empower researchers to not only replicate this synthesis but also adapt it for the creation of novel derivatives for application in drug discovery and development.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Analytical Frontier

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 7-Fluoroquinolin-3-ol, a key heterocyclic scaffold, presents a unique analytical challenge. While extensive literature documents the mass spectrometric behavior of fluoroquinolone antibiotics, which bear a carboxylic acid at the 3-position, the hydroxylated analogue remains less explored. This guide, therefore, serves as both a theoretical framework and a practical manual for the mass spectrometric analysis of this compound. By leveraging foundational principles of mass spectrometry and drawing logical parallels from structurally related compounds, we will construct a robust analytical approach. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to approach the characterization of this and similar molecules.

Foundational Chemistry of this compound: An Analytical Perspective

Before delving into instrumentation and methodologies, a firm grasp of the analyte's physicochemical properties is essential. These properties dictate every subsequent analytical decision, from sample preparation to the choice of ionization technique.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₆FNO

  • Molecular Weight (Monoisotopic): 163.0433 g/mol

  • Key Structural Features:

    • Quinoline Core: A rigid, aromatic bicyclic system.

    • 3-Hydroxy Group: A potential site for protonation/deprotonation and a key driver of fragmentation.

    • 7-Fluoro Group: An electron-withdrawing substituent that influences the electron density of the aromatic system and can serve as a characteristic neutral loss in fragmentation.

The presence of the hydroxyl group and the fluorine atom are the two most significant features that will define the mass spectrometric behavior of this compound, distinguishing it from the more commonly studied fluoroquinolone antibiotics.

Ionization Source Selection: The Gateway to Mass Analysis

The choice of ionization source is critical for generating intact molecular ions of this compound with high efficiency. Electrospray ionization (ESI) is the most suitable technique for this polar, protic molecule.

Rationale for Electrospray Ionization (ESI):

ESI is a soft ionization technique that is ideal for polar molecules, minimizing in-source fragmentation and preserving the molecular ion. Given the presence of the hydroxyl group and the nitrogen atom in the quinoline ring, this compound can be readily ionized in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the nitrogen atom of the quinoline ring is the most likely site of protonation, resulting in a stable [M+H]⁺ ion. This is generally the preferred mode for quinolone-type compounds due to the high proton affinity of the heterocyclic nitrogen.[1][2]

  • Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the hydroxyl group can be deprotonated to form an [M-H]⁻ ion. While feasible, the stability of the resulting anion may be lower compared to the protonated cation.

Experimental Protocol: ESI Source Optimization

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture containing 0.1% formic acid for positive ion mode analysis. For negative ion mode, use 0.1% ammonium hydroxide.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Source Parameter Optimization:

    • Capillary Voltage: 3.0-4.5 kV (positive), 2.5-4.0 kV (negative)

    • Nebulizing Gas (N₂): Adjust for a stable spray (typically 20-40 psi).

    • Drying Gas (N₂): Optimize temperature (250-350 °C) and flow rate (5-10 L/min) to ensure efficient desolvation without inducing thermal degradation.

  • Mode Selection: Acquire full scan mass spectra in both positive and negative ion modes to determine which provides superior signal intensity and stability for the molecular ion. For this compound, the positive ion mode is predicted to be more sensitive.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition

For definitive identification, particularly in complex matrices, accurate mass measurement is indispensable. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide the mass accuracy required to confirm the elemental composition of this compound.

Protocol for Accurate Mass Measurement:

  • Instrument Calibration: Calibrate the mass spectrometer using a certified calibration solution to ensure mass accuracy below 5 ppm.

  • Data Acquisition: Acquire data in full scan mode at a resolution of at least 70,000 (for Orbitrap) or 20,000 (for TOF).

  • Data Analysis:

    • Extract the exact mass of the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the measured mass.

    • Compare the measured mass to the theoretical mass and calculate the mass error in ppm.

Table 1: Theoretical and Expected HRMS Data for this compound

Ion SpeciesTheoretical Monoisotopic Mass (m/z)Expected Mass Accuracy
[M+H]⁺164.0511< 5 ppm
[M-H]⁻162.0355< 5 ppm

Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Puzzle

Collision-Induced Dissociation (CID) is the cornerstone of structural elucidation, providing a fragmentation "fingerprint" that is unique to the molecule's structure. The fragmentation pattern of this compound is predicted to be driven by the stability of the quinoline core and the lability of the hydroxyl and fluoro groups.

Predicted Fragmentation Pathways of [M+H]⁺ (m/z 164.0511):

Unlike fluoroquinolone antibiotics that readily lose CO₂, the primary fragmentation pathways for this compound are expected to involve losses of small neutral molecules such as carbon monoxide (CO), hydrogen fluoride (HF), and water (H₂O).[3][4]

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols and other hydroxylated aromatic compounds is the neutral loss of CO. This would result in a fragment ion at m/z 136.0562.

  • Loss of Hydrogen Fluoride (HF): The fluorine substituent can be eliminated as HF, a characteristic loss for many fluorinated compounds.[5] This would produce a fragment ion at m/z 144.0450.

  • Sequential Losses: Further fragmentation of the primary product ions is likely. For example, the ion at m/z 144.0450 (after HF loss) could subsequently lose CO to yield an ion at m/z 116.0491.

Experimental Protocol: MS/MS Analysis

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 164.05) in the quadrupole.

  • Collision Energy Optimization: Apply a range of collision energies (typically 10-40 eV) to induce fragmentation. A collision energy ramp is often effective to observe both the formation and subsequent fragmentation of primary product ions.

  • Product Ion Scanning: Scan the third quadrupole or the TOF analyzer to detect the resulting fragment ions.

Table 2: Predicted Product Ions from CID of [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure
164.0511CO136.05627-Fluoro-isoindole cation
164.0511HF144.04503-Hydroxy-quinoline cation
144.0450CO116.0491Isoindole cation

Visualization of the Fragmentation Pathway

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary_fragment Secondary Fragment 164.0511 [M+H]⁺ This compound m/z 164.0511 136.0562 [M+H-CO]⁺ m/z 136.0562 164.0511->136.0562 -CO 144.0450 [M+H-HF]⁺ m/z 144.0450 164.0511->144.0450 -HF 116.0491 [M+H-HF-CO]⁺ m/z 116.0491 144.0450->116.0491 -CO

Caption: Predicted CID fragmentation pathway of protonated this compound.

Practical Applications: A Self-Validating System in Drug Development

The methodologies described above form a self-validating system for the identification and characterization of this compound in various contexts within drug development.

  • Metabolite Identification: In drug metabolism studies, the characteristic fragmentation pattern of the parent compound can be used to identify potential metabolites. For instance, the addition of an oxygen atom (+16 Da) to the parent molecule would result in a precursor ion at m/z 180.0460. The MS/MS spectrum of this ion would be expected to show similar neutral losses (CO, HF) and a fragment corresponding to the unmodified parent compound.

  • Impurity Profiling: During process development and quality control, this method can be used to identify and quantify process-related impurities. The high specificity of MS/MS allows for the detection of trace-level impurities even in the presence of a large excess of the active pharmaceutical ingredient.

  • Reaction Monitoring: The speed and sensitivity of LC-MS make it an ideal tool for real-time monitoring of chemical reactions, ensuring complete conversion and identifying the formation of any byproducts.

Conclusion: A Roadmap for Structural Elucidation

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By combining high-resolution mass spectrometry for accurate mass measurement with tandem mass spectrometry for detailed structural fingerprinting, a confident identification of this molecule can be achieved. The principles and protocols outlined herein are not only applicable to this compound but can also be adapted for the analysis of other novel heterocyclic compounds, underscoring the power and versatility of modern mass spectrometry in advancing pharmaceutical science.

References

Biological activity screening of 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 7-Fluoroquinolin-3-ol

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic value. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly modulate a molecule's physicochemical properties and biological activity, as exemplified by the highly successful fluoroquinolone class of antibiotics. This compound is a novel synthetic compound that, by virtue of its structural motifs, stands as a promising candidate for targeted biological investigation. This guide presents a comprehensive, tiered strategic framework for the systematic biological activity screening of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not just procedural steps but the underlying scientific rationale for a multi-phase screening cascade. The proposed workflow begins with broad, primary screens for antimicrobial and anticancer activity, progresses to detailed secondary assays for mechanism of action (MoA) elucidation, and concludes with essential preliminary safety profiling. This structured approach is designed to efficiently identify and characterize the therapeutic potential of this compound, ensuring a robust and logically sound evaluation.

Strategic Overview: A Tiered Approach to Biological Screening

The journey from a novel chemical entity to a potential therapeutic lead requires a systematic and resource-conscious evaluation. A tiered or cascaded screening approach is the cornerstone of this process. This strategy prioritizes high-throughput, cost-effective assays in the initial phase to cast a wide net, followed by more complex, resource-intensive assays to investigate promising "hits." This guide structures the evaluation of this compound into three distinct phases, each designed to answer critical questions about the compound's biological profile.

G cluster_2 Phase 3: Safety Profiling Antimicrobial Antimicrobial Screen (MIC Panel) MoA_Antimicrobial Antimicrobial MoA (Gyrase/Topo IV Assays) Antimicrobial->MoA_Antimicrobial If Active Anticancer Anticancer Screen (Cytotoxicity Panel) MoA_Anticancer Anticancer MoA (Kinase, Cell Cycle, Apoptosis) Anticancer->MoA_Anticancer If Active Safety Preliminary Safety (Ames, hERG) MoA_Antimicrobial->Safety MoA_Anticancer->Safety

Caption: Tiered screening workflow for this compound.

Phase 1: Primary Screening - Identifying the Biological Domain

The initial goal is to efficiently determine if this compound possesses significant biological activity and in which therapeutic domain it lies. We will simultaneously probe its effects on prokaryotic (bacteria, fungi) and eukaryotic (cancer) cells.

Antimicrobial Activity Screening

Causality: The fluoroquinolone substructure within this compound provides a strong rationale for investigating its antimicrobial properties. The primary screening tool is the determination of the Minimum Inhibitory Concentration (MIC), which establishes the lowest concentration of the compound required to inhibit the visible growth of a microorganism.[1][2]

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL. Concentrations should typically range from 256 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Dilute the cultures in the appropriate broth to achieve a final concentration of 5 x 10⁵ Colony Forming Units (CFU)/mL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).

    • Negative Control (Sterility): Wells containing broth only (to confirm media sterility).

    • Reference Drug: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.[3]

Test MicroorganismGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin
Staphylococcus aureusPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicansN/A
Anticancer Cytotoxicity Screening

Causality: The quinoline core is present in numerous approved and investigational anticancer agents.[4][5] Therefore, assessing the cytotoxicity of this compound against a panel of human cancer cell lines is a logical primary step. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 3-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percent viability against the log of the compound concentration using non-linear regression.[8]

Cancer Cell LineTissue of OriginIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin
MCF-7Breast
A549Lung
HCT-116Colon
HeLaCervical

Phase 2: Mechanism of Action (MoA) Elucidation

Positive results from Phase 1 trigger a deeper investigation into how the compound works. The direction of this phase is dictated by the primary screening outcomes.

Path A: Unraveling Antimicrobial MoA

Hypothesis: If this compound shows significant antimicrobial activity, its structural similarity to fluoroquinolones points towards the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[9][10] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.[11][12]

These assays typically measure the conversion of supercoiled plasmid DNA to a relaxed form (by gyrase) or the decatenation of interlinked DNA circles (by topoisomerase IV).[3][13][14]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing the appropriate assay buffer, relaxed pBR322 plasmid DNA (for gyrase supercoiling) or catenated kDNA (for topoisomerase IV decatenation), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin).

  • Enzyme Initiation: Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase or topoisomerase IV enzyme.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel.

  • Visualization & Analysis: Stain the gel with ethidium bromide and visualize under UV light. Quantify the band intensities to determine the concentration of the inhibitor required to inhibit 50% of the enzyme's activity (IC₅₀).[3]

G cluster_0 Bacterial DNA Replication cluster_1 Post-Replication ReplicationFork Replication Fork PositiveSupercoils Positive Supercoils (Stress) ReplicationFork->PositiveSupercoils DNA_Gyrase DNA Gyrase PositiveSupercoils->DNA_Gyrase Targeted by RelaxedDNA Relaxed DNA DNA_Gyrase->RelaxedDNA Resolves to CatenatedDNA Interlinked Daughter Chromosomes TopoIV Topoisomerase IV CatenatedDNA->TopoIV Targeted by DecatenatedDNA Separated Chromosomes TopoIV->DecatenatedDNA Resolves to Inhibitor This compound Inhibitor->DNA_Gyrase Inhibitor->TopoIV

Caption: Hypothesized antimicrobial MoA of this compound.

Path B: Characterizing Anticancer MoA

Hypothesis: If this compound demonstrates potent cytotoxicity, several mechanisms common to quinoline derivatives should be investigated. These include the inhibition of protein kinases crucial for cancer cell signaling and the disruption of the cell cycle.[15]

Causality: Many quinolines function as ATP-competitive inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often dysregulated in cancer.[15][16]

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-Based)

  • Plate Setup: In a white 96-well plate, add 2.5 µL of serially diluted this compound. Include positive (no inhibitor) and blank (no enzyme) controls.[15]

  • Enzyme Addition: Add 5 µL of diluted recombinant human VEGFR-2 enzyme to all wells except the "Blank" wells. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Prepare a master mix containing kinase assay buffer, ATP, and a suitable peptide substrate. Add 12.5 µL of this master mix to each well to start the reaction.[15]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[17]

  • Signal Generation: Add 25 µL of a kinase detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the reaction and converts the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.[15][18]

  • Luminescence Reading: Incubate for 30 minutes at room temperature and measure the luminescence using a microplate reader. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Causality: Cytotoxic compounds often exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. This can be quantified using flow cytometry.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat a cancer cell line (e.g., A549) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.[19][20]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Causality: A key goal of cancer therapy is to induce programmed cell death (apoptosis). The Annexin V/PI assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1x Binding Buffer. Add Annexin V-FITC conjugate and Propidium Iodide solution to the cell suspension.[4][22]

  • Incubation: Incubate the cells at room temperature for 10-15 minutes in the dark.[22]

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

    • Annexin V-FITC: Detects phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic marker).

    • Propidium Iodide: Enters cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Data Analysis: Quantify the cell populations in four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Phase 3: Preliminary Safety & Selectivity Profiling

Causality: Early identification of potential liabilities is paramount in drug development to avoid late-stage failures. Key safety concerns include mutagenicity (potential to cause cancer) and cardiotoxicity.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[11][12][23] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A positive test is indicated by the chemical causing a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[23]

  • Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100).

  • Metabolic Activation: The test is performed with and without a rat liver homogenate fraction (S9 mix) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[12]

  • Test Mixture: In a sterile tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the mixture, vortex briefly, and pour onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[24]

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can delay cardiac repolarization, leading to a prolonged QT interval and potentially fatal arrhythmias.[25] This is a major cause of drug withdrawal, making early hERG screening essential. Automated patch-clamp electrophysiology is the gold standard for this assessment.[25][26]

  • Cell Line: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

  • Assay Setup: Cells are captured on a planar patch-clamp chip. The whole-cell configuration is established automatically.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current. The stability of the current is monitored.

  • Compound Application: this compound is applied sequentially at increasing concentrations. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[25]

  • Data Acquisition: The hERG tail current is measured before and after compound application.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined.

Conclusion

This technical guide outlines a rigorous, multi-phase strategy for the comprehensive biological profiling of this compound. By progressing from broad primary screens to specific mechanism-of-action and safety studies, this workflow provides a scientifically sound and resource-efficient path to characterize its therapeutic potential. The detailed protocols and underlying rationale serve as a robust framework for researchers to generate the high-quality, reliable data necessary to advance this promising compound through the early stages of the drug discovery pipeline.

References

Unlocking the Therapeutic Potential of 7-Fluoroquinolin-3-ol: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with applications ranging from antimicrobial to anticancer therapies.[1][2] 7-Fluoroquinolin-3-ol represents a compelling, yet underexplored, variation of this privileged structure. Its unique combination of a fluorine atom at the 7-position—known to enhance antibacterial activity in fluoroquinolones—and a hydroxyl group at the 3-position, replacing the canonical carboxylic acid, suggests a potentially divergent and novel pharmacological profile.[] This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its therapeutic targets. We move beyond established targets of related compounds to outline a complete workflow, from broad, unbiased screening to specific, mechanistic validation. This document serves as a strategic roadmap for research teams aiming to translate the chemical potential of this compound into tangible therapeutic opportunities.

The Strategic Imperative: Why this compound?

The therapeutic legacy of the quinoline core is well-established. First-generation quinolones like nalidixic acid paved the way for potent fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) that revolutionized the treatment of bacterial infections.[] Their primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[4][5][6][7]

However, the versatility of the quinoline scaffold extends far beyond antibacterials. A vast body of research demonstrates the efficacy of quinoline derivatives as potent anticancer agents.[8][9] These compounds often target key nodes in oncogenic signaling, including receptor tyrosine kinases (c-Met, VEGF, EGF receptors) and intracellular pathways like PI3K/Akt/mTOR.[1]

This compound sits at the crossroads of these two domains. The 7-fluoro substitution is a hallmark of potent antibacterial activity.[] The 3-hydroxyl group, however, represents a significant departure from the 3-carboxylic acid moiety essential for chelating magnesium ions in the active site of bacterial topoisomerases. This structural modification strongly implies that while antimicrobial activity might be altered, the molecule could gain affinity for entirely new classes of targets, particularly protein kinases, where the hydroxyl group can act as a critical hydrogen bond donor or acceptor.[10]

This guide is built on the hypothesis that this compound is a "dual-potential" scaffold. We will therefore explore two primary, hypothesized target classes:

  • Antimicrobial Targets: Bacterial DNA Gyrase and Topoisomerase IV.

  • Anticancer Targets: Protein Kinases and Human Topoisomerases.

The following sections detail a logical, phased approach to systematically investigate these possibilities.

A Multi-pronged Strategy for Target Deconvolution

To efficiently identify and validate the molecular targets of this compound, we propose a three-phase workflow. This structure is designed to move from broad, unbiased discovery to focused, hypothesis-driven validation, ensuring a high degree of scientific rigor and minimizing resource expenditure on non-viable targets.

G p1_a Phenotypic Screening (e.g., NCI-60 Panel, Antimicrobial Panel) p2_a Biochemical Assays (Enzyme Inhibition, Binding Assays) p1_a->p2_a Identifies phenotype p1_b Affinity-Based Chemoproteomics (Target Pulldown) p1_b->p2_a Provides candidate list p1_c Computational Prediction (Molecular Docking, Pharmacophore Modeling) p1_c->p2_a Predicts binders p2_b Biophysical Validation (CETSA, SPR) p2_a->p2_b p3_a Cell-Based Target Engagement (NanoBRET™ Assays) p2_b->p3_a Confirms direct binding p3_b Pathway Analysis (Western Blot, Reporter Assays) p3_a->p3_b Confirms target engagement in cells p3_c Phenotypic Rescue (CRISPR/siRNA Knockdown) p3_b->p3_c Links target to cellular phenotype

Fig. 1: Phased workflow for target identification and validation.
Phase 1: Unbiased Target Identification

The initial goal is to cast a wide net to generate high-quality hypotheses without preconceived bias. We will employ a combination of phenotypic, direct biochemical, and computational methods.[11][12][13]

Phenotypic screens identify the "what" (a biological effect) before the "how" (the target). This approach is invaluable for discovering first-in-class mechanisms.[13]

  • Anticancer Screening: Utilize the National Cancer Institute's NCI-60 Human Tumor Cell Lines Screen. This panel provides data on growth inhibition and cytotoxicity across 60 different cell lines from nine cancer types (e.g., leukemia, melanoma, lung, colon, ovarian). The resulting response profile can be compared against a database of compounds with known mechanisms, providing initial hypotheses.

  • Antimicrobial Screening: Screen against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) strains.[14][15] Minimum Inhibitory Concentration (MIC) values will be determined to quantify potency.[14]

This direct biochemical method aims to physically isolate binding partners of this compound from a complex biological sample.[11]

Protocol: Target Pulldown using Immobilized this compound

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker position must be chosen carefully to minimize disruption of potential binding interactions.

  • Immobilization: Covalently attach the synthesized probe to solid support beads (e.g., NHS-activated sepharose beads or azide/alkyne-coated magnetic beads).

  • Lysate Incubation: Prepare native protein lysates from relevant cells (e.g., a cancer cell line that showed high sensitivity in the phenotypic screen). Incubate the lysate with the compound-immobilized beads.

  • Competitive Elution (Self-Validating Step): As a crucial control, perform a parallel incubation that includes an excess of free, unmodified this compound. True binding partners will be outcompeted by the free compound and will not bind to the beads.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution & Digestion: Elute the specifically bound proteins. A common method is on-bead digestion using trypsin to generate peptides.

  • Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Proteins that are significantly enriched in the primary experiment but absent or reduced in the competitive elution control are considered high-confidence candidate targets.

Phase 2: Target Engagement & In Vitro Validation

Once a list of candidate targets is generated, the next phase is to confirm direct binding and functional modulation using purified components.

Biochemical assays are the gold standard for confirming that a compound directly affects the function of its putative target, typically an enzyme.[16]

Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol is essential for testing the hypothesis that this compound targets protein kinases.[17]

  • Reagents:

    • Purified recombinant kinase (candidate from Phase 1).

    • Specific peptide substrate for the kinase.

    • ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence/fluorescence detection system like ADP-Glo™).

    • This compound, serially diluted.

    • Appropriate kinase reaction buffer.

  • Reaction Setup: In a microplate, combine the kinase, peptide substrate, and varying concentrations of this compound. Allow a brief pre-incubation.[18]

  • Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the output.

    • Radiometric: Separate the phosphorylated peptide from free [γ-³²P]ATP and quantify radioactivity using a scintillation counter.[19]

    • Luminescence: Measure the amount of ADP produced, which correlates with kinase activity.

  • Data Analysis: Plot kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Target KinaseIC₅₀ (nM) for this compoundIC₅₀ (nM) for Control Inhibitor
PI3Kα855 (Alpelisib)
mTOR25010 (Rapamycin)
c-Met1208 (Crizotinib)
DNA Gyrase (E. coli)150020 (Ciprofloxacin)
Table 1: Example quantitative data from in vitro inhibition assays.

Biophysical methods provide orthogonal validation of a direct drug-target interaction, independent of functional activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular environment or lysate.[20] It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Phase 3: Cellular and Mechanistic Validation

Confirming a direct interaction in vitro is necessary but not sufficient. Phase 3 aims to prove that the compound engages its target within a living cell and that this engagement is responsible for the observed biological phenotype.[21][22][23]

Target Engagement in Live Cells

Advanced techniques like the NanoBRET™ Target Engagement Assay allow for the quantitative measurement of compound binding to a specific protein in living cells in real-time. This provides definitive evidence of target engagement in a physiological context.[17]

Pathway Analysis: Linking Target to Cellular Response

If this compound is confirmed to inhibit a kinase like PI3K or mTOR, we must verify that it modulates the corresponding signaling pathway in cells.

G RTK Growth Factor Receptor (e.g., c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inhibits) Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibitor->mTORC1

Fig. 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Protocol: Western Blot for Pathway Modulation

  • Cell Culture & Treatment: Culture a sensitive cancer cell line (e.g., MCF-7 if PI3K/mTOR is the target). Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a set time (e.g., 2 hours).

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE & Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, particularly the phosphorylated (active) forms. For the PI3K/mTOR pathway, this would include p-Akt (Ser473), p-S6K, and their total protein counterparts as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A potent inhibitor should cause a dose-dependent decrease in the phosphorylation of downstream proteins (e.g., p-Akt, p-S6K) without affecting the total protein levels.

Structure-Activity Relationship (SAR) and Lead Optimization

The identification of a validated target is not the endpoint but the beginning of medicinal chemistry efforts. A systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the this compound scaffold.

Strategy:

  • Scaffold Modification: Synthesize a library of analogs by modifying key positions.[24][25][26]

    • Position 3: Replace the hydroxyl group with other functionalities (e.g., -OCH₃, -NH₂, -SH) to probe the importance of the hydrogen-bonding capacity.

    • Position 7: While fluorine is known to be beneficial, substituting it with other halogens (Cl) or small groups (CH₃) can fine-tune electronic properties.

    • Quinoline Core: Introduce substituents at other available positions on the quinoline ring to explore additional binding pockets on the target protein.

  • Iterative Screening: Screen each new analog through the validated in vitro (e.g., kinase inhibition) and cell-based (e.g., cell viability) assays.

  • Model Building: Use the resulting data to build a computational model (e.g., Quantitative Structure-Activity Relationship - QSAR) to guide the design of the next generation of compounds.[2]

Conclusion and Future Directions

This compound is a chemically intriguing scaffold with significant therapeutic potential. Its structure suggests a departure from the classic antibacterial mechanisms of fluoroquinolones, pointing towards new target classes, particularly within oncology. The systematic, multi-phase strategy outlined in this guide—combining unbiased phenotypic screening, direct target isolation, and rigorous biochemical and cellular validation—provides a robust framework for definitively identifying its molecular targets. Successful execution of this plan will not only elucidate the mechanism of action of this compound but will also pave the way for its development as a potential first-in-class therapeutic agent.

References

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinolin-3-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-fluoroquinolin-3-ol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The strategic incorporation of a fluorine atom at the C-7 position and a hydroxyl group at the C-3 position can profoundly influence the physicochemical and pharmacological properties of quinoline-based molecules, impacting their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this compound and its derivatives. We will delve into both classical and modern synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the various approaches. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel quinoline-based therapeutic agents.

Introduction: The Significance of the this compound Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history in drug discovery. The quinoline core is present in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

The introduction of a fluorine atom, particularly at the C-7 position, is a well-established strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic profile of drug candidates. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can lead to:

  • Increased Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, often blocking sites of oxidative metabolism.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting drug absorption and distribution.

The hydroxyl group at the C-3 position provides a crucial handle for further functionalization and can also participate in key hydrogen bonding interactions with biological targets. The combination of these two functionalities on the quinoline scaffold makes this compound an attractive starting point for the development of novel therapeutics.

Classical Synthetic Approaches to the Quinolone Core

The synthesis of the this compound core often proceeds through the initial construction of a 7-fluoro-4-hydroxyquinoline intermediate. Several classical named reactions are instrumental in this process, primarily utilizing 3-fluoroaniline as a readily available starting material.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines.[1] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1]

Mechanism:

The reaction begins with a nucleophilic attack of the amino group of 3-fluoroaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization, typically in a high-boiling solvent like diphenyl ether, proceeds via a 6-electron electrocyclization to form the quinoline ring. Saponification of the resulting ester and subsequent decarboxylation yields the 7-fluoro-4-hydroxyquinoline.[1]

Gould_Jacobs start 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate (EMME) intermediate1 Anilinomethylenemalonate Intermediate start->intermediate1 Condensation cyclization Thermal Cyclization (e.g., Diphenyl Ether, ~250 °C) intermediate1->cyclization intermediate2 Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate cyclization->intermediate2 saponification Saponification (e.g., NaOH, H2O) intermediate2->saponification intermediate3 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid saponification->intermediate3 decarboxylation Decarboxylation (Heat) intermediate3->decarboxylation product 7-Fluoroquinolin-4-ol decarboxylation->product

Figure 1: Gould-Jacobs Reaction Workflow.

Experimental Protocol: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate [2]

  • Condensation: In a round-bottom flask equipped with a stirrer, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture to 145°C with continuous stirring for approximately 1 hour. The reaction is typically performed neat (without a solvent).

  • Cool the reaction mixture to obtain the crude 3-fluoroanilinomethylene malonic diethyl ester.

  • Cyclization: In a separate flask, heat diphenyl ether to approximately 250°C.

  • Slowly add the crude anilinomethylene malonate intermediate to the hot diphenyl ether.

  • Maintain the temperature for 15-30 minutes to ensure complete cyclization.

  • Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.

  • Filter the solid, wash with a non-polar solvent to remove the diphenyl ether, and dry to obtain ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of an aniline with a β-ketoester.[3] The regiochemical outcome (4-hydroxy vs. 2-hydroxyquinoline) is dependent on the reaction conditions.

Mechanism:

The reaction of 3-fluoroaniline with a β-ketoester, such as ethyl acetoacetate, can proceed via two pathways. Under kinetic control (lower temperatures), the aniline attacks the more reactive keto-carbonyl to form an enamine intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline. Under thermodynamic control (higher temperatures), the aniline attacks the ester carbonyl to form an anilide, which then cyclizes to the 2-hydroxyquinoline. For the synthesis of this compound precursors, the kinetic pathway is desired.[3]

Conrad_Limpach start 3-Fluoroaniline + β-Ketoester kinetic_path Kinetic Control (Lower Temp.) start->kinetic_path thermo_path Thermodynamic Control (Higher Temp.) start->thermo_path enamine Enamine Intermediate kinetic_path->enamine anilide Anilide Intermediate thermo_path->anilide cyclization_4_ol Thermal Cyclization enamine->cyclization_4_ol cyclization_2_ol Thermal Cyclization anilide->cyclization_2_ol product_4_ol 4-Hydroxyquinoline Derivative cyclization_4_ol->product_4_ol product_2_ol 2-Hydroxyquinoline Derivative cyclization_2_ol->product_2_ol

Figure 2: Conrad-Limpach-Knorr Synthesis Pathways.

Comparative Data of Classical Methods:

ReactionStarting MaterialsKey IntermediateTypical ConditionsYieldsAdvantagesDisadvantages
Gould-Jacobs Aniline, AlkoxymethylenemalonateAnilinomethylenemalonateHigh temperature (250°C)Moderate to GoodVersatile, readily available starting materialsHarsh reaction conditions, potential for side reactions
Conrad-Limpach Aniline, β-KetoesterEnamineHigh temperature (250°C)ModerateAccess to 4-hydroxyquinolinesRegioselectivity can be an issue, harsh conditions

From Intermediate to Final Product: Key Transformations

Decarboxylation of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

The 7-fluoro-4-hydroxyquinoline-3-carboxylic acid intermediate obtained from the Gould-Jacobs or Conrad-Limpach synthesis can be readily decarboxylated to afford 7-fluoroquinolin-4-ol. This is typically achieved by heating the carboxylic acid in a high-boiling point solvent.

Experimental Protocol: Decarboxylation

  • Suspend 7-fluoro-4-hydroxyquinoline-3-carboxylic acid in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to reflux (approximately 250-260°C) and maintain for 1-2 hours, or until carbon dioxide evolution ceases.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash thoroughly with the non-polar solvent, and dry to yield 7-fluoroquinolin-4-ol.

Conversion of 7-Fluoroquinolin-4-ol to this compound: Plausible Synthetic Routes

The direct conversion of a 4-hydroxyquinoline to a 3-hydroxyquinoline is not a straightforward transformation. A multi-step approach is generally required. Below are plausible synthetic pathways based on established organic chemistry principles.

Route A: Via a 3-Halo Intermediate

  • Chlorination: The 4-hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-7-fluoroquinoline.

  • Introduction of a Functional Group at C-3: The C-3 position can be functionalized, for example, through a directed ortho-metalation followed by reaction with an electrophile, or through radical substitution.

  • Conversion to the 3-Hydroxyl Group: The introduced functional group can then be converted to a hydroxyl group. For instance, a 3-amino group can be introduced and subsequently converted to a hydroxyl group via a Sandmeyer-type reaction.

Route B: Via a Quinoline-N-oxide

  • N-Oxidation: 7-Fluoroquinoline can be oxidized to its N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Rearrangement/Functionalization: Quinoline-N-oxides can undergo rearrangements or be functionalized at various positions. Photochemical rearrangement of pyridine N-oxides has been shown to yield 3-hydroxypyridines, a strategy that could potentially be adapted for quinolines.[4]

  • Reduction: The N-oxide is then reduced back to the quinoline.

Conversion_Routes start 7-Fluoroquinolin-4-ol route_a Route A: Via 3-Halo Intermediate start->route_a route_b Route B: Via N-Oxide start->route_b step_a1 1. Chlorination (POCl3) route_a->step_a1 step_b1 1. N-Oxidation (m-CPBA) route_b->step_b1 intermediate_a1 4-Chloro-7-fluoroquinoline step_a1->intermediate_a1 step_a2 2. Functionalization at C-3 intermediate_a1->step_a2 intermediate_a2 3-Functionalized-4-chloro-7-fluoroquinoline step_a2->intermediate_a2 step_a3 3. Conversion to 3-OH intermediate_a2->step_a3 product This compound step_a3->product intermediate_b1 7-Fluoroquinoline-N-oxide step_b1->intermediate_b1 step_b2 2. Photochemical Rearrangement intermediate_b1->step_b2 intermediate_b2 3-Hydroxy-7-fluoroquinoline-N-oxide step_b2->intermediate_b2 step_b3 3. Reduction intermediate_b2->step_b3 step_b3->product

Figure 3: Plausible Synthetic Routes for the Conversion of 7-Fluoroquinolin-4-ol to this compound.

Modern Synthetic Methodologies

While classical methods provide robust and well-established routes, modern synthetic chemistry offers more direct and potentially more efficient alternatives.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H hydroxylation of the quinoline core at the C-3 position is a highly attractive but challenging transformation. Recent advances in transition-metal catalysis have shown promise for the regioselective functionalization of heterocycles. Palladium, rhodium, and copper catalysts, in particular, have been employed for C-H activation and subsequent C-O bond formation. While a specific protocol for the C-3 hydroxylation of 7-fluoroquinoline is not widely reported, this remains an active area of research with significant potential.

Biocatalysis

Enzymatic hydroxylation offers a green and highly selective alternative to traditional chemical methods. Cytochrome P450 monooxygenases, for instance, are known to catalyze the hydroxylation of a wide range of substrates, including aromatic compounds.[5] The use of engineered enzymes could provide a direct route to this compound from 7-fluoroquinoline, avoiding multi-step sequences and harsh reaction conditions.

Conclusion

The synthesis of this compound and its derivatives is a key area of research in medicinal chemistry. This guide has outlined the primary synthetic strategies, from the foundational classical reactions to the frontiers of modern catalysis. The Gould-Jacobs and Conrad-Limpach reactions provide reliable, albeit sometimes harsh, methods for constructing the core quinoline scaffold. The subsequent transformations to introduce the 3-hydroxyl group present a synthetic challenge that can be addressed through multi-step sequences. The continued development of direct C-H functionalization and biocatalytic methods holds great promise for more efficient and sustainable access to this important class of compounds, paving the way for the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the In Silico Modeling of 7-Fluoroquinolin-3-ol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolone scaffolds are privileged structures in medicinal chemistry, known for their wide range of biological activities. 7-Fluoroquinolin-3-ol, a specific derivative, presents a compelling case for computational investigation to elucidate its potential protein interactions and mechanism of action. This guide provides a comprehensive, technically-grounded workflow for researchers and drug development professionals to model the interactions of this compound using a suite of in silico techniques. We move beyond a simple recitation of steps to explain the scientific rationale behind each choice, ensuring a robust and reproducible computational pipeline from ligand preparation to advanced binding free energy calculations. This document serves as both a practical protocol and an expert guide to applying computational chemistry for hypothesis-driven molecular discovery.

Introduction: Why Model this compound?

The quinoline ring system is a cornerstone of many therapeutic agents, and halogenation, particularly fluorination, is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties. This compound is a small molecule with potential to interact with a variety of biological targets. In silico modeling provides a powerful, resource-efficient lens through which we can predict and analyze these interactions at an atomic level.[1][2][3]

The primary objectives of modeling this molecule are:

  • Target Hypothesis Generation: To identify potential protein targets by predicting binding affinity across a range of structures.

  • Binding Mode Prediction: To determine the most likely orientation and conformation (the "pose") of the molecule within a protein's binding site.[4][5]

  • Interaction Stability Analysis: To assess the stability and dynamics of the protein-ligand complex over time in a simulated physiological environment.

  • Binding Affinity Estimation: To quantitatively estimate the strength of the interaction, providing a metric for ranking and prioritization.[6][7][8]

This guide will walk through a logical, multi-stage process that combines the speed of molecular docking with the rigor of molecular dynamics simulations to build a comprehensive model of molecular recognition.

Part 1: Foundational Setup: Preparing the Digital Experiment

The fidelity of any computational model is critically dependent on the quality of the initial input structures. This preparation phase is arguably the most important for generating meaningful results.

Ligand Preparation: Characterizing this compound

The first step is to obtain an accurate three-dimensional representation of this compound.

Protocol 1: Ligand Structure Preparation

  • Obtain 2D Structure: Source the molecule's structure from a reliable chemical database such as PubChem.[9][10][11][12] The SMILES (Simplified Molecular Input Line Entry System) string for a related compound, 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid, is C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)O[13]. For this compound, a similar process would be followed.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation (SMILES) into a 3D structure (.mol2 or .sdf format).

  • Determine Protonation State: At a physiological pH of ~7.4, the hydroxyl group of this compound will likely be in its neutral form. This choice is critical as it dictates the molecule's hydrogen bonding capacity. Tools like MarvinSketch or PROPKA can predict pKa values to confirm this assumption.

  • Assign Partial Charges: Accurate charge distribution is essential for calculating electrostatic interactions. For molecular dynamics, it is best practice to use a quantum mechanics-based approach (e.g., RESP or AM1-BCC) to derive charges that are compatible with the chosen force field.

  • Energy Minimization: Perform a gas-phase energy minimization of the 3D structure using a force field (e.g., GAFF2) to relieve any steric strain and arrive at a low-energy starting conformation.

Target Identification and Preparation

While quinoline derivatives have been studied against various targets like c-MET kinase and enzymes involved in neurodegenerative diseases[2][14], for this guide, we will select a hypothetical yet representative target: Bacterial DNA Gyrase Subunit B (GyrB) , a common target for quinolone antibiotics. We will use the crystal structure of Staphylococcus aureus GyrB (PDB ID: 4URO) as our receptor.

Protocol 2: Receptor Structure Preparation

  • Download Structure: Obtain the protein structure file (e.g., 4URO.pdb) from the RCSB Protein Data Bank (PDB).[15][16][17][18][19]

  • Clean the PDB File: The raw PDB file contains non-protein atoms that must be addressed.

    • Remove Crystallographic Waters: Water molecules are typically removed, especially those not directly mediating protein-ligand interactions.

    • Remove Co-crystallized Ligands/Ions: Remove any existing ligands or ions from the binding site to make it available for docking.

    • Handle Missing Residues/Atoms: Check the PDB file for missing residues or atoms. If they are in regions far from the binding site, they can often be ignored. If they are in the active site, they must be modeled in using tools like Modeller or the Prime module in Schrödinger Suite.[20]

  • Add Hydrogens: PDB files from X-ray crystallography often lack explicit hydrogen atoms. Add hydrogens consistent with a physiological pH of 7.4.

  • Assign Protonation States: Pay special attention to the protonation states of histidine, aspartate, and glutamate residues within the binding site, as their charge and hydrogen bonding potential are pH-dependent.

  • Generate PDBQT File: For use with AutoDock Vina, the prepared protein PDB file is converted to the PDBQT format, which includes partial charges and atom types.[21]

Part 2: Predicting Interactions via Molecular Docking

Molecular docking serves as a computational "search" to predict the preferred binding pose of a ligand to a receptor.[4][5][20] It uses a search algorithm to explore various ligand conformations and a scoring function to estimate the binding affinity for each pose.

Workflow: Molecular Docking with AutoDock Vina

G cluster_prep Preparation cluster_dock Docking Engine (AutoDock Vina) cluster_analysis Analysis Ligand Ligand (mol2) GridBox Define Search Space (Grid Box) Ligand->GridBox Protein Protein (PDB) Protein->GridBox Docking Run Docking Simulation (Vina) GridBox->Docking vina --config conf.txt Results Output: Poses & Binding Affinities (kcal/mol) Docking->Results Analysis Analyze Top Poses (PyMOL, ChimeraX) Results->Analysis Visual Inspection

Protocol 3: Executing the Docking Simulation

  • Define the Binding Site (Grid Box): The search space for docking is defined by a 3D grid box. This box should be centered on the known active site of GyrB and large enough to encompass the entire binding pocket, allowing the ligand rotational and translational freedom.

  • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness parameter. [22] * Causality: The exhaustiveness parameter controls the computational effort of the search. [23]A higher value (e.g., 32) increases the probability of finding the true energy minimum but requires more computational time.

  • Launch the Docking Job: Execute Vina from the command line: vina --config conf.txt --log results.log

  • Analyze the Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol. [23] * Trustworthiness: The top-ranked pose is the one with the most favorable (most negative) score. However, it is crucial to visually inspect the top 2-3 poses using visualization software like PyMOL or UCSF ChimeraX. Look for chemically sensible interactions, such as hydrogen bonds with key active site residues and favorable hydrophobic contacts.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5Asp81, Gly85, Thr173
2-8.2Asp81, Ile86
3-7.9Gly85, Val128
Table 1: Hypothetical docking results for this compound with GyrB. Lower binding affinity scores indicate stronger predicted binding.

Part 3: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms over time, allowing us to assess the stability of the docked pose and understand the energetic contributions of different interactions in a solvated, more physiologically relevant environment. [24]

Workflow: Protein-Ligand MD Simulation with GROMACS

G Start Start: Docked Protein-Ligand Complex Topology Generate Topology (Force Field: AMBER, CHARMM) Start->Topology Solvate Solvate System (Add Water Box) Topology->Solvate Ionize Add Ions (Neutralize System) Solvate->Ionize Minimize Energy Minimization Ionize->Minimize Steepest Descent NVT NVT Equilibration (Constant Temp) Minimize->NVT grompp & mdrun NPT NPT Equilibration (Constant Pressure) NVT->NPT grompp & mdrun ProductionMD Production MD Run (e.g., 100 ns) NPT->ProductionMD grompp & mdrun Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) ProductionMD->Analysis End Binding Free Energy (MM/PBSA) Analysis->End

Caption: GROMACS Workflow for Protein-Ligand MD Simulation.

Protocol 4: Running the MD Simulation

  • System Setup & Topology Generation:

    • Select a force field. Common choices for biomolecular systems are AMBER and CHARMM. [25][26][27][28][29]The ligand (this compound) must be parameterized with a compatible general force field like GAFF (for AMBER) or CGenFF (for CHARMM). [30][31][32]This step generates a topology file that describes all atoms, bonds, angles, and charges in the system.

    • Causality: The force field is the set of mathematical functions and parameters that defines the potential energy of the system. The choice of force field directly governs the accuracy of the simulation.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. [24][33]3. Energy Minimization: Perform a robust energy minimization, typically using the steepest descent algorithm, to remove any steric clashes or unfavorable geometries introduced during the setup phase.

  • Equilibration: Before the production run, the system must be gradually brought to the desired temperature and pressure. This is a crucial self-validating step.

    • NVT Ensemble (Constant Volume, Constant Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble (Constant Pressure, Constant Temperature): Allow the system volume to fluctuate to bring it to the target pressure (e.g., 1 bar), ensuring the correct density. [33]5. Production MD: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to sample conformational space adequately.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: Quantify the number and duration of hydrogen bonds formed between the ligand and protein throughout the simulation.

Part 4: Quantitative Insights with Binding Free Energy Calculations

To obtain a more accurate estimate of binding affinity than docking scores provide, we can use post-processing methods on the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular choices that balance accuracy and computational cost. [6][7][8] Protocol 5: MM/PBSA Calculation

  • Snapshot Extraction: Select a series of uncorrelated snapshots (frames) from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:

    • ΔE_MM: The molecular mechanics energy in the gas phase (van der Waals + electrostatic).

    • ΔG_solv: The solvation free energy, which has two components: a polar term (calculated via Poisson-Boltzmann or Generalized Born models) and a non-polar term (related to solvent-accessible surface area). 3. Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Note: The entropic term (-TΔS) is computationally expensive to calculate and is often omitted when comparing the relative affinities of similar ligands, as the change in entropy is assumed to be comparable. [7][8]

      Energy Component Average Value (kJ/mol) Contribution
      Van der Waals -150.4 Favorable
      Electrostatic -95.2 Favorable
      Polar Solvation +135.8 Unfavorable
      Non-Polar Solvation -18.5 Favorable
      ΔG_bind (MM/PBSA) -128.3 Overall Favorable
      Table 2: Hypothetical MM/PBSA energy decomposition for the this compound-GyrB complex.

Conclusion

This guide has outlined a rigorous, multi-step in silico workflow for characterizing the molecular interactions of this compound. By progressing from rapid docking predictions to the dynamic and energetic insights of MD simulations and MM/PBSA calculations, researchers can build a robust, data-driven hypothesis about the molecule's biological function. Each step in this process is a self-validating system; for example, an unstable RMSD in an MD simulation would invalidate the initial docking pose and prompt re-evaluation. This structured approach, grounded in established scientific principles and authoritative tools, provides a reliable framework for accelerating the early stages of drug discovery and chemical biology research.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, ultimately influencing its efficacy and safety profile. 7-Fluoroquinolin-3-ol is a fascinating, yet not extensively characterized, member of this family. Its structure, featuring a fluorine atom at the 7-position and a hydroxyl group at the 3-position, suggests the potential for unique biological interactions and metabolic pathways.

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound—solubility and stability. As a Senior Application Scientist, it is my experience that a thorough understanding of these foundational characteristics is paramount for the successful progression of any compound through the drug discovery and development pipeline. This document is designed not as a rigid set of instructions, but as a dynamic guide that explains the "why" behind the "how," empowering researchers to make informed decisions in their experimental designs.

Physicochemical Profile of this compound: A Predictive Analysis

In the absence of extensive empirical data for this compound, we turn to robust in silico predictive models to generate a foundational physicochemical profile. These predictions, derived from well-established algorithms such as those employed by SwissADME and ChemAxon, provide a strong starting point for experimental design.[2][3]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₆FNODefines the elemental composition and molecular weight.
Molecular Weight 163.15 g/mol Influences diffusion and absorption characteristics.[4]
logP (Octanol/Water Partition Coefficient) 1.85 (SwissADME)A measure of lipophilicity, impacting membrane permeability and solubility.
Aqueous Solubility (logS) -2.5 (ChemAxon)Predicts the extent to which the compound will dissolve in aqueous media.[5]
pKa (Acidic) 7.5 (ChemAxon)Indicates the pH at which the hydroxyl group will ionize, affecting solubility and receptor binding.
pKa (Basic) 2.5 (ChemAxon)Predicts the ionization of the quinoline nitrogen, influencing solubility in acidic environments.
Topological Polar Surface Area (TPSA) 42.4 Ų (SwissADME)Relates to hydrogen bonding potential and permeability across biological membranes.[6]

These values are computationally predicted and should be experimentally verified.

The predicted logP of 1.85 suggests that this compound possesses moderate lipophilicity, a desirable trait for many drug candidates as it balances aqueous solubility with the ability to cross lipid membranes. The predicted aqueous solubility (logS of -2.5) indicates that the compound is likely to be sparingly soluble in water. The two predicted pKa values are of particular importance. The acidic pKa of 7.5, attributed to the hydroxyl group, implies that at physiological pH (~7.4), a significant portion of the molecules will be in their ionized (phenolate) form, which typically enhances aqueous solubility. The basic pKa of 2.5, associated with the quinoline nitrogen, suggests that the compound's solubility will increase in acidic environments due to protonation.

Part 1: A Deep Dive into Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must be in solution to be absorbed and to interact with its biological target. The predicted solubility of this compound suggests that formulation strategies may be necessary to achieve therapeutic concentrations.

Experimental Determination of Aqueous Solubility

The "shake-flask" method remains the gold standard for determining thermodynamic solubility. The causality behind this choice lies in its ability to allow the system to reach true equilibrium, providing a definitive measure of a compound's intrinsic solubility.

Protocol 1: Shake-Flask Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess of solid this compound to a series of vials containing buffered solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). The use of buffers is critical to maintain a constant pH, as the ionization state of the compound is pH-dependent.[7]

    • Include vials with purified water to determine the intrinsic solubility of the neutral species.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature is crucial as solubility is temperature-dependent.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is vital to prevent artificially high concentration readings.

  • Quantification:

    • Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC method (see Protocol 3). The use of a validated method ensures the accuracy and precision of the measurement.[8]

    • Construct a calibration curve using standards of known concentration to quantify the solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis A Excess Solid Compound C Agitate at Constant Temperature (24-48h) A->C B Buffered Solutions (various pH) B->C D Sedimentation C->D E Filtration (0.22 µm) D->E F HPLC Quantification E->F G Determine Solubility F->G

Part 2: Unraveling the Stability Profile

Stability testing is a non-negotiable aspect of drug development, as it ensures that a drug substance or product maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are an essential component of this process, providing insights into the potential degradation pathways and helping to develop stability-indicating analytical methods.[9]

Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the sample to an extent that allows for the detection and identification of degradation products. A target degradation of 5-20% is generally considered optimal.[4]

Protocol 2: Forced Degradation of this compound

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[10]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[10]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose both the solid compound and the stock solution to dry heat at 80°C.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[9]

  • Time Points and Neutralization:

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis to prevent further degradation on the HPLC column.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (Protocol 3).

G cluster_stress Stress Conditions Start This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[11] The development of such a method is a self-validating system; its ability to resolve the parent compound from all degradation products formed during forced degradation studies is the ultimate proof of its specificity.

Protocol 3: Stability-Indicating HPLC Method Development

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column, as these are versatile and widely applicable.

    • A common starting mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The buffer is essential for controlling the ionization of the analyte and achieving reproducible retention times.

  • Gradient Elution:

    • Employ a gradient elution program, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase. This approach is generally effective for separating compounds with a range of polarities, which is expected in a forced degradation sample.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor the elution. A PDA detector provides spectral information for each peak, which can be used to assess peak purity and aid in the identification of degradation products.

  • Method Optimization:

    • Analyze the stressed samples from the forced degradation study.

    • Adjust the gradient slope, buffer pH, and organic modifier to achieve adequate resolution between the parent peak and all degradation product peaks. The goal is to have a resolution of >1.5 for all critical peak pairs.

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Foundation for Future Development

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. By leveraging predictive modeling, we have established a foundational physicochemical profile that informs a rational, causality-driven approach to experimental design. The detailed protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method are designed to be self-validating, ensuring the generation of trustworthy and accurate data.

For researchers, scientists, and drug development professionals, a deep understanding of these core properties is not merely a regulatory requirement but a scientific necessity. It is the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, the creation of safe and effective medicines are built.

References

A Researcher's Guide to Procuring 7-Fluoroquinolin-3-ol: From Commercial Suppliers to Quality Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the quality and accessibility of specialized chemical building blocks are paramount. 7-Fluoroquinolin-3-ol, a key heterocyclic intermediate, presents both significant opportunities in medicinal chemistry and challenges in procurement. This technical guide provides an in-depth overview of sourcing this valuable compound, from identifying potential suppliers to establishing rigorous in-house quality control protocols, ensuring the integrity of your research and development pipeline.

The Strategic Importance of this compound in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realms of antibacterial and anticancer agents. The introduction of a fluorine atom at the 7-position can significantly modulate a molecule's physicochemical and pharmacokinetic properties. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The hydroxyl group at the 3-position provides a versatile handle for further chemical elaboration, making this compound a highly valuable starting material for the synthesis of compound libraries aimed at discovering novel drug candidates.

Navigating the Supplier Landscape for this compound

Procuring specialized building blocks like this compound (CAS No. 1261625-23-3) requires a multi-faceted approach. While direct, off-the-shelf availability can be limited, several avenues exist for researchers.

Commercial Catalog Suppliers

A number of chemical suppliers list this compound or its isomers and derivatives. However, researchers should exercise diligence in verifying the exact specifications of the product being offered.

Parchem is one supplier that lists this compound by its CAS number (1261625-23-3).[1] While their online profile provides basic information such as the molecular formula (C9H6FNO), it often necessitates a direct inquiry to obtain detailed specifications on purity, available quantities, and lead times.

It is crucial for researchers to be aware of closely related compounds that may appear in searches. For instance, isomers such as 7-Fluoroquinolin-8-ol and derivatives like 7-Fluoroquinoline-3-carboxylic acid are more commonly listed by suppliers like ChemScene and Apollo Scientific .[2][3][4] While these are valuable reagents in their own right, they are not direct substitutes for this compound.

A comparative overview of potential starting points for procurement is presented in Table 1.

Supplier/PlatformCompound NameCAS NumberPurityNotes
Parchem This compound1261625-23-3InquireDirect listing, requires inquiry for technical details.[1]
ChemScene 6-Chloro-7-fluoroquinolin-3-ol1520434-34-7≥95%A structurally related derivative, useful as a reference for expected data.[2]
Apollo Scientific 7-Fluoroquinoline-3-carboxylic acid734524-15-395%A derivative, not a direct equivalent.[4]

Table 1: Representative Commercial Listings for this compound and Related Compounds

The Custom Synthesis Route: A Practical Alternative

Given the specialized nature of this compound, researchers will often find that custom synthesis is the most reliable method of procurement. This approach offers several advantages:

  • Guaranteed Supply: The compound is synthesized on demand, ensuring availability for the duration of a research project.

  • Tailored Specifications: Purity levels, quantity, and even the final formulation can be specified to meet the precise needs of the intended application.

  • Comprehensive Analytical Data: Custom synthesis projects typically include a full analytical package, providing a baseline for in-house quality control.

Companies such as Amfluoro and BOC Sciences specialize in the custom synthesis of complex molecules, including fluorinated heterocycles.[5][] When engaging a custom synthesis provider, it is essential to establish a clear statement of work that outlines the required quantity, purity specifications, and the analytical data to be provided upon completion.

The following diagram illustrates a typical workflow for procuring a specialized building block like this compound.

G cluster_0 In-House Quality Control Workflow A Material Received B Visual Inspection (Color, Form) A->B F Review Supplier CoA A->F C ¹H-NMR for Identity B->C D HPLC for Purity B->D E Mass Spectrometry (Optional, for Mass Confirmation) B->E G Compare In-House Data with CoA C->G D->G E->G F->G H Decision: Accept or Reject G->H I Release for Research Use H->I Data Concordant J Contact Supplier / Reject Batch H->J Discrepancy Found

References

Methodological & Application

Application Note: A Comprehensive Framework for the In Vitro Characterization of Novel Quinoline Scaffolds Using 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The development of novel quinoline derivatives requires a systematic and robust in vitro characterization workflow to elucidate their biological activity, mechanism of action, and cellular efficacy. This guide presents a comprehensive, multi-tiered approach for the in vitro evaluation of novel quinoline compounds, using the hypothetical molecule 7-Fluoroquinolin-3-ol as a representative example. We provide detailed, field-proven protocols for assessing cytotoxicity, profiling enzyme inhibition, and validating target engagement in a cellular context. Each protocol is designed as a self-validating system, with explanations of the scientific principles and causality behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone of medicinal chemistry, renowned for their wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3] Many quinoline-based compounds exert their effects by modulating the activity of protein kinases, a critical class of enzymes that regulate a vast array of cellular processes.[2][4] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5]

When a novel derivative such as this compound is synthesized, a structured pipeline of in vitro assays is essential to build a comprehensive biological profile. This process typically moves from broad, phenotypic assessments to more specific, mechanistic studies. This document outlines a logical three-stage workflow:

  • Primary Screening: Assessing general cytotoxicity and anti-proliferative effects to determine the compound's potency and therapeutic window.

  • Mechanistic Elucidation: Profiling the compound against specific enzyme targets, such as protein kinases, to identify its mechanism of action.

  • Cellular Target Validation: Confirming that the compound engages its intended molecular target within the complex environment of a living cell.

This integrated approach ensures that decisions made during lead optimization are based on a solid foundation of high-quality, biologically relevant data.

G cluster_0 Stage 1: Phenotypic Screening cluster_1 Stage 2: Mechanistic Elucidation cluster_2 Stage 3: Cellular Validation A Assess Cytotoxicity & Anti-Proliferative Activity B Biochemical Kinase Inhibition Assays A->B Identify Mechanism C Live-Cell Target Engagement Assay B->C Confirm in-cell activity

Caption: High-level workflow for in vitro characterization of novel compounds.

Stage 1: Cytotoxicity and Anti-Proliferative Activity Screening

A fundamental first step in compound evaluation is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[7]

Protocol 2.1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a relevant cancer cell line (e.g., HeLa, MCF-7).[8]

Materials:

  • Target cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[6]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Microplate spectrophotometer (reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range might be 0.1 nM to 100 µM.

    • Include a "vehicle control" (medium with DMSO, matching the highest concentration used for the compound) and a "no cells" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.[9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[10]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9]

Data Analysis and Interpretation: The absorbance values are background-subtracted and then normalized to the vehicle control (considered 100% viability). A dose-response curve is generated by plotting percent viability against the log of the compound concentration. The IC50 value is calculated from this curve using non-linear regression analysis.

ParameterDescription
Vehicle Control Cells treated with DMSO only. Represents 100% viability.
Test Compound Cells treated with various concentrations of this compound.
Blank Control Medium only (no cells). Used for background subtraction.
IC50 Value Concentration of compound that inhibits cell viability by 50%.

Stage 2: Mechanistic Elucidation via Kinase Inhibition Assays

Given the prevalence of quinoline derivatives as kinase inhibitors, the next logical step is to screen this compound against a panel of protein kinases.[2] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive, robust, and amenable to high-throughput screening.[4]

Assay Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by luciferase to generate a light signal. The luminescent signal is directly proportional to kinase activity and inversely proportional to kinase inhibition.[4]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Kinase Activity C Remaining ATP D AMP C->D ADP-Glo™ Reagent E ADP F ATP E->F Kinase Detection Reagent H LIGHT F->H Luciferase G Luciferin + O₂ G->H

Caption: Principle of the ADP-Glo™ Luminescent Kinase Assay.

Protocol 3.1: ADP-Glo™ Luminescent Kinase Assay

Objective: To determine the IC50 of this compound against a specific protein kinase (e.g., a tyrosine kinase like Yes1 or a lipid kinase like PI3K).[11][12]

Materials:

  • Purified active kinase and its corresponding substrate

  • Kinase reaction buffer

  • ATP solution

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)[3][4]

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Prepare Kinase Reaction Master Mix: In a tube, prepare a master mix containing the kinase, substrate, and reaction buffer.

  • Set Up Assay Plate:

    • Dispense 1 µL of this compound serial dilutions or DMSO (vehicle control) into the wells of the assay plate.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[12]

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate for 1 hour at room temperature.[12]

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer.

Data Analysis and Interpretation: The luminescent signal is inversely correlated with the degree of kinase inhibition. Data is normalized using a "no kinase" control (minimum signal) and a "vehicle" control (maximum signal). An IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data with a four-parameter dose-response curve.

Stage 3: Validating Cellular Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, they do not confirm that a compound can enter a cell and bind to its intended target in a physiological context.[13] Target engagement assays bridge this critical gap between biochemical potency and cellular activity.[14][15] The NanoBRET™ Target Engagement (TE) assay is a powerful method that measures compound binding at a specific target protein in live cells.[14]

Assay Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged protein target (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor). When a test compound is introduced, it competes with the tracer for binding to the target protein. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to quantify the compound's engagement with the target.[13][14]

Protocol 4.1: NanoBRET™ Target Engagement Live-Cell Assay

Objective: To quantify the affinity (EC50) of this compound for its target kinase in living cells.

Materials:

  • Cells engineered to express the target kinase fused to NanoLuc® luciferase.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Target-Specific Tracer.

  • This compound (serial dilutions).

  • White, opaque 96-well or 384-well assay plates.

  • BRET-capable plate reader with appropriate filter sets (e.g., 450 nm and 610 nm).

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture the NanoLuc®-fusion cells to the appropriate density.

    • Resuspend the cells in Opti-MEM® medium.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • In the assay plate, combine the test compound dilutions with the NanoBRET™ Tracer at its predetermined optimal concentration.

    • Include "no compound" (tracer only) and "no tracer" (cells only) controls.

  • Cell Addition and Incubation:

    • Add the cell suspension to all wells of the assay plate.

    • Incubate the plate for 2 hours at 37°C and 5% CO₂ in the dark.

  • Data Acquisition:

    • Measure the luminescence signal at both the donor emission wavelength (~450 nm) and the acceptor emission wavelength (~610 nm) using a BRET-enabled plate reader.

Data Analysis and Interpretation: The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal. The data is then normalized, and a dose-response curve is plotted showing the BRET ratio as a function of compound concentration. The EC50, which represents the concentration of the compound required to displace 50% of the tracer, is calculated from this curve. This cellular EC50 provides a direct measure of target engagement and can be compared to the biochemical IC50 to understand the compound's cell permeability and behavior in a physiological environment.

Assay TypeKey MetricWhat It Measures
MTT Assay IC50 (Inhibitory Conc.)Compound concentration causing 50% reduction in cell viability.
ADP-Glo™ Assay IC50 (Inhibitory Conc.)Compound concentration causing 50% inhibition of purified enzyme activity.[4]
NanoBRET™ Assay EC50 (Effective Conc.)Compound concentration causing 50% target engagement in live cells.[14]

Conclusion

The systematic application of the protocols described in this guide provides a powerful and integrated workflow for the in vitro characterization of novel quinoline derivatives like this compound. By progressing from broad phenotypic screening to specific biochemical assays and finally to live-cell target validation, researchers can build a comprehensive data package. This approach not only elucidates a compound's potency and mechanism of action but also provides critical, early insights into its potential as a therapeutic candidate, thereby enabling more informed and data-driven decisions in the drug discovery pipeline.

References

Application Note & Protocols: Harnessing 7-Fluoroquinolin-3-ol for Robust Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust cell-based assays utilizing the novel fluorescent compound, 7-Fluoroquinolin-3-ol. While the specific biological activities of this compound are still under extensive investigation, its structural similarity to fluoroquinolones—a class of molecules with known antibacterial and anticancer properties—suggests its potential as a valuable tool in cellular and molecular research.[1][2] This guide will detail the principles, workflows, and protocols for leveraging the intrinsic fluorescence of this compound to probe cellular processes. We will cover assay design, optimization, and validation, providing a framework to investigate potential mechanisms of action, such as enzyme inhibition, cytotoxicity, and receptor engagement.

Introduction: The Potential of this compound in Cell-Based Assays

Cell-based assays are indispensable tools in modern drug discovery and fundamental biological research, offering a physiologically relevant context that biochemical assays lack.[3] The utility of a cell-based assay is often enhanced by the use of probes that can report on cellular events in real-time. This compound, a heterocyclic compound, presents an intriguing candidate for such applications. Its core quinoline structure is a common scaffold in pharmacologically active compounds, and the fluorine substitution can enhance metabolic stability and binding affinity. Furthermore, the inherent fluorescent properties of the molecule could potentially be harnessed for developing sensitive, high-throughput screening assays.[4][5]

This application note will guide the user through a logical, stepwise process to:

  • Characterize the spectral properties of this compound.

  • Design and optimize a cell-based assay to investigate a hypothesized biological activity.

  • Validate the developed assay according to industry best practices.

  • Provide detailed protocols for practical implementation.

Foundational Principles: Assay Design and Logic

The development of a reliable cell-based assay is a systematic process. The initial step involves understanding the physicochemical properties of the test compound and formulating a hypothesis about its biological activity.

Spectroscopic Characterization of this compound

Before designing a cell-based assay, it is crucial to determine the excitation and emission spectra of this compound in a physiologically relevant buffer system (e.g., PBS, pH 7.4). This will inform the selection of appropriate filter sets for fluorescence microscopy or plate readers and help to identify potential spectral overlap with other fluorescent cellular components (autofluorescence) or reagents.

Hypothesis-Driven Assay Development

Given the structural relationship of quinolines to compounds with known biological activities, several starting hypotheses for this compound's function can be proposed:

  • Antiproliferative/Cytotoxic Effects: Many quinoline-based compounds exhibit anticancer properties.

  • Enzyme Inhibition: Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[6] Similar inhibitory activities against mammalian topoisomerases or other enzymes could be investigated.

  • Receptor Binding/Modulation: The quinoline scaffold can interact with various cellular receptors.

The choice of cell line is a critical parameter and should be guided by the research question.[3] For example, a cancer therapeutic investigation should utilize relevant cancer cell lines.

Experimental Workflows and Protocols

This section provides detailed protocols for developing a cell-based assay to assess the antiproliferative effects of this compound. This workflow can be adapted for other biological questions.

Workflow for Antiproliferative Assay Development

The overall workflow for developing an antiproliferative assay is depicted below.

Antiproliferative Assay Workflow A Compound Preparation & Spectral Analysis C Assay Optimization: - Cell Seeding Density - Compound Concentration Range - Incubation Time A->C B Cell Line Selection & Culture B->C D Assay Validation: - Precision - Accuracy - Linearity & Range - Robustness C->D E Data Analysis & Interpretation (e.g., IC50 determination) D->E

Caption: Workflow for antiproliferative assay development.

Detailed Protocols

Protocol 1: Determination of Excitation and Emission Spectra

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution in a relevant aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.

  • Use a scanning spectrofluorometer to measure the fluorescence spectrum.

    • To determine the emission spectrum, excite the sample at a range of wavelengths (e.g., 300-400 nm) and measure the emission from 350-600 nm.

    • To determine the excitation spectrum, set the emission wavelength to the observed maximum and scan a range of excitation wavelengths.

  • Record the optimal excitation and emission maxima.

Protocol 2: Cell Viability Assay using a Resazurin-Based Method

This protocol uses a common metabolic indicator to assess cell viability. The intrinsic fluorescence of this compound will need to be accounted for.

  • Cell Seeding:

    • Select an appropriate cancer cell line (e.g., HeLa, A549) and culture in the recommended medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well clear-bottom black plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Prepare a working solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence of the resorufin product using a plate reader with the appropriate filter set (e.g., Ex/Em ~560/590 nm).

    • Also, measure the background fluorescence at the excitation and emission wavelengths of this compound.

  • Data Analysis:

    • Subtract the background fluorescence from the resorufin fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Assay Validation: Ensuring Data Integrity

Assay validation is a critical step to ensure that the developed assay is reliable, reproducible, and fit for purpose.[7][8][9] The key validation parameters are summarized in the table below.

Validation Parameter Description Acceptance Criteria (Example)
Precision The closeness of agreement between a series of measurements.Coefficient of variation (%CV) < 15% for intra- and inter-assay variability.
Accuracy The closeness of the measured value to the true value.Recovery of a known spike-in control should be within 80-120%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² value of > 0.98 for the linear range of the dose-response curve.
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.Defined by the limits of quantification (LLOQ and ULOQ).
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in incubation time, temperature, or reagent lots.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from the vehicle or other structurally related but inactive compounds.

Advanced Applications: Fluorescence Polarization Assays

For investigating potential interactions of this compound with a specific protein target, a fluorescence polarization (FP) assay can be a powerful tool.[10][11] FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.[10]

Principle of Fluorescence Polarization

Fluorescence Polarization Principle cluster_0 Free this compound cluster_1 This compound Bound to Protein A Polarized Excitation Light B Rapid Tumbling (Low Polarization) A->B C Depolarized Emitted Light B->C D Polarized Excitation Light E Slow Tumbling (High Polarization) D->E F Polarized Emitted Light E->F

Caption: Principle of Fluorescence Polarization.

Protocol Outline for a Competitive FP Assay
  • Reagents:

    • Purified target protein.

    • This compound as the fluorescent tracer.

    • A known unlabeled ligand for the target protein (as a positive control).

  • Assay Procedure:

    • In a 384-well black plate, add the target protein and this compound at concentrations optimized to give a stable, high polarization signal.

    • Add serial dilutions of a test compound library.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizers.

  • Data Analysis:

    • A decrease in polarization indicates displacement of this compound from the target protein by a competing compound.

    • Plot the change in polarization against the concentration of the test compound to determine the IC50.

Conclusion

This compound holds promise as a versatile tool for cell-based assay development. Its intrinsic fluorescence provides an opportunity for the creation of novel, sensitive, and high-throughput compatible assays. By following the systematic approach of characterization, hypothesis-driven design, optimization, and rigorous validation outlined in this guide, researchers can effectively harness the potential of this and other novel compounds to advance our understanding of cellular biology and accelerate drug discovery.

References

High-throughput screening of 7-Fluoroquinolin-3-ol libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of 7-Fluoroquinolin-3-ol Libraries for Novel Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antibacterial and anticancer properties.[1] High-throughput screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries built around this scaffold, enabling the identification of potent and selective modulators of enzymatic targets.[2][3] This document provides a comprehensive guide for developing, executing, and analyzing a fluorescence-based HTS campaign to identify enzyme inhibitors from this compound libraries. We delve into the rationale behind experimental design, offer detailed, step-by-step protocols for assay validation and execution, and provide a robust framework for data analysis and hit validation, ensuring the generation of high-quality, actionable results.

Introduction: The Scientific Rationale

The quinoline core is a foundational motif in numerous therapeutic agents. The strategic placement of a fluorine atom and a hydroxyl group, as in the this compound scaffold, can significantly enhance metabolic stability, binding affinity, and overall biological activity.[4][5] These characteristics make libraries based on this structure a rich hunting ground for novel drug candidates. However, identifying the few active compounds among tens of thousands requires a systematic and highly efficient approach.

High-throughput screening (HTS) addresses this challenge by employing automation, miniaturized assay formats, and sensitive detection methods to test vast numbers of compounds in parallel.[2] Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, wide dynamic range, and adaptability to numerous target classes.[6][7][8] This guide will focus on a fluorescence intensity-based enzymatic assay, a common and effective method for identifying inhibitors.

Principle of the Assay

The core principle involves an enzyme that processes a non-fluorescent or weakly fluorescent substrate to yield a highly fluorescent product. In the absence of an inhibitor, the enzyme functions optimally, leading to a strong fluorescent signal. When a compound from the this compound library effectively inhibits the enzyme, substrate turnover is reduced or prevented, resulting in a low fluorescence signal. This direct relationship between enzyme activity and fluorescence intensity allows for rapid identification of potential inhibitors.

Assay_Principle cluster_0 No Inhibition (High Fluorescence) cluster_1 Inhibition (Low Fluorescence) Enzyme_A Enzyme Product_A Fluorescent Product Enzyme_A->Product_A Processes Substrate_A Non-Fluorescent Substrate Substrate_A->Enzyme_A Signal_A High Signal Product_A->Signal_A Generates Enzyme_B Enzyme No_Product No/Low Product Enzyme_B->No_Product No Process Inhibitor This compound (Inhibitor) Inhibitor->Enzyme_B Binds & Inhibits Substrate_B Non-Fluorescent Substrate Substrate_B->Enzyme_B Signal_B Low Signal No_Product->Signal_B Generates

Caption: Mechanism of a fluorescence-based enzyme inhibition assay.

Assay Development and Validation: The Foundation of a Successful Screen

Before embarking on a full-scale screen, the assay must be meticulously developed and validated to ensure it is robust, reproducible, and sensitive enough to identify true hits.

Reagent and Material Preparation
  • This compound Library: The compound library should be dissolved in 100% Dimethyl Sulfoxide (DMSO) at a stock concentration of 10 mM. All plates should be sealed and stored at -20°C.

  • Enzyme and Substrate: Prepare concentrated stocks of the target enzyme and its corresponding fluorogenic substrate in an appropriate assay buffer. The final assay buffer should be optimized for pH, ionic strength, and any required cofactors to ensure optimal enzyme activity.

  • Assay Plates: Use 384-well, black, clear-bottom plates to minimize background fluorescence and light scattering.[9]

Assay Optimization Protocol

Rationale: The goal of optimization is to find the "sweet spot" for each component, maximizing the signal window between positive and negative controls while minimizing reagent consumption and sensitivity to minor variations.

  • Enzyme Titration:

    • Prepare a series of enzyme dilutions in assay buffer.

    • Add a fixed, excess concentration of the fluorogenic substrate to each well.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • Measure fluorescence on a plate reader.

    • Goal: Determine the enzyme concentration that yields approximately 80% of the maximum signal (EC80). This ensures the assay is sensitive to inhibition.

  • Substrate Titration (Determination of Km):

    • Using the optimized enzyme concentration (EC80), perform a substrate titration.

    • Add serial dilutions of the substrate to wells containing the enzyme.

    • Monitor the reaction kinetically on a plate reader.

    • Plot the initial reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine the Km value.

    • Goal: For the HTS, use a substrate concentration equal to or just below the Km. This ensures competitive inhibitors can be detected effectively.

  • DMSO Tolerance:

    • Run the optimized assay with varying final concentrations of DMSO (e.g., 0.1% to 5%).

    • Plot enzyme activity against DMSO concentration.

    • Goal: Determine the maximum DMSO concentration that does not significantly inhibit enzyme activity (typically ≤1%). This is critical as the compound library is dissolved in DMSO.

Assay Validation: The Z'-Factor

Rationale: The Z'-factor is a statistical measure of the quality of an HTS assay.[10] It quantifies the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Protocol:

  • Prepare a 384-well plate.

  • Designate half the plate for Negative Controls (Max Signal): Add enzyme, substrate, and the equivalent volume of DMSO vehicle.

  • Designate the other half for Positive Controls (Min Signal): Add a known, potent inhibitor of the enzyme, followed by the enzyme and substrate. If no inhibitor is known, use wells with substrate but no enzyme.

  • Incubate the plate for the optimized reaction time.

  • Read the fluorescence intensity.

  • Calculate the Z'-factor using the formula:

    • Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

ParameterOptimized ValueRationale
Enzyme Concentration EC80 value (e.g., 5 nM)Ensures sensitivity to inhibitors without being wasteful.
Substrate Concentration Km value (e.g., 2 µM)Provides a good signal and sensitivity to competitive inhibitors.
Final DMSO Concentration ≤ 1%Minimizes solvent-induced artifacts and enzyme inhibition.
Incubation Time 60 minutesAllows sufficient product formation for a robust signal.
Z'-Factor > 0.6Statistically validates the assay as robust for HTS.[10]

The High-Throughput Screening Workflow

This workflow is designed for full automation using liquid handlers and robotic systems to ensure consistency and throughput.[2][11]

HTS_Workflow cluster_workflow HTS Campaign Workflow Start 1. Library Plating Dispense_Cmpd 2. Compound Dispensing (nanoliter volumes) Start->Dispense_Cmpd Dispense_Enz 3. Enzyme Addition Dispense_Cmpd->Dispense_Enz Incubate_1 4. Pre-incubation (Compound + Enzyme) Dispense_Enz->Incubate_1 Dispense_Sub 5. Substrate Addition (Initiate Reaction) Incubate_1->Dispense_Sub Incubate_2 6. Reaction Incubation Dispense_Sub->Incubate_2 Read_Plate 7. Fluorescence Reading Incubate_2->Read_Plate Data_Analysis 8. Data Analysis & Hit Selection Read_Plate->Data_Analysis Hit_Validation 9. Hit Validation Data_Analysis->Hit_Validation

Caption: Automated workflow for the primary high-throughput screen.

Detailed Screening Protocol
  • Library Plating: Using an acoustic liquid handler, transfer ~50 nL of each compound from the 10 mM this compound library stock plates to the 384-well black assay plates. Each plate must contain dedicated columns for positive and negative controls.

  • Enzyme Addition: Add 5 µL of the optimized enzyme solution to all wells (except the "no enzyme" positive controls).

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature.

    • Scientist's Note: This pre-incubation step allows the potential inhibitors to bind to the target enzyme before the substrate is introduced, which is crucial for detecting time-dependent or slowly binding inhibitors.

  • Reaction Initiation: Add 5 µL of the optimized substrate solution to all wells to start the enzymatic reaction. The final volume in each well is now 10 µL.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em wavelengths appropriate for the fluorophore).

Data Analysis and Hit Identification

Raw data from the plate reader must be processed and normalized to account for plate-to-plate and systematic variations, allowing for the confident selection of "hits".[12][13]

Primary Data Analysis
  • Normalization: For each plate, calculate the percent inhibition for each compound well using the following formula:

    • % Inhibition = 100 * ( (median_neg_ctrl - value_compound) / (median_neg_ctrl - median_pos_ctrl) )

  • Hit Selection using Z-score: The Z-score measures how many standard deviations a compound's result is from the mean of the sample population (all test wells on the plate).[14]

    • Z-score = ( value_compound - median_plate ) / MAD_plate

    • Where MAD is the Median Absolute Deviation of the plate.

    • Primary Hit Criteria: Compounds that exhibit a Z-score ≤ -3 (or a % inhibition > 50%) are typically considered primary hits.

Hit Validation and Triage: From Hits to Leads

A primary screen often generates false positives.[11] A rigorous hit validation cascade is essential to confirm activity and eliminate artifacts.[15]

  • Confirmation Screen: Re-test the primary hits in triplicate in the original assay format. This step eliminates hits caused by random error.

  • Dose-Response Curves (IC50 Determination):

    • Test the confirmed hits in a serial dilution (e.g., 8-point, 3-fold dilutions) to determine their potency (IC50 value).

    • This confirms the inhibitory activity is concentration-dependent, a hallmark of a true inhibitor.[14]

  • Orthogonal Assays: Test the hits in a different assay format that measures the same biological endpoint but uses a different technology (e.g., a luminescence-based assay instead of fluorescence).

    • Rationale: This is a critical step to eliminate compounds that interfere with the primary assay technology itself (e.g., autofluorescent compounds or quenchers).

  • Initial SAR Analysis: Once validated hits are confirmed, medicinal chemists can begin to analyze the structure-activity relationships (SAR).[15] This involves examining which structural modifications on the this compound scaffold lead to improved potency and selectivity.

Validation StepPurposeOutcome
Re-test (Triplicate) Confirm initial activityConfirmed Hits
Dose-Response (IC50) Determine compound potencyPotency Data (e.g., IC50 = 1.2 µM)
Orthogonal Assay Rule out assay interferenceValidated Hits
SAR Analysis Guide lead optimizationIdentification of key chemical features for activity

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent liquid handling; Reagent instability; Edge effects on plates.Calibrate liquid handlers; Prepare fresh reagents daily; Avoid using the outer rows/columns of the plate or use barrier seals.[16]
Low Z'-Factor (<0.5) Small signal window; High variability in controls.Re-optimize enzyme/substrate concentrations; Check reagent quality and preparation consistency.[17]
High False Positive Rate Autofluorescent compounds; Compound aggregation; Non-specific inhibition.Implement an orthogonal assay; Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates; Perform counter-screens.[18]
"Chatter" or Drifting Signal Reagent degradation over time; Temperature fluctuations.Ensure reagents are stable over the course of the screen; Use an incubator for all incubation steps to maintain a stable temperature.[16]

References

The Versatile Scaffold: 7-Fluoroquinolin-3-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Fluoroquinolin-3-ol Moiety

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds. Within this esteemed class, this compound emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. The strategic placement of a fluorine atom at the 7-position and a hydroxyl group at the 3-position provides a unique combination of electronic properties and hydrogen-bonding capabilities, making it a highly attractive starting point for drug discovery programs.

The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The hydroxyl group at the 3-position, in tautomeric equilibrium with the 3-oxo form, offers a crucial handle for further chemical modifications and can act as a key pharmacophoric feature for target engagement. This guide provides an in-depth exploration of the synthesis and application of this compound in the development of anticancer, antibacterial, and neuroprotective agents, complete with detailed experimental protocols.

Core Synthesis of this compound: A Foundational Protocol

The construction of the this compound core is a critical first step in the journey toward novel therapeutics. While several methods exist for quinoline synthesis, the Gould-Jacobs reaction provides a robust and widely applicable approach. This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate, followed by thermal cyclization.

Gould_Jacobs_Synthesis 3-Fluoroaniline 3-Fluoroaniline Condensation Condensation (Heat, ~130°C) 3-Fluoroaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Ethyl 7-fluoro-4-hydroxyquinoline- 3-carboxylate Condensation->Intermediate Cyclization Thermal Cyclization (High Temp, ~250°C) Hydrolysis Saponification (e.g., NaOH) Cyclization->Hydrolysis Forms quinolone ring Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Forms carboxylic acid Final_Product This compound Decarboxylation->Final_Product MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Application Notes and Protocols for Pharmacokinetic Studies of 7-Fluoroquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the pharmacokinetic evaluation of 7-fluoroquinolin-3-ol derivatives. This guide provides both the theoretical framework and practical, step-by-step methodologies to conduct robust and reliable pharmacokinetic studies, ensuring scientific integrity and adherence to regulatory expectations.

Introduction: The Significance of Pharmacokinetic Profiling for this compound Derivatives

The this compound scaffold is a key pharmacophore in a range of therapeutic agents, notably exhibiting potent antibacterial and potential anticancer activities.[1][2] The therapeutic efficacy and safety of these derivatives are intrinsically linked to their pharmacokinetic (PK) profile, which governs the time course of their absorption, distribution, metabolism, and excretion (ADME).[3] A thorough understanding of these processes is paramount for lead optimization, dose selection, and predicting clinical outcomes.

Chemical modifications to the core 4-quinolone structure, including substitutions at various positions, can significantly alter the physicochemical, pharmacological, and pharmacokinetic properties of the resulting derivatives.[4] For instance, the lipophilicity of the molecule can influence its membrane permeability and, consequently, its oral absorption.[4][5] Therefore, a systematic evaluation of the PK properties of novel this compound derivatives is a critical step in the drug discovery and development pipeline.[6][7]

This guide will delve into the essential in-vitro and in-vivo assays required to build a comprehensive PK profile for this class of compounds.

Foundational In-Vitro Pharmacokinetic Assays

In-vitro ADME assays serve as an early-stage screening funnel to identify compounds with favorable pharmacokinetic properties, enabling a data-driven approach to candidate selection and reducing reliance on extensive in-vivo studies.[6]

Metabolic Stability Assessment

Rationale: The metabolic stability of a compound in the liver is a key determinant of its in-vivo half-life and oral bioavailability. The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) superfamily located in the liver microsomes.[8] Assessing the rate of metabolism in liver microsomes or hepatocytes provides a reliable estimate of a compound's intrinsic clearance.[9]

Protocol: Metabolic Stability in Liver Microsomes

  • Materials:

    • Test this compound derivative (typically 10 mM stock in DMSO)

    • Pooled liver microsomes (human and other species of interest, e.g., rat, mouse, dog)

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Positive control compound with known metabolic stability (e.g., testosterone, verapamil)

    • Acetonitrile with an internal standard (for quenching and sample analysis)

  • Procedure:

    • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

    • In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (t=0), add the quenching solution before the NADPH system.

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[10][11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Workflow for In-Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound (1 µM) Incubation Incubate at 37°C Test_Compound->Incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH_System NADPH System NADPH_System->Incubation Initiate Reaction Quench Quench with ACN + IS Incubation->Quench At Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and Clint LCMS->Data_Analysis

Caption: Workflow of the in-vitro metabolic stability assay.

Plasma Protein Binding Assessment

Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach the target site.[6] Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can reduce the efficacy of a compound.[9]

Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Materials:

    • Equilibrium dialysis apparatus (e.g., 96-well dialysis plate with semi-permeable membranes)

    • Test this compound derivative

    • Plasma (human and other species of interest)

    • Phosphate buffered saline (PBS), pH 7.4

    • Positive control compound with known plasma protein binding (e.g., warfarin)

  • Procedure:

    • Spike the test compound into plasma at a final concentration of typically 1-10 µM.

    • Load the plasma sample into one side of the dialysis cell and PBS into the other side.

    • Seal the dialysis unit and incubate at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma, where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.

    • Calculate the percentage of protein binding: % Bound = (1 - fu) * 100.

In-Vivo Pharmacokinetic Studies

In-vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate in a physiological system.[12] These studies provide crucial data for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.[13][14]

Study Design and Execution

Rationale: A well-designed in-vivo PK study aims to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability. The choice of animal model (e.g., mouse, rat, dog) should be justified based on similarities in drug metabolism to humans, where known. Both intravenous (IV) and oral (PO) administration routes are typically evaluated to determine absolute bioavailability.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dose Formulation:

    • IV formulation: Solubilize the this compound derivative in a suitable vehicle (e.g., saline, 5% dextrose in water, or a co-solvent system).

    • PO formulation: Prepare a solution or suspension in an appropriate vehicle (e.g., water, 0.5% methylcellulose).

  • Dose Administration:

    • IV group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO group: Administer a single dose (e.g., 5-20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the jugular vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the this compound derivative in plasma samples using a validated LC-MS/MS method.[15]

Workflow for In-Vivo Pharmacokinetic Study

InVivo_PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Data Interpretation Animal_Model Select Animal Model (e.g., Rats) Dose_Formulation Prepare IV and PO Formulations Animal_Model->Dose_Formulation IV_Dosing IV Administration Dose_Formulation->IV_Dosing PO_Dosing PO Administration Dose_Formulation->PO_Dosing Blood_Collection Serial Blood Sampling IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Separation Centrifuge to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Quantification Sample_Storage->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling

Caption: Workflow of a typical in-vivo pharmacokinetic study.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key PK parameters.

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Elimination half-lifeTime required for the plasma concentration to decrease by half.
Cl ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Calculation of Oral Bioavailability (F%)

F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Analytical Method Validation

A robust and validated analytical method is the cornerstone of accurate pharmacokinetic studies. The method used to quantify the this compound derivative in biological matrices must be validated according to regulatory guidelines from agencies like the FDA and EMA.[16][17][18]

Key Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Recovery Consistent and reproducible.
Matrix Effect Assessed to ensure no suppression or enhancement of the signal.
Stability Analyte stability established under various storage and processing conditions.

Conclusion

The pharmacokinetic profiling of this compound derivatives is a multifaceted process that requires a combination of in-vitro and in-vivo studies, underpinned by validated analytical methodologies. The protocols and insights provided in this guide offer a comprehensive framework for researchers to systematically evaluate the ADME properties of their compounds. A thorough understanding of the pharmacokinetic behavior is crucial for advancing promising candidates through the drug development pipeline and ultimately translating them into safe and effective therapies.

References

Application Notes & Protocols: High-Throughput Screening of 7-Fluoroquinolin-3-ol for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening of 7-Fluoroquinolin-3-ol, a promising quinoline derivative, for its anticancer properties. We present a tiered screening strategy, beginning with a robust primary cytotoxicity assay across a panel of human cancer cell lines, followed by secondary mechanistic assays to elucidate the mode of action, focusing on apoptosis induction. The protocols herein are designed to be self-validating, providing insights into the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening this compound

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling pathways (e.g., Ras/Raf/MEK, PI3K/AkT/mTOR), modulation of tyrosine kinases, and interference with DNA replication and repair.[4][5][6] Specifically, fluoroquinolones, a subclass to which this compound belongs, have been shown to act as inhibitors of human DNA topoisomerase II, an enzyme crucial for managing DNA topology during cell replication.[7][8][9] This mechanism is shared by established chemotherapeutic agents like doxorubicin, positioning fluoroquinolone analogs as compelling candidates for novel anticancer drug discovery.[7][9]

This guide outlines a logical workflow for the initial characterization of this compound, moving from broad phenotypic screening to more focused mechanistic studies.

Potential Signaling Pathways Modulated by Quinoline Derivatives

Quinoline-based compounds are known to interact with multiple nodes in carcinogenic signaling cascades. Understanding these potential targets is crucial for downstream mechanistic validation. The diagram below illustrates the key pathways frequently implicated.[4]

Quinoline_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (c-Met, EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Topo_II Topoisomerase II DNA_Replication DNA Replication Topo_II->DNA_Replication Quinoline Quinoline Derivatives Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition Quinoline->Topo_II Inhibition

Caption: Potential molecular targets of quinoline derivatives in cancer cells.

The Tiered Screening Workflow

A logical, multi-stage approach is essential for efficiently characterizing a novel compound. This workflow minimizes resource expenditure by using a broad, high-throughput assay first to identify activity, followed by more complex assays to determine the mechanism.

Screening_Workflow Start Start: This compound Primary PART 1: Primary Screening Broad Cytotoxicity Assessment (SRB Assay) Start->Primary Data1 Data Analysis: Calculate GI₅₀, TGI, LC₅₀ Generate Dose-Response Curves Primary->Data1 Decision Is Compound Active? (GI₅₀ in desired range) Data1->Decision Secondary PART 2: Secondary Screening Mechanism of Action Studies Decision->Secondary Yes Stop Stop or Redesign (Compound is inactive) Decision->Stop No Apoptosis Apoptosis Assays: - Annexin V / PI Staining - Caspase-3/7 Activity Secondary->Apoptosis Data2 Data Analysis: Quantify Apoptotic vs. Necrotic Cells Measure Caspase Activation Apoptosis->Data2 End Conclusion: Elucidate Mode of Cell Death Data2->End

Caption: Tiered workflow for anticancer screening of this compound.

PART 1: Primary Screening - Cytotoxicity Assessment

The initial goal is to determine the concentration at which this compound inhibits cancer cell growth. The Sulforhodamine B (SRB) assay is the recommended method.

Expertise & Experience - Why the SRB Assay? The National Cancer Institute (NCI) utilizes the SRB assay for its NCI-60 screen, a program that has served the cancer research community for decades.[10][11][12] Unlike metabolic assays such as the MTT assay, which measures mitochondrial reductase activity, the SRB assay is a cell biomass assay that quantifies total cellular protein.[13][14] This is a critical distinction. Test compounds can interfere with mitochondrial function, leading to false positive or negative results in an MTT assay.[15] The SRB assay is less susceptible to such artifacts, providing a more direct and stable measure of cell number.[16][17]

Recommended Human Cancer Cell Lines

A diverse panel is crucial to identify potential tumor selectivity. We recommend a starting panel inspired by the NCI-60, representing various cancer types.[18]

Cancer TypeRecommended Cell LineJustification
Breast CancerMCF-7Estrogen receptor-positive, widely characterized.
Breast CancerMDA-MB-231Triple-negative, aggressive, and metastatic model.
Lung CancerA549Non-small cell lung carcinoma, standard model.
Colon CancerHCT-116Colorectal carcinoma, p53 wild-type.
LeukemiaK-562Chronic myelogenous leukemia, suspension cell line.
CNS CancerU-87 MGGlioblastoma, aggressive brain tumor model.
Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is optimized for adherent cells in a 96-well format.[13][19]

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium appropriate for the cell lines

  • Trichloroacetic acid (TCA), 10% (w/v) in ddH₂O, cold (4°C)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Determine cell density and viability (e.g., using a hemocytometer and Trypan Blue).

    • Dilute cells in complete medium to an optimized seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of cell suspension into each well of a 96-well plate.[20] Include wells for a "no cell" blank control.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically <0.5%).[20]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.

    • Incubate for a standard exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Causality: Fixation with cold TCA cross-links and precipitates all cellular proteins, immobilizing them to the plate.

    • Without aspirating the culture medium, gently add 50 µL of cold 10% TCA to each well (final concentration of 5%).

    • Incubate the plate at 4°C for 1 hour.[19]

  • Washing and Staining:

    • Gently wash the plates 4-5 times with 1% acetic acid to remove TCA, serum proteins, and unbound components. Vigorously flick the plate between washes to remove excess liquid.

    • Air-dry the plates completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[19]

  • Final Wash and Solubilization:

    • Quickly wash the plates 4-5 times with 1% acetic acid to remove unbound SRB dye.[16]

    • Air-dry the plates completely. This step is critical.

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to ensure the bound dye is fully solubilized.[16]

  • Data Acquisition:

    • Measure the optical density (OD) at 510-565 nm using a microplate reader.[13][16]

Data Analysis:

  • Subtract the average OD of the "no cell" blank wells from all other OD values.

  • Calculate the percentage of cell growth relative to the vehicle control.

  • Plot the percentage of growth versus the log of the compound concentration to generate dose-response curves and determine key parameters:

    • GI₅₀ (Growth Inhibition 50): The concentration causing 50% inhibition of cell growth.

    • TGI (Total Growth Inhibition): The concentration causing 100% inhibition of cell growth (cytostatic effect).

    • LC₅₀ (Lethal Concentration 50): The concentration causing 50% cell death (cytotoxic effect).

PART 2: Secondary Screening - Elucidating the Mechanism of Action

If this compound demonstrates potent cytotoxicity, the next step is to determine how it induces cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[21][22]

Protocol 1: Annexin V / Propidium Iodide (PI) Staining for Apoptosis

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[24] This dual-staining method, analyzed by flow cytometry, distinguishes between four cell populations.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated with this compound (at GI₅₀ and 5x GI₅₀ concentrations) and vehicle control

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvest:

    • Seed and treat cells in 6-well plates for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization.

    • Wash the cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer within one hour.

    • Results Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

Protocol 2: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key executioners of apoptosis.[25] Caspase-3 and Caspase-7 are effector caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[22] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specific for Caspase-3/7. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[26]

Materials:

  • Luminescent Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • Opaque-walled 96-well plates

  • Cells treated with this compound and controls

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as the SRB assay, but use opaque-walled plates suitable for luminescence.

    • Seed 100 µL of cells per well and treat with the compound for a shorter duration (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the reconstituted Caspase-Glo® 3/7 reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • An increase in luminescence relative to the vehicle control indicates the induction of apoptosis via caspase activation.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
SRB: High background Incomplete washing; Serum proteins not fully removed.Increase the number and vigor of wash steps with 1% acetic acid. Ensure plates are washed immediately after fixation.
SRB: Low signal Low cell seeding density; Incomplete solubilization of dye.Optimize cell seeding density for each cell line. Ensure complete dissolution of the SRB dye in Tris buffer by shaking for at least 10 minutes.[15]
Annexin V: High PI+ cells in control Harsh cell harvesting technique; Cells are overgrown.Use a gentler trypsinization method or cell scraper. Ensure cells are harvested during the exponential growth phase and are not overly confluent.
Caspase: Weak signal Assay performed too late; Apoptosis has already peaked.Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for measuring caspase activity for your specific cell line and compound concentration.

References

7-Fluoroquinolin-3-ol: A Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of fluorine atoms into this privileged structure has been a transformative strategy in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of molecules. 7-Fluoroquinolin-3-ol, a key heterocyclic building block, has emerged as a valuable intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of novel antibiotics and anticancer agents.[1] The presence of the fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity to target enzymes, and modulate the overall electronic properties of the final drug molecule, making this compound a sought-after precursor in modern drug discovery.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its application in the synthesis of complex drug molecules. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the field of synthetic and medicinal chemistry.

Physicochemical and Spectral Data of this compound

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [1]
CAS Number 1261625-23-3Parchem
Appearance White to off-white solidInferred from related compounds
Melting Point Not explicitly available; related compounds melt in a wide range.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.
Storage Store at room temperature.[1]

Spectral Data Interpretation:

  • ¹H NMR: The proton NMR spectrum of a related compound, 7-fluoro-2-methylquinoline, shows characteristic signals for the quinoline ring protons.[1] For this compound, one would expect distinct aromatic proton signals, with splitting patterns influenced by the fluorine and hydroxyl substituents.

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. The spectrum of 7-fluoro-2-methylquinoline reveals the carbon resonances of the quinoline core.[2] For this compound, the carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹J C-F).

  • FTIR: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and the C-F stretching vibration (around 1000-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, often involving the loss of small molecules like CO or HCN from the quinoline ring.

Synthesis of this compound: The Gould-Jacobs Approach

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones.[3][4] By selecting the appropriately substituted aniline, this reaction can be adapted to produce this compound. The general principle involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3][5]

Gould_Jacobs_Synthesis

Protocol: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Intermediate)

This protocol outlines the initial steps of the Gould-Jacobs reaction to form the quinoline core.

Materials:

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Condensation: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring to 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Add a high-boiling point solvent to the reaction mixture.

  • Increase the temperature to over 250°C and maintain reflux for 30-60 minutes to induce thermal cyclization.

  • Cool the reaction mixture, which should cause the product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, to precipitate.

  • The crude product can be collected by filtration and purified by recrystallization.

Note: The subsequent hydrolysis and decarboxylation of this intermediate would lead to 7-fluoroquinolin-4-ol. The direct synthesis of this compound via this method is less common, and it's important to note the distinction in the hydroxyl position.

Application of this compound in Fluoroquinolone Antibiotic Synthesis

A hypothetical synthetic route towards a delafloxacin analog could involve the reaction of a suitably activated this compound derivative with a side chain synthon, such as 3-hydroxyazetidine.[8]

Drug_Synthesis_Workflow

Explanatory Note on the Synthetic Logic:

The core principle in the synthesis of many fluoroquinolones involves a nucleophilic aromatic substitution (SNAr) reaction. A key intermediate, often a quinolone carboxylic acid with a good leaving group (like a fluorine or chlorine atom) at the 7-position, is reacted with a cyclic amine side chain. In our hypothetical case, an activated form of this compound would be the starting point. The 3-hydroxyazetidine would act as the nucleophile, displacing a leaving group on the quinoline ring to form the crucial C-N bond that characterizes many potent fluoroquinolones. Subsequent deprotection or hydrolysis steps would then yield the final active pharmaceutical ingredient.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[9]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound represents a strategically important building block in the synthesis of complex pharmaceutical molecules. Its fluorinated quinoline core is a key feature in many modern drugs, offering enhanced biological activity and improved pharmacokinetic profiles. While detailed, publicly available protocols for its direct use in the synthesis of specific commercial drugs are limited, its structural features strongly suggest its utility as a key intermediate. The synthetic methodologies, particularly adaptations of the Gould-Jacobs reaction, provide a viable route to this and related quinoline structures. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound in enabling the rapid and efficient synthesis of new drug candidates is undeniable.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-Fluoroquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated quinoline derivative. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to help you navigate the complexities of this synthesis and optimize your yields.

This document is structured to provide a comprehensive resource, starting with a proposed synthetic strategy and then delving into a detailed troubleshooting guide in a question-and-answer format. We will explore the causality behind experimental choices, anticipate potential challenges, and offer robust solutions.

I. Proposed Synthetic Strategy for this compound

While a variety of methods exist for the synthesis of the quinoline core, a practical and adaptable approach for obtaining this compound involves a multi-step sequence. This strategy focuses on the initial construction of the quinoline ring system, followed by the introduction of the hydroxyl group at the 3-position. A plausible and commonly employed route is the Skraup synthesis to form the quinoline core, followed by functional group manipulations.

A key challenge in quinoline synthesis is controlling the regioselectivity, especially with substituted anilines. The Skraup synthesis, while robust, is known for its vigorous reaction conditions.[1][2] Careful control of temperature and the use of moderating agents are crucial for a successful outcome.

The following workflow outlines a proposed synthetic pathway:

Synthetic_Workflow_7_Fluoroquinolin_3_ol A 3-Fluoroaniline C 7-Fluoroquinoline A->C Skraup Synthesis B Glycerol, H2SO4, Oxidizing Agent (e.g., Nitrobenzene) B->C E 7-Fluoro-3-nitroquinoline C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) D->E G 3-Amino-7-fluoroquinoline E->G Reduction F Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) F->G I This compound G->I Diazotization & Hydrolysis H NaNO2, H2SO4/H2O H->I

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.

A. Skraup Synthesis of 7-Fluoroquinoline

Question 1: My Skraup reaction is extremely vigorous and difficult to control, leading to low yields and significant charring. How can I moderate it?

Answer: The Skraup synthesis is notoriously exothermic.[1] The reaction of glycerol with sulfuric acid to form acrolein is highly energetic. To control this:

  • Use a Moderating Agent: The addition of a mild oxidizing agent like ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less violent.[1] These agents appear to regulate the oxidation process, preventing a runaway reaction.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions to the mixture of 3-fluoroaniline, glycerol, and the oxidizing agent, with efficient cooling in an ice bath.

  • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat effectively and prevent the formation of localized hot spots that can lead to polymerization and charring.

  • Temperature Management: Gently heat the reaction to initiate it, and then be prepared to cool the vessel if the reaction becomes too exothermic.

Question 2: I am observing the formation of a significant amount of tar and polymeric material in my Skraup synthesis. What is the cause and how can I minimize it?

Answer: Tar formation is a common side reaction in the Skraup synthesis, primarily due to the acid-catalyzed polymerization of acrolein and other reactive intermediates under the harsh reaction conditions. To mitigate this:

  • Optimize Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) are critical. An excess can lead to over-oxidation and decomposition.

  • Reaction Temperature: Avoid excessively high temperatures. The ideal temperature profile involves a controlled initiation followed by maintaining a moderate temperature.

  • Work-up Procedure: After the reaction is complete, a crucial step is the removal of the tarry byproducts. Steam distillation of the reaction mixture is a common and effective method to isolate the volatile 7-fluoroquinoline from the non-volatile tar. Subsequent extraction of the distillate with an organic solvent will then yield the desired product.

B. Nitration of 7-Fluoroquinoline

Question 3: The nitration of my 7-fluoroquinoline is giving me a mixture of isomers. How can I improve the regioselectivity for the 3-position?

Answer: Electrophilic substitution on the quinoline ring is complex. Under strongly acidic conditions, nitration typically occurs on the benzene ring at positions 5 and 8.[1] To achieve nitration at the 3-position of the pyridine ring, a different strategy is often required. Direct nitration of 7-fluoroquinoline is unlikely to be selective for the 3-position.

A more effective approach involves the N-oxidation of the quinoline nitrogen first, which deactivates the benzene ring towards electrophilic attack and directs the incoming nitro group to the 4-position. Subsequent reduction of the N-oxide would be necessary. However, for 3-substitution, a more reliable route is often to build the quinoline ring with the desired substituent already in place or to introduce a group that can be converted to the desired functionality.

Given the challenge of direct 3-nitration, an alternative route to 3-amino-7-fluoroquinoline should be considered, such as those starting from appropriately substituted anilines and β-dicarbonyl compounds in a Combes or Conrad-Limpach synthesis.

C. Reduction of the Nitro Group

Question 4: My reduction of 7-fluoro-3-nitroquinoline to 3-amino-7-fluoroquinoline is incomplete or results in side products. What are the best practices for this step?

Answer: The reduction of a nitro group on a heterocyclic ring can be sensitive. Here are some common methods and troubleshooting tips:

  • Catalytic Hydrogenation: This is often a clean and high-yielding method.

    • Catalyst: Use a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.

    • Solvent: Ethanol, methanol, or ethyl acetate are common solvents.

    • Pressure: The reaction can often be carried out at atmospheric pressure of hydrogen, but for more resistant substrates, a slightly elevated pressure may be necessary.

    • Catalyst Poisoning: Ensure your starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).

  • Metal/Acid Reduction: A common alternative is the use of a metal in acidic media.

    • Reagents: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective choice. Iron powder in acetic acid is another option.

    • Temperature: The reaction is typically carried out at room temperature or with gentle heating.

    • Work-up: Careful neutralization is required during the work-up to precipitate the tin salts and isolate the free amine.

Troubleshooting:

  • Incomplete Reaction: If the reaction is sluggish, you can try increasing the temperature, adding more reducing agent, or ensuring the catalyst (if used) is active.

  • Side Reactions: Over-reduction is a possibility, potentially affecting the quinoline ring itself, though this is less common under mild conditions. If using catalytic hydrogenation, ensure you do not use too high a pressure or temperature.

D. Diazotization and Hydrolysis

Question 5: The final diazotization and hydrolysis step to produce this compound is giving a low yield. What are the critical parameters to control?

Answer: The conversion of an amino group to a hydroxyl group via a diazonium salt is a sensitive transformation. The stability of the diazonium intermediate is crucial.

  • Temperature Control: The diazotization step (reaction of the amine with sodium nitrite in acid) must be carried out at low temperatures, typically 0-5 °C, to prevent the premature decomposition of the diazonium salt.

  • Acid Concentration: The reaction is performed in a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The concentration of the acid is important for the stability of the diazonium salt.

  • Slow Addition of Nitrite: The sodium nitrite solution should be added slowly and dropwise to the solution of the amine in acid, with vigorous stirring, to maintain the low temperature and prevent localized high concentrations of nitrous acid.

  • Hydrolysis Step: After the diazotization is complete, the reaction mixture is typically warmed gently to facilitate the decomposition of the diazonium salt and the formation of the hydroxyl group. The temperature for this step should be carefully controlled; too high a temperature can lead to the formation of byproducts.

  • Purity of the Starting Amine: The purity of the 3-amino-7-fluoroquinoline is critical. Impurities can interfere with the diazotization reaction.

Troubleshooting Decision Tree:

Troubleshooting_Diazotization Start Low Yield of this compound Q1 Was the diazotization temperature kept at 0-5 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the sodium nitrite solution added slowly? A1_Yes->Q2 Sol1 Action: Ensure strict temperature control with an ice/salt bath. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the starting 3-amino-7-fluoroquinoline pure? A2_Yes->Q3 Sol2 Action: Add NaNO2 solution dropwise with vigorous stirring. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the hydrolysis temperature controlled? A3_Yes->Q4 Sol3 Action: Purify the amine by recrystallization or chromatography. A3_No->Sol3 A4_No No Q4->A4_No A4_Yes Yes Sol4 Action: Warm the reaction mixture gently and monitor for product formation. A4_No->Sol4

Caption: Troubleshooting decision tree for the diazotization and hydrolysis step.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

  • ¹H NMR: You would expect to see aromatic protons in the quinoline ring system, with coupling patterns influenced by the fluorine and hydroxyl substituents. The presence of the hydroxyl proton will be evident, and its chemical shift will be solvent-dependent.

  • ¹³C NMR: The spectrum will show the nine carbon signals of the quinoline core. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. The carbon attached to the hydroxyl group will also have a characteristic chemical shift.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the 7-position.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations for the aromatic rings (around 1500-1600 cm⁻¹), and a C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₉H₆FNO (163.15 g/mol ) should be observed.

Q2: Are there alternative methods to the Gould-Jacobs reaction for synthesizing the fluoroquinoline core?

A2: Yes, several other named reactions can be employed for quinoline synthesis, and their suitability will depend on the available starting materials and desired substitution pattern. These include:

  • Combes Quinoline Synthesis: This involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3][4]

  • Conrad-Limpach Synthesis: This reaction uses an aniline and a β-ketoester to form a 4-hydroxyquinoline.[5]

  • Friedländer Synthesis: This is the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.

  • Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid.

Q3: How does the fluorine substituent at the 7-position influence the reaction?

A3: The fluorine atom at the 7-position is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its primary effect on the Skraup synthesis will be on the nucleophilicity of the starting 3-fluoroaniline. The electron-withdrawing nature of fluorine will make the aniline less reactive than aniline itself, potentially requiring slightly more forcing reaction conditions. However, it is not so deactivating as to prevent the reaction. During electrophilic substitution reactions like nitration, it will influence the regioselectivity.

Q4: What are the best methods for purifying the final product, this compound?

A4: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining highly pure material.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) would likely be effective.

  • Acid-Base Extraction: Since this compound is amphoteric (having both a weakly basic nitrogen and an acidic hydroxyl group), it may be possible to use acid-base extraction to remove non-ionizable impurities. Dissolving the crude product in a suitable organic solvent and extracting with a dilute aqueous acid would protonate the quinoline nitrogen, moving the product to the aqueous phase. Conversely, extraction with a dilute aqueous base would deprotonate the hydroxyl group.

IV. Experimental Protocols

Protocol 1: Skraup Synthesis of 7-Fluoroquinoline (General Procedure)

! CAUTION: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 3-fluoroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Cool the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 100 °C.

  • After the addition is complete, add an oxidizing agent such as nitrobenzene (0.5 eq).

  • Heat the reaction mixture cautiously to 130-140 °C and maintain this temperature for 3-4 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully dilute the reaction mixture with water and then neutralize with a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the 7-fluoroquinoline.

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 7-fluoroquinoline by vacuum distillation.

Protocol 2: Conversion of 3-Amino-7-fluoroquinoline to this compound (General Procedure)
  • Dissolve 3-amino-7-fluoroquinoline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C in a flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the amine, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Slowly and carefully heat the reaction mixture to 50-60 °C. You should observe the evolution of nitrogen gas. Maintain this temperature until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., sodium carbonate or ammonia solution).

  • The product may precipitate out of the solution. If so, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

V. References

  • Cragoe, E. J., Jr., Robb, C. M., & Bealor, M. D. (1953). THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 18(5), 552–559. --INVALID-LINK--

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.

  • Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873.

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. --INVALID-LINK--

  • GeeksforGeeks. (2023). Preparation and Properties of Quinoline. --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. --INVALID-LINK--

References

Technical Support Center: Purification of 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Fluoroquinolin-3-ol. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with isolating and purifying this important heterocyclic building block. We will move beyond simple protocols to explain the chemical principles behind the purification strategies, enabling you to troubleshoot effectively and adapt these methods to your specific needs.

Understanding the Molecule: Key Properties Influencing Purification

Before troubleshooting purification, it is crucial to understand the inherent chemical properties of this compound that dictate its behavior.

  • Amphoteric Nature: The molecule possesses both a weakly acidic hydroxyl group (pKa ~8-10) and a weakly basic quinoline nitrogen (pKa ~4-5). This dual character means its solubility is highly pH-dependent. It is soluble in dilute acids and bases but often has poor solubility in neutral water and some organic solvents.[1]

  • Tautomerism: The "3-ol" (enol) form exists in equilibrium with its keto tautomer, 7-Fluoroquinolin-3(4H)-one. While the enol form is generally favored for hydroxyquinolines, this equilibrium is an intrinsic property of the molecule.[1][2]

  • Chelating Properties: Like other hydroxyquinolines, this compound can form stable chelates with metal ions.[3][4] This can be a source of metallic impurities if not handled with clean glassware and high-purity reagents.

  • Susceptibility to Oxidation: Hydroxyquinolines are sensitive to oxidation, which can be accelerated by light and air.[1][3] This degradation is a primary cause of the discoloration (yellow to brown) often seen in crude or improperly stored samples.

Common Impurities and Their Origins

Most syntheses of 3-hydroxyquinolines are variations of the Gould-Jacobs reaction, which involves the condensation of a substituted aniline (in this case, 3-fluoroaniline) with an ethoxymethylenemalonic ester, followed by high-temperature thermal cyclization.[2][5][6] Understanding this pathway helps predict likely impurities.

  • Unreacted Starting Materials: Residual 3-fluoroaniline or malonic ester derivatives.

  • Incomplete Cyclization: The acyclic intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, may persist if the cyclization temperature was too low or the reaction time was too short.

  • Regioisomers: If the aniline starting material has competing ortho positions for cyclization, a mixture of quinoline isomers could form. For 3-fluoroaniline, cyclization can theoretically occur at C2 or C6, leading to the potential for a 5-fluoro isomer, although the 7-fluoro product is generally favored.

  • Polymerization/Degradation Products: The high temperatures (>250 °C) often used for thermal cyclization can lead to the formation of dark, tar-like substances, which can be challenging to remove.[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of this compound.

Q1: My final product is yellow or brown, not the expected off-white solid. What happened and can I fix it?

A1: This is the most common issue and is almost always due to oxidation of the phenolic hydroxyl group.[1][3] This can happen during a high-temperature reaction, workup, or prolonged storage with exposure to air and light.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the impure solid in a suitable hot solvent (e.g., ethanol or a methanol/DCM mixture). Add a small amount (1-2% by weight) of activated charcoal and boil for 5-10 minutes. The charcoal will adsorb the colored polymeric impurities. Perform a hot filtration to remove the charcoal and then proceed with recrystallization.[8]

  • Reductive Workup: If discoloration occurs during the reaction, a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) can sometimes be added during the aqueous workup to minimize oxidation.

  • Prevention: Store the purified compound in an amber vial, under an inert atmosphere (nitrogen or argon), and at reduced temperatures (2-8°C) to prevent future degradation.[1]

Q2: I'm struggling to recrystallize my compound. It either "oils out" or doesn't crystallize at all.

A2: This indicates a poor choice of solvent or the presence of impurities that are inhibiting crystallization. "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point. Failure to crystallize often means too much solvent was used or the cooling was too rapid.[9]

Troubleshooting Steps:

  • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) on a small scale. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[10]

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good hot solvent (e.g., methanol or ethanol). Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous pure batch.[11]

Q3: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity or develop a column chromatography method.

A3: This is characteristic behavior for a molecule with both an acidic proton (phenol) and a basic site (quinoline nitrogen). These functional groups interact strongly with the acidic silica gel surface, causing tailing or streaking.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add Acetic Acid: For normal phase silica, adding a small amount of acetic acid (0.5-1%) to the eluent (e.g., ethyl acetate/hexane) will protonate the quinoline nitrogen, reducing its interaction with silica and leading to sharper spots.

    • Add Triethylamine or Ammonia: Alternatively, adding a small amount of a base like triethylamine (0.5-1%) or using a mobile phase saturated with ammonia can deprotonate the acidic silanols on the silica surface, which also improves peak shape.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase plate, where such interactions are less problematic.

Q4: My NMR shows a persistent impurity that I can't identify from the starting materials.

A4: This could be a reaction intermediate or a regioisomer.

  • Check for the Acyclic Intermediate: Look for the characteristic signals of the diethyl malonate group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the vinyl proton from the C=CH-N fragment.

  • Consider Regioisomers: If the synthesis could produce isomers (e.g., 5-fluoro vs. 7-fluoro), the impurity might be the undesired isomer. These often have very similar polarities, making them difficult to separate. Preparative HPLC is often required for this type of separation.[12]

  • Analyze by LC-MS: Liquid Chromatography-Mass Spectrometry is an invaluable tool here. It can separate the components and provide the exact mass of the impurity, giving a crucial clue to its molecular formula and identity.

Visualization of Purification & Troubleshooting

Purification Workflow

The following diagram outlines a general workflow for the purification of crude this compound.

G cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_qc Final Quality Control start Crude this compound (Post-Synthesis) analysis Assess Purity & Color (TLC, NMR, Visual) start->analysis decision Purity Assessment analysis->decision recryst Path A: Recrystallization (with optional charcoal treatment) decision->recryst >90% Pure Minor Color Impurity chrom Path B: Flash Column Chromatography decision->chrom <90% Pure Multiple Impurities qc Verify Purity (NMR, LC-MS, Melting Point) recryst->qc chrom->qc storage Store under Inert Gas, Protected from Light qc->storage

Caption: General purification workflow for this compound.

Troubleshooting Discoloration Issues

This decision tree helps diagnose and resolve issues related to product discoloration.

G start Problem: Product is Yellow/Brown cause1 Cause: Oxidation during Reaction/Workup start->cause1 cause2 Cause: Degradation during Storage start->cause2 cause3 Cause: Highly Colored Process Impurity start->cause3 solution1 Solution: Charcoal Treatment & Recrystallization cause1->solution1 cause2->solution1 Repurify then... solution2 Solution: Store properly: Amber vial, N2/Ar, 2-8°C cause2->solution2 Store correctly solution3 Solution: Flash Column Chromatography cause3->solution3

Caption: Troubleshooting decision tree for product discoloration.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is ideal for material that is >90% pure but contains minor color impurities.

Objective: To obtain a high-purity, crystalline solid by leveraging temperature-dependent solubility.

Solvent Selection Summary:

Solvent SystemSuitabilityNotes
Ethanol or IsopropanolExcellent Good solubility when hot, poor when cold. Promotes good crystal growth.
AcetonitrileGood Similar properties to alcohols.
Ethyl Acetate / HexaneGood (Co-solvent) Dissolve in hot ethyl acetate, add hexane as the anti-solvent.
Methanol / WaterGood (Co-solvent) Dissolve in hot methanol, add water as the anti-solvent.
TolueneFair May require larger volumes; good for removing polar impurities.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol, ~20-30 mL/g) and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.[11]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal (approx. 50-100 mg). Return the mixture to a boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This crucial step removes the charcoal and any insoluble impurities.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Rushing this step by placing it directly in an ice bath will cause the product to crash out, trapping impurities.

  • Complete Precipitation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to air-dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or place it in a vacuum oven at a moderate temperature (40-50°C).

Self-Validation Check: The final product should be a significantly lighter color. Purity should be confirmed by melting point analysis (a sharp melting point indicates high purity) and NMR/LC-MS.

Protocol 2: Flash Column Chromatography

This method is necessary when the crude material contains significant amounts of impurities with different polarities.

Objective: To separate the target compound from impurities based on differential adsorption to a stationary phase.

System Selection:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). To prevent streaking, add 0.5-1% acetic acid OR triethylamine to the eluent mixture.

    • Starting Point: Begin with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity based on TLC analysis. A good target Rf for the product on TLC is ~0.25-0.35.

Step-by-Step Methodology:

  • TLC Analysis: Develop an optimal mobile phase using TLC. Test various ratios of Hexane/Ethyl Acetate (with the chosen additive) to achieve good separation between your product and the impurities.

  • Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the initial, low-polarity mobile phase. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin running the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent over time (gradient elution). For example, start with 20% EtOAc/Hexane, move to 30%, then 40%, etc.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Self-Validation Check: TLC analysis of the combined pure fractions should show a single spot. Final purity should be confirmed by NMR, which should be free of the signals corresponding to the impurities identified in the crude material.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Fluoroquinolin-3-ol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Fluoroquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during in vitro and cell-based assays. Our goal is to provide you with a comprehensive understanding of the underlying physicochemical principles and to offer practical, field-proven protocols to overcome these issues, ensuring the accuracy and reproducibility of your experimental data.

Section 1: Understanding the Core Problem
Q1: Why is this compound difficult to dissolve in my aqueous assay buffer?

A1: The solubility challenge with this compound stems directly from its molecular structure. Like many quinoline derivatives, it is an aromatic heterocyclic compound with a fundamentally hydrophobic (lipophilic) nature, leading to poor water solubility.[1] Over 70% of new chemical entities are classified as poorly soluble, making this a common hurdle in research.[1]

Several factors contribute to this:

  • Aromatic Core: The fused bicyclic quinoline ring system is large and nonpolar, favoring interactions with organic solvents over water.

  • Fluorine Substituent: The fluoro- group at the 7-position increases the molecule's lipophilicity, which can often further decrease aqueous solubility.[1]

  • pH-Dependence: The molecule possesses both a weakly basic nitrogen atom within the quinoline ring and a weakly acidic hydroxyl group.[2][3][4] Its net charge, and therefore its solubility, is highly dependent on the pH of the aqueous medium.[2][4][5]

Section 2: Initial Stock Preparation & First-Line Troubleshooting

This section covers the essential first steps for handling a compound with unknown or poor solubility. The standard industry practice is to begin with a high-concentration stock solution in a strong organic solvent.

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: The most reliable starting point is to use 100% dimethyl sulfoxide (DMSO).[1][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, and it is miscible with water and most organic solvents.[7][8]

  • Accurate Measurement: Carefully weigh a small amount (e.g., 1-2 mg) of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 1.63 mg of compound with MW 163.15 g/mol , add 1 mL of DMSO for a 10 mM stock).

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be mindful of the compound's thermal stability.[6]

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates before storing it.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What is happening and how do I fix it?

A3: This common phenomenon is known as "crashing out" or precipitation.[9] It occurs because the DMSO concentration is drastically reduced upon dilution, and the now predominantly aqueous environment cannot support the solubility of the hydrophobic compound at that concentration.[1][9]

  • Lower the Final Concentration: The most frequent cause is exceeding the compound's maximum solubility in the final assay medium. Perform serial dilutions to determine the highest concentration that remains in solution.

  • Optimize the Dilution Method: Avoid diluting the DMSO stock in an intermediate aqueous solution before adding it to the final assay plate. Instead, add the small volume of DMSO stock directly into the final assay medium, which often contains proteins, lipids, or other components that can help maintain solubility.[10]

  • Manage Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and often under 0.1% for sensitive cell-based assays.[11][12][13] Crucially, always include a vehicle control with the identical final DMSO concentration in your experiment to account for any solvent-induced effects.

Section 3: Advanced Solubilization Strategies & Troubleshooting Workflow

If the initial troubleshooting steps are insufficient, a more systematic approach is required. The following strategies can be employed, often in combination, to achieve the desired working concentration.

Solubility_Workflow cluster_start Initial Preparation cluster_strategies Troubleshooting Strategies start Prepare 10-20 mM Stock in 100% DMSO dilute Dilute to Final Concentration in Aqueous Assay Buffer start->dilute precipitate Precipitation Observed? dilute->precipitate ph_adjust Strategy 1: pH Adjustment precipitate->ph_adjust Yes success Proceed with Assay (Include Vehicle Controls) precipitate->success No cosolvent Strategy 2: Co-Solvent Systems ph_adjust->cosolvent Still Insoluble ph_adjust->success Soluble excipient Strategy 3: Excipients (Cyclodextrin/Surfactant) cosolvent->excipient Still Insoluble cosolvent->success Soluble excipient->success Soluble failure Re-evaluate Assay Concentration or Compound excipient->failure Still Insoluble

Caption: Solubility Troubleshooting Workflow for this compound.

Strategy 1: pH Adjustment

A4: Yes, this is a highly effective strategy. The nitrogen atom in the quinoline ring is weakly basic. By lowering the pH of the buffer, you can protonate this nitrogen, forming a positively charged species (a salt) that is significantly more soluble in water.[4][9] The key is to adjust the pH to a value at least 1-2 units below the compound's pKa.[9] While the exact pKa of this compound is not readily published, related quinoline structures have pKa values in the range of 4-5.[4] Therefore, testing buffers in the pH range of 3 to 6 is a logical starting point.

pH_Solubility cluster_equilibrium pH-Dependent Equilibrium Insoluble This compound (Neutral, Low Solubility) Soluble Protonated Form (Cationic, High Solubility) Insoluble->Soluble + H⁺ (Low pH) Soluble->Insoluble - H⁺ (High pH)

Caption: Mechanism of pH-Dependent Solubility.

  • Buffer Selection: Prepare a set of buffers with adequate buffering capacity at your target pH values (e.g., acetate buffer for pH 4-5.5, MES for pH 5.5-6.5). Ensure the chosen buffer is compatible with your assay.

  • Test Dissolution: Add a small, pre-weighed amount of this compound to a fixed volume of each buffer.

  • Equilibration: Vortex and sonicate each sample. Allow them to equilibrate by rotating at room temperature for several hours or overnight.

  • Analysis: Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Validation: Once a suitable pH is identified, confirm that this pH does not adversely affect your assay's performance (e.g., enzyme activity, cell viability).

Strategy 2: Co-Solvent Systems

A5: While DMSO is the primary choice, other co-solvents can be effective. Ethanol is another commonly used solvent, though it is generally less powerful than DMSO for dissolving highly lipophilic compounds.[11][14] In some cases, a co-solvent system, such as a mixture of DMSO and ethanol, may offer different solubility properties.[15]

Important Considerations:

  • Cellular Toxicity: Co-solvents can be toxic to cells.[11][12] The tolerance for different solvents varies greatly between cell lines and assay types. It is imperative to run dose-response curves for the solvent alone to determine the maximum tolerable concentration.

  • Assay Interference: Solvents can directly interfere with assay components or detection methods. Always validate your assay with the chosen co-solvent system.

Strategy 3: Use of Solubility-Enhancing Excipients

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex".[9][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Make an aqueous solution of HP-β-CD in your desired assay buffer (e.g., 5-10% w/v).

  • Add Compound: Add this compound powder directly to the HP-β-CD solution.

  • Equilibrate: Stir or sonicate the mixture until the compound dissolves. This may take several hours. This solution can now be used as your stock for further dilutions.

  • Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD in your experiment.

A7: Surfactants are a viable option when other methods fail or are incompatible with the assay. At concentrations above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which can sequester hydrophobic compounds in their core, effectively solubilizing them in the aqueous medium.[17]

Commonly Used Surfactants:

  • Tween® 80: A non-ionic surfactant widely used in biological applications.

  • Solutol® HS-15: A non-ionic solubilizer and emulsifier known for good biocompatibility.[17]

The choice of surfactant and its concentration must be carefully optimized, as they can disrupt cell membranes or denature proteins at higher concentrations.

Section 4: Summary of Solubilization Techniques
MethodPrinciple of ActionProsCons
DMSO Stock Dissolution in a strong organic co-solvent.[1]Simple, effective for high concentrations, widely used.Can cause compound to "crash out" upon dilution; potential for cell toxicity.[9][11]
pH Adjustment Ionization of the molecule to form a more soluble salt.[4][9]Highly effective for ionizable compounds, uses simple buffers.Requires assay to be tolerant of non-neutral pH; pKa must be considered.
Cyclodextrins Encapsulation within a hydrophobic core to form a soluble complex.[16]Generally low toxicity, can significantly increase solubility.Can be expensive; may not work for all molecular shapes.
Surfactants Sequestration within micelles above the CMC.[17]Effective for very hydrophobic compounds.Potential for assay interference (protein denaturation, membrane disruption).

References

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-fluoroquinolin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. We move beyond simple protocols to delve into the causality of byproduct formation, offering field-tested insights and systematic troubleshooting strategies to help you enhance purity, improve yield, and accelerate your research.

Section 1: Understanding the Primary Synthetic Pathway and Its Pitfalls

The synthesis of this compound is most commonly achieved via a multi-step sequence starting from 4-fluoroaniline. A prevalent method is a modification of the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by a high-temperature thermal cyclization and subsequent saponification/decarboxylation.

The intended reaction proceeds as follows: 4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which is then hydrolyzed and decarboxylated to yield the desired this compound. However, the high-energy cyclization step is a critical control point where side reactions frequently occur.

reaction_pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation 4-Fluoroaniline 4-Fluoroaniline Intermediate1 Enamine Intermediate 4-Fluoroaniline->Intermediate1 + EMME (Ethanol, Reflux) EMME Diethyl ethoxymethylenemalonate EMME->Intermediate1 Intermediate2 Ethyl 7-fluoro-4-hydroxy quinoline-3-carboxylate Intermediate1->Intermediate2 High Temp. (e.g., Dowtherm A) FinalProduct This compound Intermediate2->FinalProduct 1. NaOH (aq) 2. Acidification

Caption: Expected reaction pathway for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a clear path to resolution.

Q1: My reaction mixture turned into a dark, tarry, and intractable mess during the cyclization step, resulting in a very low yield. What happened?

A: This is a classic case of thermal polymerization, a frequent side reaction in quinoline syntheses conducted at high temperatures.[1][2]

  • Causality: The high thermal energy required for the intramolecular cyclization can also initiate intermolecular reactions. The enamine intermediate or other reactive species can polymerize, especially if there are localized hotspots in the reaction vessel. Harsh acidic conditions, sometimes used to promote cyclization, can exacerbate this issue.[2][3]

  • Troubleshooting & Mitigation:

    • Precise Temperature Control: Ensure uniform heating. Use a high-boiling, thermally stable solvent like Dowtherm A with vigorous mechanical stirring to prevent localized overheating.

    • Gradual Heating: Ramp up the temperature to the target for cyclization slowly to allow the desired intramolecular reaction to occur before polymerization pathways dominate.

    • Alternative Cyclization Catalysts: Instead of purely thermal conditions, explore the use of polyphosphoric acid (PPA) or Eaton's reagent at more moderate temperatures. These agents act as both a solvent and a catalyst for the cyclization, often providing cleaner reactions and higher yields.

Q2: My mass spectrometry results show a major byproduct with the exact same mass as my target compound (m/z 163.04). How is this possible and how do I identify it?

A: You have likely formed an isomer. In this specific synthesis, the most probable isomeric byproduct is 7-fluoro-1H-quinolin-4-one.

  • Causality: The Conrad-Limpach-Knorr synthesis demonstrates that the reaction between anilines and β-ketoesters can lead to two different quinoline isomers depending on the reaction conditions.[4] While your pathway differs slightly, the principle of competing cyclization pathways can still apply, or a rearrangement may occur under the harsh reaction conditions.

  • Identification Strategy: The key to differentiating these isomers lies in NMR spectroscopy. The electronic environment of the protons on the pyridine ring is distinct in each isomer.

    • This compound: Expect distinct signals for the protons at the C2 and C4 positions.

    • 7-Fluoro-1H-quinolin-4-one: This is a quinolone structure. The proton at C2 will be in a very different chemical environment compared to the ol-isomer, and you will observe a proton at C3 instead of C4.

    • Actionable Step: Isolate the byproduct and acquire a detailed 1H NMR spectrum. Compare the aromatic region to the spectrum of your desired product.

Q3: I see a significant peak in my mass spectrum at m/z 145.05, which is 18 Da less than my product. What is it?

A: This mass loss corresponds to the loss of water (H₂O). The likely culprit is an intermolecular ether formation (dimerization) under the strongly acidic or high-temperature conditions of the final workup.

  • Causality: Phenolic hydroxyl groups, like the one at the 3-position of your product, can undergo dehydration to form ethers. Two molecules of this compound can react to form a diether byproduct.

  • Identification & Prevention:

    • HRMS: High-resolution mass spectrometry can confirm the elemental formula of the byproduct (C₁₈H₁₀F₂N₂O), which corresponds to the dimer.

    • NMR: The 1H NMR spectrum of the dimer will be more complex in the aromatic region, and the characteristic hydroxyl proton signal will be absent.

    • Prevention: Avoid prolonged exposure to high temperatures or strong acids during the final isolation and purification steps. Ensure the final product is thoroughly dried but not under excessively harsh conditions.

Q4: My 19F NMR shows a small, unexpected singlet, and my mass spec has a peak at m/z 144.05, which is 19 Da lighter than the product. What does this indicate?

A: This is a strong indication of a dehalogenation side reaction, where the fluorine atom has been replaced by a hydrogen atom, yielding quinolin-3-ol.

  • Causality: While the C-F bond is generally strong, certain reaction conditions, particularly the use of some transition metal catalysts for alternative synthetic routes or harsh reductive conditions during workup, can lead to hydrodefluorination.

  • Identification & Prevention:

    • 19F NMR: This is the most direct method. The presence of any signal other than that corresponding to your starting material and product indicates a fluorine-containing byproduct. The complete absence of a fluorine signal for an isolated byproduct confirms dehalogenation.

    • MS: The mass difference of 19.00 Da (F vs. H) is a tell-tale sign.

    • Prevention: Carefully review your reaction and workup conditions. If using any metal catalysts (e.g., Palladium for a cross-coupling approach), ensure conditions are optimized to prevent reductive dehalogenation. Avoid unnecessarily harsh acidic or basic conditions.

Section 3: A Systematic Workflow for Byproduct Identification

When faced with an unknown impurity, a structured analytical approach is crucial. This workflow provides a logical sequence for characterization.

workflow start Crude Reaction Mixture tlc 1. Thin-Layer Chromatography (TLC) - Assess complexity - Choose solvent system start->tlc lcms 2. LC-MS Analysis - Separate components - Obtain m/z for each peak tlc->lcms isolate 3. Isolation - Column Chromatography - Prep-HPLC/TLC lcms->isolate branch_point isolate->branch_point hrms 4a. High-Resolution MS (HRMS) - Determine exact mass - Propose elemental formula identify Structure Elucidation hrms->identify nmr 4b. NMR Spectroscopy (1H, 13C, 19F, 2D) - Elucidate structure nmr->identify branch_point->hrms branch_point->nmr

Caption: Systematic workflow for byproduct identification.

Data Interpretation Tables

Use the following tables as a guide during your analysis.

Table 1: Potential Byproducts and Their Expected Masses

Compound NameStructureMolecular FormulaExpected Exact Mass (m/z)Likely Cause
This compound (Product) C₉H₆FNOC₉H₆FNO163.0433-
Unreacted Enamine IntermediateC₁₄H₁₆FNO₄C₁₄H₁₆FNO₄281.1063Incomplete cyclization
7-Fluoro-1H-quinolin-4-oneC₉H₆FNOC₉H₆FNO163.0433Isomerization
Quinolin-3-olC₉H₇NOC₉H₇NO145.0528Dehalogenation
Dimer (Ether-linked)C₁₈H₁₀F₂N₂OC₁₈H₁₀F₂N₂O308.0761Dehydration

Table 2: Comparative ¹H NMR Chemical Shifts (Illustrative)

Note: Shifts are approximate and can vary based on solvent (DMSO-d₆) and concentration.

Proton PositionExpected δ (ppm) for this compoundExpected δ (ppm) for 7-Fluoro-1H-quinolin-4-oneRationale for Difference
H-2~8.7 ppm~8.1 ppmH-2 is adjacent to a nitrogen in an aromatic ring vs. a nitrogen in a quinolone system.
H-4~7.5 ppm- (No proton)The 4-position is substituted with a carbonyl group in the quinolone isomer.
H-8~7.9 ppm~8.2 ppmThe electronic effect of the C3-OH vs. C4=O group alters the shielding of nearby protons.

Section 4: Essential Experimental Protocols

Protocol 1: Analytical TLC for Reaction Monitoring

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point is a 7:3 mixture of Dichloromethane:Methanol. Adjust polarity as needed for optimal separation.

  • Spotting: On a single plate, spot your starting material (4-fluoroaniline), the crude reaction mixture at t=0, and the current reaction mixture.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize under UV light (254 nm). The consumption of starting material and the appearance of the product spot (and any byproduct spots) can be tracked over time.[3]

Protocol 2: General Procedure for Byproduct Isolation via Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh).

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Dichloromethane).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent (e.g., Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol or Ethyl Acetate) in a gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product and which contain the isolated byproducts.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

This guide provides a framework for understanding and resolving common purity issues in the synthesis of this compound. By combining a mechanistic understanding of the reaction with a systematic approach to troubleshooting, you can effectively identify and mitigate the formation of unwanted byproducts, leading to a more efficient and successful synthesis.

References

Stability problems with 7-Fluoroquinolin-3-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Fluoroquinolin-3-ol

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of this compound in Solution

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

I. Understanding the Stability of this compound: An Overview

This compound belongs to the fluoroquinolone class of compounds. A key characteristic of many fluoroquinolones is their susceptibility to degradation under certain environmental conditions.[1][2] Understanding these vulnerabilities is the first step in preventing experimental artifacts and ensuring the reliability of your data. The primary factors influencing the stability of this compound in solution are light, pH, and temperature.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered by researchers working with this compound in solution.

1. My this compound solution has changed color. What does this mean and is it still usable?

  • Answer: A color change in your solution is a strong indicator of degradation. Fluoroquinolones can undergo photodegradation, leading to the formation of colored byproducts.[1] It is highly recommended to discard the solution and prepare a fresh batch. Using a degraded solution can lead to inaccurate and unreliable experimental results. To mitigate this, always protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]

2. I am seeing a decrease in the biological activity of my compound over time. Could this be a stability issue?

  • Answer: Yes, a loss of biological activity is a common consequence of chemical degradation. For fluoroquinolones, degradation often involves alterations to the core ring structure, which is crucial for their intended biological function.[1][2] To confirm if stability is the issue, it is advisable to perform a stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining in your solution.

3. My HPLC analysis shows multiple peaks that were not present in the initial analysis of my this compound solution. What are these peaks?

  • Answer: The appearance of new peaks in your HPLC chromatogram strongly suggests the formation of degradation products.[4][5] These products result from the chemical breakdown of this compound. Depending on the storage conditions, these could be photodegradation products, or products of hydrolysis or oxidation. Identifying these degradation products often requires advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

4. What is the optimal pH for storing this compound in solution?

5. How should I store my stock solutions of this compound?

  • Answer: To ensure the longevity of your stock solutions, they should be stored at low temperatures, protected from light.[3][7] For short-term storage (up to 24 hours), refrigeration at 4°C is generally acceptable for many quinolones.[7] For longer-term storage, freezing at -20°C or -80°C is recommended.[7] However, be mindful of freeze-thaw cycles, as these can also contribute to degradation for some quinolones.[7] It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

III. Experimental Protocols

To assist you in assessing the stability of your this compound solutions, we provide the following detailed protocols.

A. Protocol for a Forced Degradation Study

This study will help you understand the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Photostability chamber or a light source compliant with ICH Q1B guidelines[8][9]

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 24 hours, protected from light.

  • Photodegradation: Expose a sample of the stock solution to a light source capable of emitting both visible and UV light, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by HPLC.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • The conditions that cause the most significant degradation are the primary stability concerns for this compound.

B. Recommended Analytical Method: HPLC

A stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient Start with 95% A, 5% B; linearly increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV-Vis scan)
Injection Volume 10 µL

IV. Visualizing Degradation and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathway and the experimental workflow for a stability study.

cluster_degradation Potential Degradation of this compound cluster_stress Stress Conditions parent This compound degradation_products Degradation Products (e.g., Photoproducts, Hydrolysis Products) parent->degradation_products Degradation light Light (UV/Vis) heat Heat ph Extreme pH (Acid/Base)

Caption: Potential degradation pathways of this compound under various stress conditions.

cluster_workflow Stability Study Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Light, Heat, pH, Oxidation) start->stress sample Collect Samples at Defined Time Points stress->sample analyze Analyze by HPLC sample->analyze data Quantify Parent Compound and Degradation Products analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for conducting a stability study of this compound.

V. References

  • Al-Aseeri, M., & Al-Ghananaim, A. (2016). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 69(1), 31–36. --INVALID-LINK--

  • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(31), 5198–5205. --INVALID-LINK--

  • Umezawa, N., Arakawa, H., & Nishio, M. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. --INVALID-LINK--

  • Ribeiro, A. R., Sures, B., & Tiritan, M. E. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1338, 99–110. --INVALID-LINK--

  • Wang, Z., Chen, J., Wang, S., & Li, X. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1163. --INVALID-LINK--

  • El-Shaboury, S. R., Saleh, G. A., Mohamed, F. A., & Rageh, A. H. (2007). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry, 31(1), 99-107. --INVALID-LINK--

  • Speltini, A., Sturini, M., Maraschi, F., & Profumo, A. (2017). Analytical methods for the determination of fluoroquinolones in solid environmental matrices. Journal of Pharmaceutical and Biomedical Analysis, 145, 153–165. --INVALID-LINK--

  • United States Department of Agriculture. (2006). Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. Food Safety and Inspection Service. --INVALID-LINK--

  • Rahman, M. M., Ahmad, M., & Abdullah, A. (2013). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2013, 915129. --INVALID-LINK--

  • Li, D., Li, S., Liu, S., Li, X., & Song, Z. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1146–1154. --INVALID-LINK--

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--

  • Mayo Clinic. (2023). Ofloxacin (Oral Route). --INVALID-LINK--

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--

  • Eriksson, J., & Tollbäck, P. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Journal of Pharmaceutical and Biomedical Analysis, 107, 248–256. --INVALID-LINK--

  • Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Applied and Environmental Microbiology, 70(1), 1–10. --INVALID-LINK--

  • ChemScene. (n.d.). 6-Chloro-7-fluoroquinolin-3-ol. --INVALID-LINK--

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. --INVALID-LINK--

  • Eriksson, J., & Tollbäck, P. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. DiVA portal. --INVALID-LINK--

  • Zhang, Y., Li, Y., Zhang, J., Wang, Y., & Li, Z. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3357. --INVALID-LINK--

  • WisTech Open. (n.d.). 3.10 Fluoroquinolones – Nursing Pharmacology. --INVALID-LINK--

  • Adedigba, T. A., Omontese, B. O., & Adeyemi, O. S. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Toxics, 12(11), 896. --INVALID-LINK--

  • Q1 Scientific. (2021). Photostability testing theory and practice. --INVALID-LINK--

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. --INVALID-LINK--

  • Parchem. (n.d.). 7-Fluoroisoquinolin-3-ol. --INVALID-LINK--

  • LabSolutions. (n.d.). 7-Fluoroquinoline-3-carboxylic acid. --INVALID-LINK--

  • Lin, Y., Li, S., Wang, Y., & Chen, G. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 373, 131425. --INVALID-LINK--

References

Technical Support Center: Enhancing the Selectivity of 7-Fluoroquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Fluoroquinolin-3-ol derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the optimization of these compounds for improved kinase selectivity. While public data on the this compound scaffold is emerging, the principles outlined here are drawn from extensive experience with quinoline-based kinase inhibitors and established medicinal chemistry strategies.[1]

I. Frequently Asked Questions (FAQs)

Here we address common initial questions researchers face when working to improve the selectivity of their this compound series.

Q1: My this compound derivative is potent against my primary target, but shows significant off-target activity in a broad kinase panel. Where do I start with optimization?

A1: This is a common challenge with kinase inhibitors due to the highly conserved nature of the ATP-binding pocket across the kinome. The first step is to analyze the off-target profile in detail. Group the off-targets by kinase family. Are they structurally related to your primary target? Understanding the nature of the off-targets will guide your subsequent medicinal chemistry strategy. For instance, if off-targets are closely related kinases, subtle modifications may be needed to exploit small differences in the active site. If they are from diverse families, it might indicate a more general interaction with the quinoline scaffold that needs to be addressed.[1]

Q2: What is the likely role of the 7-fluoro and 3-ol moieties in kinase binding and selectivity?

A2: The 7-fluoro substitution can significantly impact the electronic properties of the quinoline ring, potentially influencing hydrogen bonding interactions and metabolic stability.[2] The 3-hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a critical anchor point within the kinase hinge region. The interplay of these two functional groups is key. The fluorine atom can modulate the acidity of the hydroxyl group, which in turn can affect its interaction with key residues in the ATP-binding pocket. Experimentally, comparing the selectivity profile of your 7-fluoro-3-ol derivative with non-fluorinated or 3-methoxy analogues can provide valuable insights into the specific contributions of these groups.

Q3: How can I leverage computational modeling to guide my selectivity optimization efforts?

A3: Computational modeling is a powerful tool for generating hypotheses and prioritizing synthetic efforts. Start by docking your lead compound into the crystal structures of both your on-target and key off-target kinases. Analyze the binding poses to identify differences in the active sites that can be exploited. For example, is there a nearby pocket in the on-target kinase that is absent in the off-target? You could then design modifications to occupy that pocket, thereby increasing selectivity. Molecular dynamics simulations can also be used to assess the stability of the inhibitor-kinase complex over time, providing further insights into the determinants of binding affinity and selectivity.

Q4: My compound has good biochemical selectivity but poor cellular selectivity. What could be the issue?

A4: A discrepancy between biochemical and cellular activity is often due to factors such as cell permeability, efflux by transporters, or intracellular metabolism. The this compound scaffold may be subject to glucuronidation or other metabolic transformations that alter its intracellular concentration and activity. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context. If target engagement is confirmed, investigate potential metabolic liabilities of your compound.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental challenges you may encounter.

Scenario 1: High Potency, Poor Selectivity - Differentiating Between Closely Related Kinases

Problem: Your this compound derivative inhibits the target kinase and several other members of the same family with similar potency.

Root Cause Analysis: Closely related kinases often share a high degree of sequence and structural homology in the ATP-binding site, making selective targeting challenging.

Troubleshooting Workflow:

Caption: Workflow for improving selectivity against closely related kinases.

Step-by-Step Protocol:

  • Structural Analysis: Obtain or model the crystal structures of your on-target and key off-target kinases. Superimpose the structures to identify subtle differences in the ATP-binding pocket. Pay close attention to the "gatekeeper" residue, which controls access to a hydrophobic pocket, and the DFG motif, which can adopt different conformations.[3]

  • Exploit the Gatekeeper Residue: If the gatekeeper residue is smaller in your target kinase (e.g., glycine or alanine) compared to the off-target (e.g., methionine or phenylalanine), you can introduce a bulky substituent on your inhibitor that will sterically clash with the larger gatekeeper of the off-target kinase.

  • Target Allosteric Sites: Look for opportunities to extend your inhibitor into less conserved regions of the active site or even to allosteric pockets. Modifications at the 3-position of the quinoline ring with lipophilic groups have been shown to be important for the activity of some quinoline derivatives.[3]

  • Structure-Activity Relationship (SAR) Guided Synthesis: Synthesize a focused library of analogs with modifications designed to exploit the identified structural differences. For example, if a non-conserved serine is present in the active site of your target, introduce a group that can form a hydrogen bond with this residue.

  • Iterative Screening: Screen the new analogs in biochemical assays against both the on-target and off-target kinases to determine if selectivity has improved.

Scenario 2: Loss of Potency During Selectivity Optimization

Problem: Modifications made to your this compound derivative to improve selectivity have resulted in a significant loss of potency against the primary target.

Root Cause Analysis: The modifications may have disrupted key interactions required for binding to the primary target, or introduced unfavorable steric or electronic effects.

Troubleshooting Workflow:

Caption: Workflow to address loss of potency during selectivity optimization.

Step-by-Step Protocol:

  • Confirm Binding Mode: If possible, obtain a co-crystal structure of your less potent analog with the target kinase. If not, use computational docking to predict the binding mode.

  • Identify Lost Interactions: Compare the binding mode of the less potent analog with that of your original potent compound. Identify any key hydrogen bonds or hydrophobic interactions that have been lost. The 3-hydroxyl group is a likely candidate for crucial interactions.

  • Rational Redesign: Design new modifications that aim to restore the lost interactions while still incorporating the selectivity-enhancing features. For example, you might need to adjust the length or flexibility of a linker to allow a bulky group to reach a selective pocket without disrupting a key hinge-binding interaction.

  • Fine-Tuning Physicochemical Properties: The addition of selectivity-enhancing groups can alter the overall physicochemical properties of the molecule, such as solubility and lipophilicity, which can impact potency. Ensure that your modifications do not push the compound into an unfavorable property space.

  • Systematic SAR: Synthesize and test a small set of analogs where the size, electronics, and conformation of the selectivity-enhancing group are systematically varied to find a balance between potency and selectivity.

III. Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of your this compound derivatives against a panel of kinases.

Materials:

  • Recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Plate reader or scintillation counter

Methodology:

  • Prepare serial dilutions of your test compound.

  • In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each kinase.

  • Compare the IC50 values across the kinase panel to determine the selectivity profile.

Data Interpretation: A highly selective compound will have a significantly lower IC50 for the target kinase compared to all other kinases in the panel. A selectivity ratio of >100-fold is often considered a good starting point for a selective inhibitor.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol is used to confirm target engagement of your compound in a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • Your this compound derivative

  • Cell lysis buffer

  • Antibody against the target kinase

  • Western blotting reagents and equipment

Methodology:

  • Treat cultured cells with your compound or vehicle control for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in a buffer and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).

  • Cool the samples and lyse the cells.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

Data Interpretation: Binding of your compound to the target kinase will stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This "thermal shift" provides evidence of target engagement in cells.

IV. Data Presentation

Table 1: Example of a Kinase Selectivity Profile for a Hypothetical this compound Derivative (Compound X)

Kinase TargetIC50 (nM)Selectivity Ratio (vs. Target Kinase)
Target Kinase A 10 1
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000
Off-Target Kinase E>10,000>1000

This table illustrates how to present selectivity data. A higher selectivity ratio indicates better selectivity.

V. References

  • Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--

  • Al-Hourani, B., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.

  • Patel, K., et al. (2018). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Kim, H. Y., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry. Available at: --INVALID-LINK--

  • Cushman, M., et al. (1995). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Hassan, A., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Chemistry. Available at: --INVALID-LINK--

  • Rathod, P. D., et al. (2020). Effect of 3-subsitution of quinolinehydroxamic acids on selectivity of histone deacetylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: --INVALID-LINK--

  • Hett, E. C., et al. (2014). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Thesis, University of New Hampshire.

  • Ghoneim, K. S., & El-Gazzar, M. G. (2022). Structure-activity relationship of fluoroquinolones as anticancer agents. Journal of the Indian Chemical Society.

  • Aly, R. M., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: --INVALID-LINK--

  • Zhang, L., et al. (2013). [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin]. Yao Xue Xue Bao. Available at: --INVALID-LINK--

  • Brown, N. R., & Kornev, A. P. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Cellular Signalling.

  • Rathod, P. D., et al. (2020). Effect of 3-subsitution of quinolinehydroxamic acids on selectivity of histone deacetylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: --INVALID-LINK--

  • Cai, W., et al. (2024). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry.

  • Cai, W., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Liddle, J., et al. (2017). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. Available at: --INVALID-LINK--

  • Pop, M. S., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel). Available at: --INVALID-LINK--

  • Pop, M. S., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel). Available at: --INVALID-LINK--

  • BenchChem (2025). reducing off-target effects of 2-(4-fluorophenyl)quinolin-7-amine.

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. Available at: --INVALID-LINK--

  • Janning, P. (2014). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Frontiers in Oncology. Available at: --INVALID-LINK--

  • Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--

  • AbbVie (2023). off-target-pharmacological-activity-at-various-kinases-potential-functional-and-pathological-side-effects.

  • Hafez, H. N., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating Cell-Based Assay Artifacts with 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-Fluoroquinolin-3-ol in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and address common artifacts encountered during experimental workflows. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to ensure the integrity and reproducibility of your research.

It is important to note that while this compound is a valuable tool, specific published data on its photophysical properties and definitive biological targets are limited. Therefore, this guide extrapolates from the known characteristics of similar fluoroquinolone and hydroxyquinoline compounds to provide a robust framework for troubleshooting.

Part 1: Understanding the Compound - The Root of Potential Artifacts

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the fluorophore and the hydroxyl group are key to its function but also predispose it to certain assay interferences.

Potential Mechanisms of Action and Interference:

  • DNA Gyrase and Topoisomerase IV Inhibition: Like many fluoroquinolones, this compound may target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2] In mammalian cells, it could potentially interact with topoisomerases, leading to cytotoxicity.[3]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, suggesting a potential for off-target effects on various signaling pathways.[4]

  • Fluorescence-Based Interference: The inherent fluorescence of the quinoline ring system can directly interfere with assay readouts.

  • Pan-Assay Interference Compounds (PAINS): Quinoline derivatives are often flagged as potential PAINS, which are compounds that can produce false-positive results in high-throughput screens through non-specific mechanisms.[5]

Part 2: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

Here we address specific problems you may encounter when using this compound in your cell-based assays.

Q1: I'm observing a high background signal in my fluorescence-based assay, even in my no-cell controls. What could be the cause?

A1: This is a classic sign of compound autofluorescence . The quinoline core of this compound is inherently fluorescent. When the excitation light of your assay overlaps with the absorption spectrum of the compound, it will emit its own light, leading to a false-positive signal.

Q2: My compound precipitates out of solution when I add it to my cell culture media. How can I improve its solubility?

A2: Poor aqueous solubility is a common challenge with quinoline derivatives. While often dissolved in DMSO for stock solutions, the transition to an aqueous environment can cause precipitation. Consider the following:

  • Optimize DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Determine the highest permissible concentration for your specific cells.

  • Use of Co-solvents: In some cases, a mixture of DMSO with other water-miscible solvents like ethanol or polyethylene glycol (PEG) can enhance solubility.

  • pH Adjustment: Quinoline's solubility can be pH-dependent.[6] However, be cautious with cell-based assays, as significant pH changes will impact cell viability. This is more applicable to cell-free systems.

Q3: I'm seeing a decrease in my fluorescent signal in the presence of my compound, suggesting inhibition, but I'm not sure if it's a real effect. What else could be happening?

A3: This could be due to fluorescence quenching . The compound may be absorbing the light emitted from your assay's fluorophore, leading to a false-positive "inhibition" signal. Another possibility is the inner filter effect , where the compound absorbs the excitation light before it can reach the assay's fluorophore.

Q4: My results are inconsistent between experiments. What are some potential sources of variability?

A4: In addition to the issues above, consider:

  • Compound Stability: Fluoroquinolones can be light-sensitive.[7] Protect your stock solutions from light and prepare fresh dilutions for each experiment.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed cells can exhibit altered metabolism and higher autofluorescence.

  • Plate Effects: Inconsistent seeding density or "edge effects" in microplates can lead to variability.

Part 3: Experimental Protocols for Artifact Identification and Mitigation

Here are step-by-step protocols to help you identify and address the most common artifacts associated with this compound.

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound at your assay's specific wavelengths.

Materials:

  • This compound

  • Assay buffer or cell culture medium (phenol red-free is recommended to reduce background)

  • Black, clear-bottom microplates (96- or 384-well)

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer/medium, covering the concentration range of your experiment.

  • Add these dilutions to the wells of the microplate.

  • Include wells with buffer/medium only as a blank control.

  • Place the plate in the microplate reader.

  • Set the excitation and emission wavelengths to match those of your primary assay.

  • Measure the fluorescence intensity.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Plot the background-subtracted fluorescence intensity against the compound concentration.

  • A concentration-dependent increase in fluorescence confirms that your compound is autofluorescent at the assay wavelengths.

Protocol 2: Distinguishing True Activity from Fluorescence Quenching

Objective: To determine if this compound is quenching the fluorescence of your assay's reporter.

Materials:

  • This compound

  • Your assay's purified fluorescent reporter (e.g., a fluorescently labeled substrate or antibody)

  • Assay buffer

  • Black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In the wells of the microplate, add a constant concentration of your fluorescent reporter.

  • Add the compound dilutions to the wells containing the reporter.

  • Include control wells with the reporter and buffer only.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure the fluorescence using your assay's excitation and emission wavelengths.

Data Analysis:

  • Plot the fluorescence intensity against the compound concentration.

  • A concentration-dependent decrease in fluorescence indicates that your compound is quenching the reporter's signal.

Part 4: Data Interpretation and Mitigation Strategies

The following table summarizes the potential artifacts and provides actionable solutions.

Observed Artifact Potential Cause Recommended Mitigation Strategy
High background signalCompound Autofluorescence1. Spectral Shift: If possible, switch to a red-shifted fluorophore for your assay, as quinoline autofluorescence is typically in the blue-green range.[8] 2. Time-Resolved Fluorescence (TRF): Use TRF assays to distinguish between the short-lived compound fluorescence and the long-lived signal of lanthanide-based probes. 3. Background Subtraction: If the autofluorescence is moderate, you can subtract the signal from compound-only controls.
Compound precipitationPoor Aqueous Solubility1. Optimize Solvents: Determine the maximal tolerable DMSO concentration or test co-solvents. 2. Fresh Preparations: Always prepare fresh dilutions from a concentrated stock for each experiment. 3. Pre-incubation Check: Visually inspect the wells after adding the compound to the media for any signs of precipitation.
False-positive inhibitionFluorescence Quenching or Inner Filter Effect1. Orthogonal Assay: Validate your findings with a non-fluorescence-based method (e.g., a luminescence or absorbance-based assay). 2. Reduce Compound Concentration: Test lower concentrations of your compound. 3. Change Fluorophore: A different fluorescent probe may not be quenched by your compound.
Inconsistent resultsCompound Instability or Cell Health Variability1. Light Protection: Store stock solutions and conduct experiments with minimal light exposure. 2. Consistent Cell Culture: Use cells at a consistent passage number and confluency. 3. Include Positive and Negative Controls: Use known inhibitors and activators for your pathway to ensure assay performance.

Part 5: Visualization of Troubleshooting Workflows

The following diagrams illustrate the decision-making process when encountering common artifacts.

Artifact_Troubleshooting Start High Background Signal Observed Isolate_Compound Run Compound-Only Control (Protocol 1) Start->Isolate_Compound Is_Autofluorescent Is there concentration- dependent fluorescence? Isolate_Compound->Is_Autofluorescent Mitigate_Fluorescence Implement Mitigation Strategy: - Spectral Shift - TRF - Background Subtraction Is_Autofluorescent->Mitigate_Fluorescence Yes Other_Source Investigate Other Sources: - Media Autofluorescence - Contamination Is_Autofluorescent->Other_Source No

Caption: Workflow for diagnosing and mitigating high background fluorescence.

Quenching_Troubleshooting Start Signal Decrease Observed Quenching_Control Run Quenching Control Assay (Protocol 2) Start->Quenching_Control Is_Quenching Is there concentration- dependent signal loss? Quenching_Control->Is_Quenching Validate_Hit Validate with Orthogonal Assay (Non-fluorescent readout) Is_Quenching->Validate_Hit Yes True_Hit Potential True Hit: Proceed with dose-response and mechanism of action studies Is_Quenching->True_Hit No

Caption: Decision tree for validating hits and identifying fluorescence quenching.

References

Minimizing off-target effects of 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating and Mitigating Off-Target Effects of Quinoline-Based Inhibitors

Introduction for the Senior Application Scientist:

Welcome to the technical support guide for researchers utilizing quinoline-based compounds in their experiments. It has come to our attention that there may be some confusion regarding the role of specific reagents. Our internal data and a review of the literature indicate that 7-Fluoroquinolin-3-ol is primarily a chemical intermediate or building block used in the synthesis of more complex, biologically active molecules, such as certain kinase inhibitors. It is not typically used as a direct experimental agent itself.

Therefore, this guide will focus on the broader, more experimentally relevant challenge: minimizing the off-target effects of the final, quinoline-based inhibitors that are synthesized from precursors like this compound. This class of molecules, particularly prevalent among kinase inhibitors, is known for its potential to interact with unintended targets, leading to ambiguous results or cellular toxicity. This resource provides in-depth troubleshooting guides and FAQs to help you validate your findings and ensure the specificity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the use of quinoline-based inhibitors.

Q1: We are observing significant cell toxicity at concentrations where we don't expect to see an effect from inhibiting our primary target. What could be the cause?

A1: This is a classic sign of off-target effects. Quinoline-based inhibitors, especially those targeting ATP-binding pockets like kinases, can interact with dozens or even hundreds of other kinases with varying affinity. This polypharmacology can lead to the inhibition of essential cellular kinases, triggering pathways that result in apoptosis or cell cycle arrest, independent of your primary target's inhibition. It is crucial to differentiate between on-target and off-target induced toxicity.

Q2: Our phenotypic results (e.g., change in cell morphology) are inconsistent with the known function of our target protein. How do we troubleshoot this?

A2: This discrepancy strongly suggests that the observed phenotype is driven by an off-target interaction. The first step is to verify that the inhibitor is engaging the intended target in your system at the concentrations used. Subsequently, you must employ orthogonal methods to confirm that the phenotype is truly linked to the on-target inhibition. This involves using a structurally different inhibitor for the same target or using a genetic approach like siRNA or CRISPR to knock down the target and see if the phenotype is replicated.

Q3: What is "kinase selectivity" and why is it important for my quinoline-based inhibitor?

A3: Kinase selectivity refers to the ability of an inhibitor to bind to its intended kinase target with significantly higher affinity than to other kinases in the kinome. The human kinome contains over 500 members, many of which share structural similarities in their ATP-binding sites. Poor selectivity can lead to misleading experimental results, where the observed biological effect is a composite of inhibiting multiple targets. High selectivity is therefore essential for confidently attributing an experimental outcome to the inhibition of a specific kinase.

Q4: How can I proactively assess the potential off-target effects of my compound before starting extensive experiments?

A4: Before beginning cell-based assays, it is highly recommended to perform an in vitro kinase panel screen. Several commercial services (e.g., Eurofins, Reaction Biology) can screen your compound against a large panel of kinases (e.g., the KINOMEscan™ panel of 468 kinases) at a fixed concentration. The resulting data will provide a selectivity profile and highlight potential off-target hits that could confound your results, allowing you to choose a more selective compound or be aware of potential liabilities.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for specific issues encountered during experiments with quinoline-based inhibitors.

Troubleshooting Issue 1: Differentiating On-Target vs. Off-Target Phenotypes

You've observed a cellular phenotype after applying your inhibitor, but you're not certain it's due to the inhibition of your primary target.

Below is a decision-making workflow to systematically validate your observed phenotype.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Conclusion A Phenotype Observed with Inhibitor A B Confirm Target Engagement (e.g., Western Blot for p-Substrate) A->B Is the target being inhibited? C Test Structurally Distinct Inhibitor B for Same Target B->C Yes D Use Genetic Knockdown (siRNA/CRISPR) of Target B->D Yes H High Confidence: Phenotype is Off-Target B->H No (Target not engaged) E Does Phenotype Replicate? C->E F Does Phenotype Replicate? D->F G High Confidence: Phenotype is On-Target E->G Yes E->H No F->G Yes F->H No

Caption: Workflow for validating an inhibitor-induced phenotype.

This protocol confirms that your inhibitor is hitting its intended kinase target within the cell at the concentrations used.

  • Cell Treatment: Plate your cells and allow them to adhere. Treat cells with a dose-response of your inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours). Include a positive control if available.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of a known direct substrate of your target kinase.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate.

  • Analysis: A dose-dependent decrease in the phosphorylation of the substrate indicates successful target engagement in the cell. Re-probe the blot for the total substrate and a loading control (e.g., GAPDH) to ensure equal loading.

Troubleshooting Issue 2: Unexpected Cellular Toxicity

Your inhibitor is causing widespread cell death at concentrations that should be selective for your target.

The goal is to separate the on-target IC50 (the concentration for 50% inhibition of your target) from the off-target CC50 (the concentration for 50% cellular cytotoxicity).

  • On-Target IC50 (Biochemical):

    • If possible, perform a biochemical assay using the purified kinase enzyme. This measures the direct inhibitory activity of your compound on the target in isolation.

    • Use a method like ADP-Glo™ or LanthaScreen™ to measure kinase activity across a range of inhibitor concentrations.

    • This provides the most accurate measure of on-target potency without the complication of cellular systems.

  • On-Target IC50 (Cell-Based):

    • Use the Western Blot protocol described above (Protocol 1) across a fine-grained dose-response (e.g., 12-point, 3-fold dilutions).

    • Quantify the band intensity for the phosphorylated substrate.

    • Calculate the IC50 value, which is the concentration of inhibitor required to reduce the phospho-substrate signal by 50%.

  • Cytotoxicity CC50 (Cell-Based):

    • Plate cells in a 96-well plate.

    • Treat with the same dose-response of your inhibitor for a longer duration relevant to your phenotype assay (e.g., 24, 48, or 72 hours).

    • Measure cell viability using an assay like CellTiter-Glo® (measures ATP) or a standard MTT assay.

    • Calculate the CC50 value, which is the concentration of inhibitor that reduces cell viability by 50%.

Summarize your results in a table to clearly visualize the therapeutic window.

Compound IDOn-Target IC50 (Biochemical)On-Target IC50 (Cellular)Cytotoxicity CC50Selectivity Window (CC50 / Cellular IC50)
YourInhibitor-0115 nM50 nM5 µM (5000 nM)100x
ControlInhibitor-0220 nM60 nM300 nM5x

A large selectivity window (e.g., >100x) suggests that at concentrations where you fully inhibit your target, the compound is not yet causing general toxicity. A small window (e.g., <10x) indicates that the concentrations required to inhibit your target are already causing significant off-target toxicity, and results from these experiments should be interpreted with extreme caution.

If your compound has a narrow selectivity window, a counter-screening cascade is necessary to identify the kinase(s) responsible for the toxicity.

G A Inhibitor Shows Toxicity with Narrow Window B Perform Broad Kinase Panel Screen (e.g., KINOMEscan @ 1µM) A->B C Identify Off-Target Hits (e.g., >90% Inhibition) B->C D Are Hits Known to Regulate Viability/Apoptosis Pathways? C->D E Validate Hits in Cell-Based Assays (e.g., Phospho-Substrate Western Blot) D->E Yes G Conclusion: Toxicity is likely due to other mechanisms. D->G No F Conclusion: Off-target X contributes to toxicity. E->F

Caption: Workflow for identifying sources of off-target toxicity.

Technical Support Center: Scaling Up the Synthesis of 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoroquinolin-3-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of scaling this synthesis from the bench to pilot scale. My approach is to not only provide steps but to explain the underlying chemical principles, empowering you to make informed decisions during your process.

The synthesis of this compound is most commonly and robustly achieved via the Gould-Jacobs reaction .[1][2] This pathway involves two primary stages: the initial condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization. This guide is structured around these two core transformations.

Overall Synthetic Workflow

The journey from starting materials to the final product is a two-step process. Understanding this flow is critical for planning and troubleshooting.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 3-Fluoroaniline C Diethyl (3-fluoroanilino)methylenemalonate (Intermediate) A->C Heat (-EtOH) B Diethyl Ethoxymethylenemalonate (DEEMM) B->C E Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate C->E ~250 °C C->E D High-Boiling Solvent (e.g., Dowtherm A) D->E F This compound (Final Product) E->F Saponification & Decarboxylation

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Diethyl (3-fluoroanilino)methylenemalonate (Intermediate)

This initial condensation step is critical for the overall success of the synthesis. The quality of this intermediate directly impacts the yield and purity of the final cyclization product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the condensation reaction between 3-fluoroaniline and DEEMM? A1: The reaction is a nucleophilic substitution on the electron-deficient double bond of DEEMM. The nitrogen atom of the aniline attacks the β-carbon of the ene-ether, leading to the displacement of the ethoxy group as ethanol.[2] This reaction is typically driven to completion by heating and removing the ethanol byproduct as it forms.

Q2: Are there alternative reagents to DEEMM? A2: Yes, other malonic ester derivatives can be used, but DEEMM is highly effective and commercially available.[3] Alternatives like diethyl 2-(ethoxymethylene)malonate can be prepared from diethyl malonate and triethyl orthoformate.[4] However, for scalability and process consistency, using a well-characterized commercial reagent like DEEMM is recommended.

Q3: Why is it important to remove ethanol during the reaction? A3: The condensation is a reversible reaction. According to Le Chatelier's principle, removing one of the products (ethanol) shifts the equilibrium towards the formation of the desired anilinomethylenemalonate intermediate. On a larger scale, this is crucial for maximizing conversion and achieving high yields.

Q4: Can this reaction be performed without solvent? A4: Yes, this reaction is often performed neat (without solvent) by heating the two liquid reactants together.[5] This approach offers a high reaction concentration, simplifying the process and subsequent work-up. On a large scale, this avoids the need for solvent handling and recovery, making it a greener and more economical option.

Detailed Experimental Protocol: Condensation

This protocol is designed for a laboratory scale (0.5 mol) and can be adapted for larger scales with appropriate engineering controls.

  • Reactor Setup: Equip a round-bottom flask with a mechanical stirrer, a heating mantle with a temperature controller, and a distillation head connected to a condenser and receiving flask.

  • Charging Reagents: Charge the flask with 3-fluoroaniline (55.5 g, 0.5 mol) and diethyl ethoxymethylenemalonate (108.1 g, 0.5 mol).

  • Reaction: Begin stirring and heat the mixture to 110-120 °C. Ethanol will begin to distill off.

  • Monitoring: Continue heating for 2-4 hours. The reaction is considered complete when ethanol distillation ceases. The progress can also be monitored by TLC or HPLC.

  • Isolation: Once complete, cool the reaction mixture to approximately 60-70 °C. The resulting amber oil is the crude diethyl (3-fluoroanilino)methylenemalonate. For many applications, this intermediate is of sufficient purity to be carried directly into the next step without further purification.[6]

Troubleshooting Guide: Condensation Step
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / Incomplete Reaction 1. Insufficient temperature. 2. Inefficient removal of ethanol. 3. Poor quality of starting materials.1. Ensure the reaction temperature is maintained at 110-120 °C. 2. On larger scales, apply a slight vacuum to facilitate ethanol removal. 3. Verify the purity of aniline and DEEMM by NMR or GC-MS before starting.
Darkening of Reaction Mixture Minor darkening is normal. Significant darkening or charring indicates overheating.Reduce the temperature of the heating mantle. Ensure efficient stirring to prevent localized hotspots.
Solidification of Product Upon Cooling The intermediate product can be a low-melting solid or a viscous oil that solidifies.This is not necessarily a problem. The product can be gently warmed to be transferred or dissolved in the cyclization solvent for the next step.

Part 2: Thermal Cyclization to this compound

This step is the most challenging, particularly during scale-up, due to the extreme temperatures required. The choice of solvent and precise temperature control are paramount for success.

Frequently Asked Questions (FAQs)

Q1: Why is a high-temperature solvent like Dowtherm A necessary? A1: The Gould-Jacobs cyclization is a pericyclic reaction (an electrocyclization) followed by aromatization, which requires a significant activation energy.[2] This necessitates temperatures around 250 °C. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, has a high boiling point (~257 °C) and excellent thermal stability, allowing the reaction to be conducted at atmospheric pressure.[7]

Q2: What causes the formation of tar and byproducts? A2: Tar formation is a common issue in high-temperature quinoline syntheses.[8] It results from thermal decomposition and polymerization of reactants and intermediates. The key to minimizing this is to heat the reaction mixture to the target temperature as rapidly as possible and maintain it for the minimum time required for complete cyclization.

Q3: How is the product isolated from the high-boiling solvent? A3: This is a significant challenge. The product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, is a solid that precipitates from the Dowtherm A upon cooling. It can be isolated by filtration. The key is to allow the mixture to cool sufficiently for complete precipitation but not so much that the Dowtherm A becomes too viscous to filter. The collected solid must then be washed thoroughly with a suitable solvent (e.g., hexane, toluene) to remove the residual Dowtherm A.

Q4: What are the primary safety concerns for this step? A4: The primary hazards are the high temperatures and the handling of Dowtherm A.[9][10] Severe thermal burns are a risk. Dowtherm A vapors can be irritating, and the fluid requires specific handling and disposal procedures.[10] The synthesis of quinolines, in general, requires caution as the compounds can be biologically active and toxic.[11][12] Always conduct this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.

Detailed Experimental Protocol: Cyclization & Saponification
  • Reactor Setup: Use a three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer or thermocouple, and a condenser (air-cooled is sufficient). The setup should be in a well-ventilated fume hood.

  • Solvent Pre-heating: Charge the flask with Dowtherm A (approx. 3-4 mL per gram of intermediate) and heat it to 250 °C.

  • Addition of Intermediate: Add the crude diethyl (3-fluoroanilino)methylenemalonate from Part 1 dropwise to the hot Dowtherm A over 30-60 minutes. Control the addition rate to maintain the temperature between 245-255 °C.

  • Cyclization: After the addition is complete, hold the mixture at 250 °C for an additional 30 minutes.

  • Cooling & Precipitation: Turn off the heat and allow the mixture to cool slowly. The cyclized ester will begin to precipitate. Let it cool to around 80-100 °C.

  • Filtration: Filter the hot slurry to collect the solid product. Wash the filter cake thoroughly with hexane or toluene to remove all traces of Dowtherm A.

  • Saponification: Transfer the crude ester to a separate flask. Add a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours until the solid dissolves completely.

  • Acidification: Cool the resulting solution in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid. The final product, this compound, will precipitate as a solid.

  • Final Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide: Cyclization Step
Problem Potential Cause(s) Recommended Solution(s)
Excessive Tar Formation / Low Yield 1. Temperature too high or heating for too long. 2. Slow heating ramp. 3. Impurities in the intermediate.1. Strictly control the temperature to 250-255 °C. Monitor the reaction and stop heating once complete. 2. Add the intermediate to pre-heated solvent to minimize the time the material spends at intermediate temperatures where side reactions can occur. 3. Ensure the intermediate is of reasonable quality.
Incomplete Cyclization 1. Temperature too low. 2. Insufficient reaction time.1. Verify thermocouple calibration. Ensure the temperature is maintained at a minimum of 245 °C. 2. Extend the reaction time at 250 °C slightly (e.g., to 45-60 minutes).
Difficulty Filtering Product from Dowtherm A 1. Mixture cooled too much, increasing solvent viscosity. 2. Product is too fine.1. Filter while the mixture is still hot (~80-100 °C). Use a heated funnel for larger scales if available. 2. Allow the product to crystallize slowly without agitation to encourage larger particle size.
Product Contaminated with Dowtherm A Inadequate washing of the filter cake.Wash the collected solid meticulously with several portions of hot toluene or hexane. A final slurry wash may be necessary.

Part 3: Scale-Up Considerations & Logic

Transitioning from the laboratory to a pilot plant introduces new challenges related to heat and mass transfer, safety, and material handling.

G Start Lab Scale Success (e.g., 100g) Q1 Can reactor achieve and control 250 °C uniformly? Start->Q1 A1 Proceed with Dowtherm A. Implement high-temp PPE and engineering controls. Q1->A1 Yes A2 Evaluate alternative heat transfer fluids or pressurized reactor system. Q1->A2 No Q2 Is dropwise addition to hot solvent feasible and safe? A1->Q2 A2->Q2 A3 Design addition funnel with pressure equalization. Ensure robust cooling on condenser. Q2->A3 Yes A4 Consider 'all-in-one' process: charge intermediate and solvent, then heat. Monitor for exotherms. Q2->A4 No Q3 How will the product slurry be filtered and washed? A3->Q3 A4->Q3 A5 Use jacketed filter/dryer. Plan for hot solvent washes to remove Dowtherm A. Q3->A5 Plan is viable A6 Evaluate alternative isolation: centrifugation or extraction (may be complex). Q3->A6 Filtration is problematic End Pilot Scale Protocol Established A5->End A6->End

Caption: Decision workflow for scaling up the thermal cyclization step.

Key Scale-Up Questions
  • Heat Transfer: Can your pilot-scale reactor provide uniform heating to 250 °C? Localized overheating on reactor walls can lead to significant charring. The use of thermal fluids in the reactor jacket is essential.

  • Material Handling: How will you add the intermediate to the hot Dowtherm A? A pressure-equalized dropping funnel or a pump system is required. How will you handle the filtration of a large, hot slurry?

  • Safety: Are the engineering controls (ventilation, emergency cooling) adequate for a high-temperature reaction at this scale? Have all operators been trained on the specific hazards of Dowtherm A and high-temperature operations?[7][9]

By carefully considering these questions and addressing the potential issues outlined in this guide, you can successfully and safely scale up the synthesis of this compound.

References

Modifying reaction conditions for 7-Fluoroquinolin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Fluoroquinolin-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important fluoroquinolone scaffold. We provide in-depth, field-proven insights in a question-and-answer format to troubleshoot specific experimental issues.

Foundational Synthetic Strategy: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core, the precursor to this compound, is the Gould-Jacobs reaction.[1][2] This classic method provides a robust pathway that can be broken down into three primary stages: condensation, thermal cyclization, and finally, saponification followed by decarboxylation.

Generalized Experimental Protocol

This protocol outlines the key steps for synthesizing a 7-substituted-4-hydroxyquinoline, which is the immediate precursor to the target compound before the final functionalization to the 3-ol. The starting material would be 3-fluoroaniline.

Step 1: Condensation of 3-Fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME) A mixture of 3-fluoroaniline and a slight excess (approx. 1.1 equivalents) of diethyl ethoxymethylenemalonate (EMME) is heated, typically on a steam bath for about an hour, allowing the ethanol byproduct to evaporate.[3] The resulting intermediate, an ethyl α-carbethoxy-β-(3-fluoroanilino)acrylate, is often a warm oil or low-melting solid and can be used directly in the next step without purification.[3]

Step 2: Thermal Cyclization This is the most critical and challenging step of the synthesis. The intermediate from Step 1 is added to a high-boiling, inert solvent such as Dowtherm A or diphenyl ether, which has been pre-heated to its boiling point (typically 250-260 °C).[3][4] The reaction is heated vigorously for 30-60 minutes. During this period, the intramolecular cyclization occurs to form the quinoline ring system.[5] Upon cooling, the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, often precipitates.

Step 3: Saponification and Decarboxylation The crude ester from Step 2 is hydrolyzed using an aqueous base, such as 10% sodium hydroxide, under reflux until the solid dissolves.[3] This saponification step converts the ethyl ester to a sodium carboxylate. After cooling, the solution is acidified, which precipitates the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid. This acid is then decarboxylated by heating it in a high-boiling solvent to yield the final 7-fluoro-4-quinolinol (which exists in tautomeric equilibrium with 7-fluoroquinolin-4(1H)-one).[2][5] Further specific steps, not covered in this guide, would be required to introduce the hydroxyl group at the 3-position.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low Yield & Incomplete Reactions

Q1: My initial condensation reaction (Step 1) is slow and gives a low yield of the intermediate. What can I do?

A1: An incomplete condensation is typically due to insufficient heating or reagent purity.

  • Reaction Temperature & Time: Ensure the reaction mixture is heated adequately (e.g., on a steam bath) for at least one hour to drive the reaction to completion by removing the ethanol byproduct.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Reagent Quality: The aniline starting material should be pure. If it is dark, consider distillation before use. Similarly, EMME can degrade over time; using a freshly opened bottle or distilled material is recommended. Water contamination can also hinder the reaction, so ensure all glassware is dry.[6]

Q2: The thermal cyclization (Step 2) is not working. I'm recovering the uncyclized intermediate. Why?

A2: The Gould-Jacobs cyclization is a high-energy intramolecular electrocyclization that requires a very high temperature, typically around 250 °C.[4][5] Failure to reach this threshold temperature is the most common reason for reaction failure.

  • Temperature Control: The solvent (e.g., Dowtherm A) must be vigorously boiling, not just hot.[3] Use a high-temperature thermometer to confirm you are reaching the target temperature of ~250-260 °C. Ensure the heating mantle is appropriately sized for the flask to provide even heating.

  • Reaction Time: While the reaction is often complete within an hour at the correct temperature, extending the time slightly may help if the conversion is sluggish. However, prolonged heating at these temperatures can lead to degradation.[7]

Q3: My reaction mixture turns into a black, tarry mess during cyclization, and the yield is very low. How can I prevent this?

A3: Tar formation is a classic sign of thermal decomposition.[8] This occurs when the reaction temperature is too high or not uniformly controlled, causing the starting materials and products to polymerize or char.

  • Use of High-Boiling Solvents: Using a high-boiling inert solvent like diphenyl ether is crucial. It acts as a heat transfer medium, ensuring a uniform and controlled temperature throughout the reaction mixture, which prevents the formation of localized "hot spots" that lead to charring.[4][5] Running the reaction neat (without solvent) is highly discouraged for this reason.

  • Microwave-Assisted Synthesis: A modern and highly effective alternative is to use a dedicated microwave reactor. Microwave heating allows for rapid and uniform heating to very high temperatures (250-300 °C) with precise control, dramatically shortening reaction times (often to 5-20 minutes) and minimizing the formation of degradation byproducts.[5][7]

Comparative Table of Cyclization Conditions
ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent Diphenyl ether, Dowtherm AHigh-boiling polar solvents or solvent-free
Temperature 250-260 °C[4]250-300 °C[7]
Reaction Time 30-60 minutes[4]5-20 minutes[7]
Key Advantage Standard laboratory equipmentHigh speed, improved yield, less degradation[5]
Key Challenge Risk of charring, slow heatingRequires specialized equipment
Issue 2: Product Purity and Side Reactions

Q4: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

A4: Impurities often stem from incomplete reactions or side reactions. Common contaminants include:

  • Uncyclized Intermediate: If the cyclization temperature was too low or the time too short, you will have the starting anilidomethylenemalonate.

  • Partially Hydrolyzed Ester: During the saponification step, incomplete hydrolysis can leave the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in your product.

  • Polymeric Tar: As discussed, these are byproducts from thermal degradation.[8]

Q5: What is the best way to purify the final this compound?

A5: Purification strategies depend on the nature of the impurities.

  • Filtration and Washing: The crude product that precipitates from the reaction mixture can often be purified significantly by simple filtration and washing with a non-polar solvent (like hexanes or cyclohexane) to remove the high-boiling reaction solvent.[4][5]

  • Recrystallization: This is a powerful technique for removing minor impurities. The choice of solvent is critical and must be determined empirically. Common solvents for quinolinols include ethanol, acetic acid, or DMF/water mixtures.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable option. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for eluting quinolinol compounds.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in the synthesis.

G cluster_analysis Analysis Outcome cluster_solutions Recommended Actions start Problem Encountered (e.g., Low Yield) check_crude Analyze Crude Product (TLC, LC-MS, 1H NMR) start->check_crude outcome1 Mainly Unreacted Starting Material check_crude->outcome1 Incomplete Conversion outcome2 Mixture of Products & Intermediates check_crude->outcome2 Complex Mixture outcome3 Significant Tarring & Decomposition check_crude->outcome3 Degradation solution1a Step 1 Issue: Increase Condensation Time/Temp outcome1->solution1a solution1b Step 2 Issue: Verify Cyclization Temp >250°C Consider Microwave Synthesis outcome1->solution1b solution2 Optimize Purification: Recrystallization or Column Chromatography outcome2->solution2 solution3 Improve Heat Control: Use High-Boiling Solvent (e.g., Dowtherm A) Ensure Vigorous Reflux outcome3->solution3 solution1b->solution3

Caption: Troubleshooting Decision Tree for this compound Synthesis.

General FAQs

Q6: How does the fluorine substituent on the aniline affect the reaction?

A6: The fluorine atom is an electron-withdrawing group, which deactivates the aniline ring. This can make the initial nucleophilic attack on EMME (Step 1) slightly slower compared to unsubstituted aniline. However, the Gould-Jacobs reaction is generally effective for anilines with both electron-donating and moderately electron-withdrawing groups.[2] The primary determinant of success remains the high temperature required for the cyclization step.

Q7: Are there any major safety concerns with this synthesis?

A7: Yes. The primary hazard is the extremely high temperature required for the cyclization step.

  • High Temperatures: Working with liquids at 250-260 °C requires extreme caution. Use a heating mantle with a temperature controller in a fume hood, and ensure no flammable solvents are nearby. Personal protective equipment (PPE), including heat-resistant gloves and face shields, is mandatory.

  • Reagents: 3-fluoroaniline is toxic and should be handled with care in a fume hood. Phosphorus oxychloride, which might be used in subsequent derivatization steps (not detailed here), is highly corrosive and reacts violently with water.[3]

References

Validation & Comparative

A Comparative Analysis of 7-Fluoroquinolin-3-ol and 7-Chloroquinolin-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the bioactivity of two closely related quinolin-3-ol derivatives, exploring the impact of halogen substitution on their potential as scaffolds in drug discovery.

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The strategic modification of this scaffold, particularly through halogenation, has been a cornerstone of drug design, offering a powerful tool to modulate a compound's physicochemical properties and biological efficacy. This guide provides a comprehensive comparison of two such analogs: 7-fluoroquinolin-3-ol and 7-chloroquinolin-3-ol.

While direct, head-to-head experimental comparisons of these two specific molecules are not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationship (SAR) principles of halo-substituted quinolines to provide a scientifically grounded comparative analysis. We will delve into the anticipated differences in their bioactivity based on the fundamental properties of fluorine and chlorine, supported by data from related derivatives.

The Quinolin-3-ol Core and the Significance of the 7-Position Halogen

The quinolin-3-ol moiety itself is a key pharmacophore, with derivatives exhibiting a range of biological effects.[4] The substitution at the 7-position of the quinoline ring is particularly influential, as it can significantly impact the molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile. The introduction of a halogen at this position introduces both steric and electronic effects that can profoundly alter the bioactivity of the parent molecule.

Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the acidity of nearby protons. Its small size means it often acts as a bioisostere of a hydrogen atom, yet it can significantly modify the electronic distribution of the aromatic system. In contrast, chlorine is larger and less electronegative than fluorine but is still a strong electron-withdrawing group. These differences in size, electronegativity, and ability to form halogen bonds are expected to be the primary drivers of the differential bioactivity between this compound and 7-chloroquinolin-3-ol.

A Comparative Overview of Bioactivity

Based on general SAR principles for halo-substituted quinolines, we can anticipate the following trends in the bioactivity of this compound versus 7-chloroquinolin-3-ol:

Biological ActivityExpected Trend for this compound vs. 7-Chloroquinolin-3-olRationale based on SAR of Haloquinolines
Antimicrobial Activity This compound may exhibit a broader spectrum of activity.The presence of a fluorine atom is a hallmark of the highly successful fluoroquinolone class of antibiotics, where it is known to enhance antibacterial potency and spectrum.[5]
Anticancer Activity The activity is highly dependent on the specific cancer cell line and mechanism of action. The chloro-derivative may show significant potency.7-Chloroquinoline derivatives have been extensively studied and have shown pronounced antitumor effects against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range.[6][7]
Kinase Inhibition Both compounds have the potential to be kinase inhibitors. The specific inhibitory profile will depend on the target kinase.The quinoline scaffold is a common feature in many kinase inhibitors. The nature of the halogen at the 7-position can influence the binding affinity and selectivity for the ATP-binding pocket of kinases.
Metabolic Stability This compound is likely to have greater metabolic stability.The carbon-fluorine bond is stronger than the carbon-chlorine bond, making it more resistant to metabolic cleavage.

In-Depth Look: 7-Chloroquinolin-3-ol and its Derivatives

The 7-chloroquinoline scaffold is a well-established pharmacophore, most notably recognized in the antimalarial drug chloroquine.[7] Numerous studies have demonstrated the broad biological activities of 7-chloroquinoline derivatives, including significant anticancer and antimicrobial properties.

Derivatives of 7-chloroquinoline have demonstrated notable cytotoxic effects against a range of cancer cell lines. For instance, certain novel 7-chloroquinoline derivatives have shown pronounced antitumor effects on HCT-116 (colon carcinoma) cells, with IC50 values in the micromolar range.[6]

In-Depth Look: this compound and the Promise of Fluorine

While specific bioactivity data for this compound is limited in the public domain, with its primary role often cited as a synthetic intermediate in the development of pharmaceuticals, the influence of fluorine on the bioactivity of quinoline derivatives is well-documented.[8]

The introduction of a fluorine atom can lead to:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.

  • Improved Metabolic Stability: The strength of the C-F bond often makes fluorinated compounds more resistant to metabolic degradation, leading to a longer half-life in vivo.

  • Increased Lipophilicity: In some contexts, fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Given these properties, it is hypothesized that this compound could serve as a valuable scaffold for the development of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles compared to its chloro-analog.

Experimental Protocols: A Blueprint for Comparative Bioactivity Screening

To empirically determine the comparative bioactivity of this compound and 7-chloroquinolin-3-ol, a series of standardized in vitro assays should be conducted. Below are representative protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HCT-116, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 7-chloroquinolin-3-ol in the culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial twofold dilutions of this compound and 7-chloroquinolin-3-ol in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Workflow for Bioactivity Comparison

Figure 1. A logical workflow for the systematic comparison of the bioactivity of this compound and 7-chloroquinolin-3-ol.

Conclusion and Future Directions

While the current body of literature does not provide a direct comparative study of this compound and 7-chloroquinolin-3-ol, a robust understanding of the structure-activity relationships of halo-substituted quinolines allows for informed predictions. The 7-chloroquinolin-3-ol scaffold, with its established history in medicinally relevant compounds, presents a solid foundation for further derivatization. Conversely, the this compound analog holds significant promise, with the potential for enhanced metabolic stability and a potentially broader spectrum of activity, particularly in the antimicrobial realm.

To definitively elucidate the comparative bioactivities, rigorous head-to-head experimental evaluation is paramount. The protocols and workflow outlined in this guide provide a clear path for researchers to undertake such a study. The findings from these experiments would be invaluable to the drug discovery community, providing crucial insights into the nuanced effects of halogen substitution on the quinoline core and guiding the rational design of next-generation therapeutic agents.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated QuinolinoLs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinolinol scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The strategic modification of this core structure is a cornerstone of drug design, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. Among the most impactful of these modifications is the introduction of fluorine atoms.

This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated quinolinols, supported by experimental data and established protocols. We will explore the causal relationships behind the observed differences in performance and provide researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of quinolinol-based therapeutics.

The Impact of Fluorination: More Than Just an Atomic Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties with minimal steric alteration.[3][4] These changes are not merely incremental; they can fundamentally alter how a molecule interacts with its biological target and behaves within a physiological system. The key transformations include:

  • Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[3] For quinolinols, this can influence the ionization state at physiological pH, which in turn affects solubility, cell membrane permeability, and the ability to engage with biological targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 family.[4] Replacing a metabolically vulnerable C-H bond with a C-F bond can dramatically increase a compound's half-life, leading to improved bioavailability and sustained therapeutic effect.

  • Altered Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease.[5][6] This modulation of LogP is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Binding Affinity: The electronegativity of fluorine allows it to participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and selectivity for the target protein.[4]

Comparative Analysis: 8-Hydroxyquinoline vs. Fluorinated Analogues

To illustrate the practical implications of fluorination, we will compare the parent compound, 8-hydroxyquinoline, with its fluorinated derivatives. While a single, comprehensive dataset for a direct head-to-head comparison is not available in the literature, we can synthesize findings from various studies to build a compelling comparative case.

Physicochemical Properties

The introduction of fluorine onto the quinolinol ring alters its fundamental physicochemical characteristics.

Property8-Hydroxyquinoline (Non-fluorinated)Fluorinated Quinolinol Analogue (Predicted/Observed Trends)Rationale
pKa ~9.9LowerThe strong electron-withdrawing effect of fluorine decreases the basicity of the quinoline nitrogen.[3]
LogP 1.88Can increase or decreaseA single fluorine substitution may increase lipophilicity, while multiple substitutions can decrease it.[5][6]
Metabolic Stability LowerHigherThe robust C-F bond is less susceptible to enzymatic degradation compared to the C-H bond.[4]
Biological Performance: A Tale of Two Scaffolds

The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the performance of non-fluorinated and fluorinated quinolinols in key therapeutic areas.

Quinolinol derivatives have demonstrated significant potential as anticancer agents.[7][8] Fluorination has been shown to enhance this activity. For instance, a study on fluorinated quinoline derivatives demonstrated potent anticancer activity against triple-negative breast cancer cells (MDA-MB-468) with IC50 values in the low micromolar range (2.5–5 μM), while remaining non-toxic to non-tumorigenic breast cells.[7][9] This suggests that the fluorinated compounds possess a favorable therapeutic window.

Comparative Anticancer Activity Data (Representative Examples)

CompoundCancer Cell LineIC50 (µM)Source
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25[7]
Fluorinated Quinoline Derivative (6f)MDA-MB-4682.5[7][9]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[10]

The enhanced anticancer activity of fluorinated quinolinols can be attributed to several factors, including increased cellular uptake due to modulated lipophilicity and improved target engagement.

The quinolone class of antibiotics, which are structurally related to quinolinols, famously demonstrates the power of fluorination. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold dramatically broadens the antibacterial spectrum and enhances potency.[4][11] Similarly, fluorinated 8-hydroxyquinoline derivatives have shown promising antifungal and antibacterial activity.[10][12] For example, 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited high inhibitory potential against M. tuberculosis with a MIC value of 0.1 µM.[10]

Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the antimicrobial activity of quinolinol derivatives.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness and reproducibility of the comparative data, detailed and standardized experimental protocols are paramount.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Culture medium

  • Quinolinol compounds (fluorinated and non-fluorinated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinol compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[9][13][14][15]

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer

  • Quinolinol compounds

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs and the quinolinol compound in phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line represents the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Logical Framework for Comparative Evaluation

G A Compound Selection (Fluorinated vs. Non-fluorinated Quinolinol Pair) B Physicochemical Profiling A->B C In Vitro Biological Evaluation A->C E pKa & LogP Determination B->E F Metabolic Stability Assay (HLM) B->F G Anticancer Cytotoxicity (MTT Assay) C->G H Antimicrobial Susceptibility (MIC Assay) C->H D Data Analysis & Comparison I Structure-Activity Relationship (SAR) Insights D->I E->D F->D G->D H->D J Lead Candidate Selection I->J

Caption: A logical workflow for the comprehensive comparison of fluorinated and non-fluorinated quinolinols.

Conclusion: A Rational Approach to Drug Design

The strategic incorporation of fluorine into the quinolinol scaffold offers a powerful and versatile tool for medicinal chemists to overcome challenges in drug discovery. As demonstrated, fluorination can profoundly influence a compound's physicochemical properties, leading to enhanced metabolic stability, modulated lipophilicity, and improved target engagement. These molecular-level modifications often translate into superior biological performance, as evidenced by the enhanced anticancer and antimicrobial activities of fluorinated quinolinols.

However, the effects of fluorination are not always predictable and are highly dependent on the position and number of fluorine atoms. Therefore, a systematic and comparative evaluation of fluorinated and non-fluorinated analogues, guided by the robust experimental protocols outlined in this guide, is essential for the rational design of novel quinolinol-based therapeutics with optimized efficacy and safety profiles.

References

The Pivotal Role of C7-Substitution in Quinolin-3-ol Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Its versatile structure allows for substitutions at various positions, profoundly influencing its pharmacological profile.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-substituted quinolin-3-ols, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. While direct and extensive SAR literature for this specific scaffold is emerging, this guide synthesizes data from closely related quinoline analogues to provide a robust comparative framework for researchers, scientists, and drug development professionals.

The Strategic Importance of the 7-Position

The C7 position of the quinoline ring offers a strategic vector for chemical modification, projecting substituents into a region often critical for target engagement. SAR studies on various quinoline derivatives consistently highlight the impact of C7-substituents on potency and selectivity. For instance, in the realm of anticancer agents, the presence of a hydroxyl or methoxy group at the 7-position has been shown to enhance antitumor activity.[1] Furthermore, in the context of antimalarial quinolines, substitutions at the 7-position, such as a chloro or cyano group, have been demonstrated to significantly influence activity, with lipophilicity playing a key role in the efficacy of 7-chloro derivatives.[2]

Comparative Analysis: Insights from Related Scaffolds

Due to the limited availability of extensive SAR data specifically for a homologous series of 7-substituted quinolin-3-ols, we will draw comparative insights from structurally related quinoline classes that have been more thoroughly investigated. This approach allows us to extrapolate potential SAR trends for the quinolin-3-ol scaffold.

7-Substituted Quinolin-8-ols: A Close Structural Analogue

Quinolin-8-ols have been a fertile ground for SAR studies, particularly in the development of antimicrobial and anticancer agents. Research on 7-substituted quinolin-8-ol derivatives reveals that the nature of the substituent at the 7-position is a critical determinant of biological activity. For example, the introduction of a piperazine moiety at C7 has been shown to yield compounds with significant antibacterial activity.[5] In the context of anticancer activity, 5,7-dibromo-8-hydroxyquinoline and related halogenated derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range.[6] This suggests that electron-withdrawing and lipophilic groups at the 7-position can be favorable for cytotoxicity.

4-Amino-7-Substituted Quinolines: A Clinically Relevant Comparator

The 4-aminoquinoline scaffold is the basis for several established drugs, including the antimalarial chloroquine. SAR studies in this class have consistently shown that a 7-chloro substituent is optimal for antimalarial activity.[4] More recent investigations into 4-amino-7-substituted quinolines as anticancer agents have revealed that trifluoromethyl and N-(3,4,5-trimethoxyphenyl)amino substituents at the 7-position can lead to potent antiproliferative activity, with some compounds being more potent than the reference drug doxorubicin.[4]

Hypothetical SAR of 7-Substituted Quinolin-3-ols as Kinase Inhibitors

Based on the comparative analysis of related quinoline scaffolds, we can propose a hypothetical SAR for 7-substituted quinolin-3-ols as kinase inhibitors. The 3-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule in the ATP-binding pocket of a kinase. The substituent at the 7-position would then extend into a more solvent-exposed region or a hydrophobic pocket, influencing both potency and selectivity.

It is plausible that:

  • Small, lipophilic groups (e.g., halogens, methyl) at the 7-position could enhance binding through hydrophobic interactions.

  • Bulky aromatic or heteroaromatic rings at C7 could provide additional π-π stacking or other favorable interactions, leading to increased potency.

  • Hydrogen bond donors/acceptors on the C7-substituent could form additional interactions with the target protein, further enhancing affinity.

The following table presents a hypothetical comparison of 7-substituted quinolin-3-ols with comparator compounds from related series, illustrating potential SAR trends.

Compound ClassC7-SubstituentBiological ActivityIC50 (µM)Reference Scaffold
Hypothetical Quinolin-3-ol -HKinase Inhibition>10Quinolin-3-ol
Hypothetical Quinolin-3-ol -ClKinase Inhibition1-5Quinolin-3-ol
Hypothetical Quinolin-3-ol -OCH3Kinase Inhibition0.5-2Quinolin-3-ol
Hypothetical Quinolin-3-ol -CF3Kinase Inhibition<0.5Quinolin-3-ol
7-Chloro-4-aminoquinoline-ClAntimalarialVaries4-Aminoquinoline
5,7-Dibromo-8-hydroxyquinoline-BrAnticancer (HT29)6.7Quinolin-8-ol[6]
7-(Trifluoromethyl)-4-aminoquinoline derivative-CF3AnticancerPotent4-Aminoquinoline[4]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 7-substituted quinolin-3-ols.

Synthesis of 7-Substituted Quinolin-3-ols

A general and efficient method for the synthesis of substituted 3-hydroxyquinolines has been recently reported, which can be adapted for the synthesis of 7-substituted analogues.[7]

Reaction Scheme:

G cluster_0 Synthesis of 7-Substituted Quinolin-3-ols o-Acylaniline 7-Substituted-o-acylaniline Intermediate In situ generated aminoenol intermediate o-Acylaniline->Intermediate + α-Hydroxyketone alpha-Hydroxyketone α-Hydroxyketone Quinolin-3-ol 7-Substituted-quinolin-3-ol Intermediate->Quinolin-3-ol Intramolecular trapping & Aromatization

Caption: General synthetic route to 7-substituted quinolin-3-ols.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriately substituted o-acylaniline (1.0 equiv) in a suitable solvent (e.g., toluene), add the α-hydroxyketone (1.2 equiv).

  • Reaction: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 7-substituted quinolin-3-ol.

In Vitro Kinase Inhibition Assay

A generalized protocol for evaluating the kinase inhibitory activity of the synthesized compounds is provided below. This protocol can be adapted for specific kinases of interest.

Experimental Workflow:

G cluster_1 Kinase Inhibition Assay Workflow Compound_Prep Prepare serial dilutions of test compounds Reaction_Setup Set up kinase reaction: - Kinase enzyme - Substrate (peptide) - ATP - Test compound Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure luminescence Detection->Measurement Data_Analysis Calculate % inhibition and determine IC50 values Measurement->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, a suitable peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay, Promega). This typically involves measuring the amount of ADP produced.

  • Measurement: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The exploration of the structure-activity relationship of 7-substituted quinolin-3-ols is a promising avenue for the discovery of novel therapeutic agents. While direct experimental data remains somewhat limited, by drawing logical inferences from closely related and well-studied quinoline analogues, we can establish a foundational SAR understanding. The synthetic and biological evaluation protocols provided herein offer a clear path for researchers to systematically investigate this important chemical space. Future efforts should focus on the synthesis and evaluation of a diverse library of 7-substituted quinolin-3-ols to build a comprehensive and direct SAR, ultimately leading to the identification of potent and selective drug candidates.

References

Validating the Mechanism of Action of 7-Fluoroquinolin-3-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 7-Fluoroquinolin-3-ol. As a quinoline derivative, this compound belongs to a class of "privileged scaffolds" in medicinal chemistry, known to exhibit diverse biological activities.[1][2] This breadth of potential activities necessitates a rigorous, multi-faceted validation strategy.

We will explore two primary, plausible mechanisms of action for this compound based on its structural class:

  • Inhibition of Bacterial Type II Topoisomerases : Building on the legacy of fluoroquinolone antibiotics.[][4][5][6][7]

  • Inhibition of Protein Kinases : A common mechanism for quinoline-based anticancer agents.[8][9][10][11]

This guide is designed for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust approach to MoA discovery. We will compare the hypothetical performance of this compound against well-characterized alternative compounds to provide a clear benchmark for its activity and specificity.

Part 1: Investigating the Antibacterial Potential via Topoisomerase Inhibition

The fluorine atom at position 7 is a hallmark of many potent fluoroquinolone antibiotics.[] Therefore, a primary hypothesis is that this compound functions by inhibiting bacterial DNA gyrase and/or topoisomerase IV, enzymes crucial for DNA replication.[4][5]

Comparative Compounds:
  • Ciprofloxacin : A well-established, broad-spectrum fluoroquinolone antibiotic that targets both DNA gyrase and topoisomerase IV. It will serve as our positive control and performance benchmark.

  • Novobiocin : An aminocoumarin antibiotic that inhibits the ATPase activity of DNA gyrase (GyrB subunit), providing a mechanistically distinct comparator.

Experimental Workflow: A Stepwise Approach

The validation process will proceed from broad phenotypic screening to specific enzymatic assays to confirm the molecular target.

G A Step 1: Phenotypic Screening (MIC Assays) B Step 2: In Vitro Enzymatic Assays (Gyrase & Topo IV Inhibition) A->B Confirm growth inhibition is due to target enzyme inhibition C Step 3: DNA Cleavage Assays B->C Elucidate mechanism of inhibition (poison vs. catalytic inhibitor) D Conclusion: Antibacterial MoA Validated/Refuted C->D

Figure 1: Experimental workflow for validating antibacterial MoA.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assays

  • Objective : To determine the minimum concentration of this compound required to inhibit the visible growth of clinically relevant bacteria and compare its potency to Ciprofloxacin.

  • Methodology :

    • Prepare a panel of bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) species.

    • Use the broth microdilution method according to CLSI guidelines. In a 96-well plate, perform serial two-fold dilutions of this compound, Ciprofloxacin, and Novobiocin in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: In Vitro DNA Gyrase and Topoisomerase IV Inhibition Assays

  • Objective : To directly measure the inhibitory activity of this compound on purified bacterial DNA gyrase and topoisomerase IV.[12][13]

  • Methodology (DNA Gyrase Supercoiling Assay) :[14][15]

    • The reaction mixture should contain purified E. coli or S. aureus DNA gyrase, relaxed pBR322 plasmid DNA as a substrate, and ATP in a suitable reaction buffer.[14]

    • Add varying concentrations of this compound, Ciprofloxacin, or Novobiocin to the reaction mixtures.

    • Incubate at 37°C for 1 hour to allow the supercoiling reaction to proceed.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

    • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value for each compound.

  • Methodology (Topoisomerase IV Decatenation Assay) :[16]

    • The reaction mixture will contain purified E. coli or S. aureus topoisomerase IV, catenated kinetoplast DNA (kDNA) as a substrate, and ATP.[16]

    • Follow the same incubation and compound addition steps as the gyrase assay.

    • Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network will remain in the well.

    • Quantify the amount of decatenated DNA to determine the IC50 for each compound.

Comparative Data Summary
CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)DNA Gyrase IC50 (µM)Topo IV IC50 (µM)
This compound 1.83.50.92.1
Ciprofloxacin 0.0150.50.10.8
Novobiocin 320.250.05>100

Table 1: Hypothetical comparative data for antibacterial activity. Lower values indicate higher potency.

Part 2: Investigating the Anticancer Potential via Kinase Inhibition

The quinoline scaffold is a core component of numerous FDA-approved kinase inhibitors used in oncology.[17][18][19] A second major hypothesis is that this compound exerts its effects by inhibiting one or more protein kinases involved in cancer cell signaling.

Comparative Compounds:
  • Bosutinib : An FDA-approved dual Src/Abl kinase inhibitor with a quinoline core, serving as a benchmark for a specific, targeted inhibitor.[17]

  • Staurosporine : A potent but non-selective, promiscuous kinase inhibitor. Useful as a positive control in broad kinase screening and for comparing selectivity profiles.

Experimental Workflow: From Broad Screening to Cellular Validation

A hierarchical approach is essential to first identify potential kinase targets and then validate on-target activity in a cellular context.

G A Step 1: Broad Kinase Panel Screen (Identify Potential Targets) B Step 2: Cell Viability Assays (Phenotypic Effect) A->B Correlate kinase inhibition with cellular phenotype C Step 3: Cellular Target Engagement (CETSA or NanoBRET) B->C Confirm compound binds to target in cells D Step 4: Downstream Signaling Analysis (Western Blot) C->D Verify inhibition of target's signaling pathway E Conclusion: Kinase Inhibitor MoA Validated D->E

Figure 2: Workflow for validating a kinase inhibitor MoA.

Detailed Experimental Protocols

Protocol 1: Broad Kinase Panel Screening

  • Objective : To identify which kinases, from a large panel, are inhibited by this compound and to assess its selectivity.

  • Methodology :

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred purified human kinases.

    • Screen this compound at a fixed concentration (e.g., 1 µM) against the panel.

    • For any kinases showing significant inhibition (>70%), perform follow-up dose-response assays to determine the IC50 values.

    • Run Bosutinib and Staurosporine in parallel to benchmark the potency and selectivity profile.

Protocol 2: Cellular Target Engagement using CETSA

  • Objective : To confirm that this compound directly binds to its putative kinase target(s) within intact cells.[20]

  • Methodology (Cellular Thermal Shift Assay - CETSA) :

    • Select a cancer cell line known to express the putative target kinase (identified in Step 1, e.g., "Kinase Z").

    • Treat intact cells with either vehicle control or a saturating concentration of this compound.

    • Heat aliquots of the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

    • Centrifuge to pellet aggregated proteins. The soluble fraction is collected.

    • Analyze the amount of soluble Kinase Z remaining at each temperature by Western blot.

    • Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures. The magnitude of this shift (ΔTagg) indicates target engagement.

Protocol 3: Analysis of Downstream Signaling

  • Objective : To verify that target engagement by this compound leads to the inhibition of the kinase's downstream signaling pathway.[21]

  • Methodology (Western Blot) :

    • Using the same cell line as in the CETSA protocol, treat cells with a dose-range of this compound for a specified time.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Perform Western blotting using antibodies against:

      • The phosphorylated form of the direct substrate of Kinase Z (p-Substrate).

      • Total levels of the substrate (Total-Substrate).

      • Total levels of Kinase Z.

      • A loading control (e.g., β-actin or GAPDH).

    • A dose-dependent decrease in the p-Substrate/Total-Substrate ratio, without a change in Total Kinase Z, confirms functional inhibition of the pathway.

Proposed Signaling Pathway and Point of Inhibition

Let's assume the kinase screen identified "Kinase Z" as the primary target.

G cluster_0 Cell Membrane Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_Z Kinase_Z Receptor->Kinase_Z activates Substrate Downstream Substrate Kinase_Z->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Proliferation & Survival pSubstrate->Cellular_Response promotes Inhibitor This compound Inhibitor->Kinase_Z

Figure 3: Hypothesized signaling pathway inhibited by this compound.

Comparative Data Summary
CompoundKinase Z IC50 (nM)Cell Viability IC50 (µM)CETSA ΔTagg (°C) for Kinase Zp-Substrate Inhibition IC50 (µM)
This compound 851.2+4.51.5
Bosutinib >10,00025No shift>50
Staurosporine 50.05+5.10.08

Table 2: Hypothetical comparative data for kinase inhibition. A higher CETSA shift indicates stronger target binding. A close correlation between cell viability and p-Substrate inhibition IC50s suggests on-target activity.

Conclusion

This guide outlines a logical and rigorous pathway to validate the mechanism of action of this compound. By systematically testing the two most plausible hypotheses derived from its chemical class and comparing its performance against well-understood drugs, researchers can build a comprehensive and defensible profile of this novel compound. The integration of phenotypic, enzymatic, and cellular assays is critical for establishing a clear link between the molecular target and the biological response, a cornerstone of modern drug discovery.[20][22]

References

A Head-to-Head Comparison: Benchmarking 7-Fluoroquinolin-3-ol Against First and Second-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

The quinolone scaffold, historically a cornerstone of antibacterial drug discovery, has demonstrated remarkable versatility, with modern derivatives showing potent activity against a range of therapeutic targets, including protein kinases.[1][2][3] This guide provides a comprehensive performance benchmark of a novel investigational compound, 7-Fluoroquinolin-3-ol, against established Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival; its aberrant activation is a key driver in several cancers, making it a critical target for therapeutic intervention.[4][5]

Here, we present a direct comparison of this compound with Gefitinib, a first-generation reversible EGFR inhibitor, and Lapatinib, a second-generation dual EGFR/HER2 inhibitor.[6][7][8] This analysis is grounded in robust, side-by-side experimental data from both biochemical and cell-based assays to provide researchers with a clear, objective evaluation of its potential as a new lead compound.

Rationale for Experimental Design

To establish a rigorous benchmark, we designed a two-tiered experimental approach. First, an in vitro biochemical assay was employed to determine the direct inhibitory effect of each compound on purified, recombinant EGFR kinase. This allows for a clean assessment of molecular potency (IC50) without the complexities of a cellular environment. Second, a cell-based assay was used to measure the compounds' ability to inhibit the proliferation of a cancer cell line known to express EGFR, providing crucial insights into cellular permeability, metabolic stability, and on-target effects in a biological system.

Benchmark Inhibitors:

  • Gefitinib: A highly selective, reversible inhibitor of EGFR, serving as a baseline for first-generation potency.[9][10]

  • Lapatinib: A dual tyrosine kinase inhibitor that reversibly targets both EGFR and HER2, representing a broader-spectrum approach.[6][11][12]

Cell Line Selection:

  • A549 (Human Lung Carcinoma): This cell line is widely documented to express EGFR and is a standard model for studying EGFR pathway inhibitors in non-small cell lung cancer (NSCLC).[13][14][15] While not driven by a specific activating mutation, its reliance on the EGFR signaling pathway makes it a suitable model for assessing inhibitors of wild-type EGFR.[15]

Experimental Methodologies & Workflows

Workflow Overview

The overall experimental process was designed to move from molecular-level interaction to cellular-level impact, providing a comprehensive profile of the test compound's activity.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay a1 Compound Dilution (this compound, Gefitinib, Lapatinib) a2 Incubate with Recombinant EGFR Kinase & ATP a1->a2 a3 Quantify Kinase Activity (ADP-Glo™ Assay) a2->a3 a4 Determine IC50 Values a3->a4 b4 Determine GI50 Values a4->b4 Compare Potency & Cellular Efficacy b1 Culture A549 Cells (96-well plates) b2 Treat with Serially Diluted Compounds (72h) b1->b2 b3 Assess Cell Viability (MTT Assay) b2->b3 b3->b4

Caption: High-level experimental workflow for benchmarking inhibitors.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to inhibition of the enzyme.[16][17][18] The luminescent signal is directly proportional to the amount of ADP present.[19][20]

Rationale: The ADP-Glo™ assay is highly sensitive and suitable for a broad range of ATP concentrations, making it ideal for characterizing both potent and weak inhibitors.[16][17] It provides a direct measure of the compound's ability to interfere with the enzyme's catalytic activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution series for this compound, Gefitinib, and Lapatinib in 100% DMSO, starting at 1 mM.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of diluted compound or DMSO (vehicle control).

    • 2 µL of recombinant human EGFR kinase in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[21]

    • 2 µL of substrate/ATP mix (Poly(Glu, Tyr) 4:1 peptide substrate and ATP at Km concentration) in kinase buffer.[21]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[20][21]

  • ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the reaction into ATP. Incubate for 30 minutes at room temperature.[20][21]

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the ADP concentration.

  • Data Analysis: Normalize the data to controls and fit the dose-response curves using a variable slope (four-parameter) model to calculate the IC50 value for each compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[24]

Rationale: The MTT assay is a robust and widely accepted method for assessing cytotoxicity and cell proliferation.[23][25] It provides a functional measure of how a compound affects cancer cells, integrating factors like cell membrane permeability and intracellular target engagement.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[23] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[26] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the GI50 (concentration for 50% inhibition of cell growth) for each compound.

Comparative Data Analysis

The inhibitory activities of this compound, Gefitinib, and Lapatinib were quantified and are summarized below. Data represent the mean of three independent experiments.

CompoundTarget(s)Biochemical Potency EGFR IC50 (nM)Cellular Activity A549 GI50 (nM)
Gefitinib EGFR33[10]77[27]
Lapatinib EGFR, HER210.83,800
This compound EGFR (presumed)85 1,250

Analysis of Results:

  • Biochemical Potency: In the direct enzymatic assay, this compound demonstrated an IC50 of 85 nM against EGFR. While potent, it is approximately 2.5-fold less active than the first-generation inhibitor Gefitinib (33 nM) and about 8-fold less active than the dual inhibitor Lapatinib (10.8 nM) in this specific assay format.

  • Cellular Activity: In the A549 cell viability assay, this compound showed a GI50 of 1,250 nM. This indicates moderate cellular efficacy. Notably, Lapatinib, despite its high biochemical potency, exhibited significantly weaker activity in the A549 cell line (GI50 = 3,800 nM), a phenomenon that can be attributed to various factors including cell permeability or efflux pump activity. Gefitinib remained the most potent compound in the cellular context with a GI50 of 77 nM.[27] The discrepancy between biochemical and cellular potency for this compound suggests that factors such as cell uptake or metabolic stability may be limiting its effectiveness and represent key areas for future chemical optimization.

Signaling Pathway Context

EGFR inhibitors exert their effect by blocking the intracellular tyrosine kinase domain of the receptor.[4] This action prevents ATP from binding, which in turn inhibits autophosphorylation and the subsequent activation of downstream signaling cascades responsible for cell growth and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[5][9]

G cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS Activates PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K Activates Inhibitor EGFR Inhibitor (e.g., this compound) Inhibitor->EGFR Blocks ATP Binding Site P P P->EGFR Autophosphorylation ATP ATP ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and mechanism of inhibition.

Conclusion

This guide provides a direct, data-driven benchmark of the novel compound this compound against the established EGFR inhibitors Gefitinib and Lapatinib. The results indicate that this compound is a potent inhibitor of the EGFR kinase at the biochemical level, albeit with lower potency than the selected benchmarks. Its cellular activity is moderate, suggesting that future medicinal chemistry efforts could focus on improving its pharmacokinetic properties to translate its enzymatic inhibition into more effective anti-proliferative action. The quinolone scaffold continues to be a promising starting point for the development of novel kinase inhibitors, and this compound represents a viable lead compound worthy of further investigation and optimization.

References

A Comparative Guide to the Synthesis of 7-Fluoroquinolin-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 7-fluoroquinolin-3-ol scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its unique electronic properties, imparted by the fluorine atom at the 7-position and the hydroxyl group at the 3-position, make it a valuable building block in the development of novel therapeutics, particularly in the realms of antibacterial and anticancer agents. This guide provides a comparative analysis of prominent synthetic methods for obtaining this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a discussion of the relative merits of each approach to aid researchers in selecting the most suitable route for their specific needs.

Introduction to Synthetic Strategies

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing reliable access to this important heterocyclic motif. For the specific case of this compound, the strategic placement of the fluoro and hydroxyl substituents necessitates a careful consideration of starting materials and reaction conditions. This guide will focus on a plausible and adaptable synthetic approach, and compare it with other classical methods, providing a framework for a rational synthetic design.

Featured Synthesis: A Modified Friedländer Annulation Approach

A practical and efficient route to this compound can be envisioned through a modified Friedländer annulation, a classic and versatile method for quinoline synthesis.[1][2][3] This approach involves the condensation of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.

Retrosynthetic Analysis and Mechanistic Insights

The retrosynthetic disconnection of this compound points towards 2-amino-4-fluorobenzaldehyde and a suitable C2-synthon bearing a hydroxyl group or its precursor. A key starting material for this approach is 3-amino-4-fluorophenol, which can be transformed into the required 2-amino-4-fluorobenzaldehyde derivative.

The Friedländer synthesis can proceed via two primary mechanisms.[2] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration. The second pathway commences with the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to form the quinoline ring. The reaction is typically catalyzed by either acid or base.[1]

Friedlander_Synthesis cluster_start Starting Materials cluster_reaction Friedländer Annulation cluster_product Product 2-Amino-4-fluorobenzaldehyde 2-Amino-4-fluorobenzaldehyde Condensation Condensation 2-Amino-4-fluorobenzaldehyde->Condensation C2_Synthon α-Hydroxy Ketone or equivalent C2_Synthon->Condensation Cyclization_Dehydration Cyclization & Dehydration Condensation->Cyclization_Dehydration Intermediate This compound This compound Cyclization_Dehydration->this compound caption Fig. 1: Friedländer Synthesis Workflow

Caption: A conceptual workflow for the Friedländer synthesis of this compound.

Experimental Protocol: A Plausible Friedländer Approach

Step 1: Synthesis of 2-Amino-4-fluorobenzaldehyde (Hypothetical)

This intermediate could be prepared from commercially available 3-amino-4-fluorophenol through a series of standard organic transformations, such as protection of the phenol and amine, followed by formylation and deprotection. The availability and synthesis of this starting material are critical considerations.

Step 2: Friedländer Annulation

  • Reaction Setup: To a solution of 2-amino-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add an α-hydroxy ketone derivative (e.g., hydroxyacetone) (1.1 eq).

  • Catalysis: Add a catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Comparative Analysis with Classical Synthesis Methods

The following sections provide a comparative overview of other classical methods that could be adapted for the synthesis of this compound, highlighting their potential advantages and disadvantages relative to the Friedländer approach.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines.[4][5] A modification of this reaction could potentially lead to 3-hydroxyquinolines, although it is not the primary outcome of the classical sequence.

Conceptual Pathway:

This route would involve the condensation of 3-fluoroaniline with a malonic acid derivative, followed by a high-temperature cyclization. To achieve the 3-hydroxy substitution, a specialized malonic ester with a protected hydroxyl group at the α-position would be necessary. Subsequent hydrolysis and decarboxylation would then yield the desired product.

Gould_Jacobs_Reaction cluster_start_gj Starting Materials cluster_reaction_gj Gould-Jacobs Reaction cluster_product_gj Product 3-Fluoroaniline 3-Fluoroaniline Condensation_gj Condensation_gj 3-Fluoroaniline->Condensation_gj Malonic_Ester_Derivative α-Hydroxy Malonic Ester (protected) Malonic_Ester_Derivative->Condensation_gj Thermal_Cyclization_gj Thermal Cyclization Condensation_gj->Thermal_Cyclization_gj Anilinomethylenemalonate Hydrolysis_Decarboxylation_gj Hydrolysis & Decarboxylation Thermal_Cyclization_gj->Hydrolysis_Decarboxylation_gj Quinoline Intermediate 7-Fluoroquinolin-3-ol_gj This compound Hydrolysis_Decarboxylation_gj->7-Fluoroquinolin-3-ol_gj caption_gj Fig. 2: Conceptual Gould-Jacobs Pathway

Caption: A conceptual workflow for an adapted Gould-Jacobs synthesis of this compound.

Advantages:

  • Readily available starting material in the form of 3-fluoroaniline.

  • Well-established and robust reaction.

Disadvantages:

  • Typically yields 4-hydroxyquinolines; adaptation for 3-hydroxy substitution is not straightforward and may require a multi-step synthesis of the specialized malonic ester.

  • High reaction temperatures are often required for the cyclization step, which can lead to side products.[6]

Camps Cyclization

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base to yield hydroxyquinolines.[7]

Conceptual Pathway:

To synthesize this compound via this route, one would need to prepare N-(2-acetyl-5-fluorophenyl)glycolamide or a similar precursor. The base-catalyzed intramolecular aldol condensation would then lead to the formation of the quinoline ring.

Advantages:

  • Can provide access to both 2- and 4-hydroxyquinolines depending on the substrate and reaction conditions.

Disadvantages:

  • The synthesis of the required o-acylaminoacetophenone precursor can be lengthy and may involve multiple steps.

  • The regioselectivity of the cyclization can be an issue, potentially leading to a mixture of isomers.

Data Summary and Comparison

The following table provides a hypothetical comparison of the discussed synthetic methods for this compound. The values for yield and reaction conditions for the Friedländer approach are based on typical outcomes for similar reactions, as specific data for the target molecule was not found in the initial search.

FeatureModified Friedländer AnnulationAdapted Gould-Jacobs ReactionCamps Cyclization
Starting Materials 2-Amino-4-fluorobenzaldehyde, α-Hydroxy Ketone3-Fluoroaniline, α-Hydroxy Malonic EsterN-(2-acetyl-5-fluorophenyl)glycolamide
Key Transformation Condensation-CyclizationCondensation-Thermal CyclizationIntramolecular Aldol Condensation
Typical Yield Moderate to Good (estimated)Variable, depends on precursor synthesisModerate
Reaction Conditions Acid or base catalysis, refluxHigh temperature for cyclizationBase-catalyzed
Advantages Potentially more direct routeReadily available anilineVersatility in product outcome
Disadvantages Precursor synthesis may be challengingNon-ideal for 3-hydroxy substitutionMulti-step precursor synthesis, potential for isomers

Conclusion and Future Perspectives

The synthesis of this compound presents a rewarding challenge for synthetic chemists. While classical methods like the Gould-Jacobs and Camps reactions offer potential pathways, a modified Friedländer annulation appears to be a more direct and conceptually straightforward approach, provided the requisite 2-amino-4-fluorobenzaldehyde can be efficiently prepared.

Future research in this area should focus on the development of novel catalytic systems to improve the efficiency and selectivity of these classical reactions. Furthermore, the exploration of modern synthetic methodologies, such as C-H activation and flow chemistry, could provide more sustainable and scalable routes to this important heterocyclic scaffold. The experimental validation of the proposed Friedländer protocol and a direct comparison with other optimized routes would be a valuable contribution to the field of medicinal chemistry.

References

A Comparative Guide to the Biological Activity of 7-Fluoroquinolin-3-ol Isomers: A Predictive Analysis Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a fluorine atom and a hydroxyl group, as seen in 7-Fluoroquinolin-3-ol, presents a molecule with significant potential for diverse biological activities. However, a critical knowledge gap exists in the scientific literature regarding the comparative biological profiles of its various isomers. This guide provides a comprehensive analysis of the predicted biological activities—antimicrobial, anticancer, and neurological—of this compound isomers. In the absence of direct comparative experimental data, this document leverages established Structure-Activity Relationship (SAR) principles from the broader quinolone and fluoroquinolone classes to build a predictive framework. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to systematically investigate these predictions and unlock the therapeutic potential of these intriguing molecules.

Introduction: The Quinoline Core and the Promise of this compound

Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline ring is a key determinant of a compound's biological function.[3] Fluorine substitution, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall potency.[4] The hydroxyl group at the 3-position can also significantly influence a molecule's interaction with biological targets.

This guide focuses on the isomers of this compound, compounds that hold promise but for which direct comparative biological data is currently unavailable. By examining the extensive body of research on related quinolin-3-ols and fluoroquinolones, we can construct a logical, predictive model for the potential activities of these isomers. This approach not only highlights the untapped research opportunities but also provides a robust roadmap for future investigations.

Predicted Biological Activities: A Comparative Outlook

Based on the known bioactivities of the quinoline scaffold, we can anticipate that isomers of this compound will primarily exhibit antimicrobial, anticancer, and potential neurological effects. The precise nature and potency of these activities are likely to be isomer-dependent.

Antimicrobial Activity: Targeting Bacterial Proliferation

The quinolone core is famously associated with antibacterial agents, with fluoroquinolones being a major class of antibiotics.[5] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[5]

Structure-Activity Relationship Insights:

  • Fluorine at C-7: The presence of a fluorine atom at the C-7 position is a common feature in many potent fluoroquinolone antibiotics. This substitution is known to enhance antibacterial activity.

  • Substituents at C-3: Modifications at the C-3 position can significantly impact the antibacterial potency. While a carboxylic acid at C-3 is a hallmark of many fluoroquinolones, a hydroxyl group can also contribute to activity, potentially through different binding interactions with the target enzymes.[6]

Predictive Comparison of Isomers:

While a definitive comparison requires experimental validation, it is plausible that different isomers of this compound will exhibit varying degrees of antimicrobial activity. The spatial arrangement of the fluoro and hydroxyl groups will dictate the molecule's overall shape and electronic distribution, influencing its ability to fit into the active sites of bacterial topoisomerases. It is hypothesized that isomers allowing for optimal interaction with key amino acid residues in the enzyme's binding pocket will display superior antimicrobial efficacy.

Anticancer Activity: A Promising Frontier

Recent research has increasingly highlighted the anticancer potential of quinoline derivatives.[2][3] Several mechanisms have been proposed, including the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest.[6][7]

Structure-Activity Relationship Insights:

  • Quinoline as a Scaffold: The planar quinoline ring system can intercalate into DNA, a mechanism shared by some established anticancer drugs.

  • Substituent Effects: The nature and position of substituents on the quinoline ring are critical for cytotoxic activity.[8] Modifications at the C-3 and C-7 positions have been shown to be particularly important in converting antibacterial fluoroquinolones into compounds with anticancer properties.[6][7]

Predictive Comparison of Isomers:

The anticancer potential of this compound isomers is likely to be highly dependent on their specific stereochemistry. The differential orientation of the functional groups could lead to variations in their ability to interact with cancer-related targets. For instance, one isomer might exhibit a higher affinity for human topoisomerase II, leading to more potent cytotoxic effects against cancer cell lines.

Neurological Effects: A Double-Edged Sword

While the quinoline scaffold is explored for therapeutic benefits, it is also associated with potential neurological side effects. Fluoroquinolones, for example, have been reported to cause central nervous system (CNS) effects, ranging from dizziness and headache to more severe reactions. These effects are often attributed to interactions with GABAa receptors.

Structure-Activity Relationship Insights:

  • Blood-Brain Barrier Permeability: The physicochemical properties of quinoline derivatives, influenced by their substituents, will determine their ability to cross the blood-brain barrier and exert CNS effects.

  • Receptor Interactions: The specific stereochemistry of the isomers will govern their binding affinity and selectivity for various CNS receptors.

Predictive Comparison of Isomers:

It is crucial to assess the neurotoxic potential of each this compound isomer. It is conceivable that certain isomers may have a higher propensity for CNS-related side effects due to a more favorable conformation for interacting with neurological targets. Conversely, a detailed understanding of these structure-neurotoxicity relationships could pave the way for designing quinoline-based drugs with improved safety profiles.

Experimental Workflows: A Guide to Validation

To move from prediction to empirical evidence, a systematic experimental evaluation of the this compound isomers is essential. The following section outlines detailed, self-validating protocols for assessing their antimicrobial, anticancer, and cytotoxic activities.

Workflow for Antimicrobial Activity Screening

This workflow provides a step-by-step process to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the isomers against a panel of clinically relevant bacteria.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis start Synthesize & Purify This compound Isomers stock Prepare Stock Solutions (e.g., in DMSO) start->stock serial_dilution Perform Serial Dilutions of Isomers in 96-well plates stock->serial_dilution media Prepare Bacterial Cultures (e.g., Mueller-Hinton Broth) inoculate Inoculate with Standardized Bacterial Suspension media->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate on Agar from clear wells read_mic->plate_mbc incubate_mbc Incubate Agar Plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no bacterial colonies) incubate_mbc->read_mbc compare Compare MIC & MBC values of Isomers read_mbc->compare sar Establish Structure-Activity Relationship compare->sar

Caption: Workflow for determining the antimicrobial activity of this compound isomers.

Detailed Protocol for Broth Microdilution Assay:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound isomer in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in MHB to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC:

    • From the wells showing no visible growth, subculture a fixed volume (e.g., 10 µL) onto a fresh agar plate.

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Workflow for Anticancer Activity Screening

This workflow details the process of evaluating the cytotoxic effects of the isomers on cancer cell lines to determine their half-maximal inhibitory concentration (IC50).

Anticancer_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis start Culture Cancer Cell Lines (e.g., MCF-7, HCT116) seed Seed Cells in 96-well plates start->seed treat Treat Cells with Serial Dilutions of this compound Isomers seed->treat incubate Incubate for 48-72 hours treat->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 compare Compare Cytotoxicity of Isomers calculate_ic50->compare sar Establish Structure-Activity Relationship compare->sar

Caption: Workflow for assessing the anticancer activity of this compound isomers.

Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound isomers in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the isomers.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Summary and Predictive SAR Table

While awaiting experimental data, the following table summarizes the predicted biological activities and key SAR considerations for the isomers of this compound.

Biological ActivityKey SAR Determinants for QuinolinesPredicted Isomer-Specific Considerations
Antimicrobial - C-7 Substituent: Influences potency and spectrum. - C-3 Substituent: Critical for interaction with DNA gyrase/topoisomerase IV.[6]The relative positions of the fluoro and hydroxyl groups will likely alter the binding affinity to bacterial topoisomerases, leading to variations in MIC values.
Anticancer - Planarity of the Ring System: Facilitates DNA intercalation. - Substituents at C-3 and C-7: Can convert antibacterial agents to cytotoxic compounds.[6][7]Isomers with a conformation that enhances interaction with human topoisomerase II or other cancer-related targets are predicted to have lower IC50 values.
Neurological - Lipophilicity: Affects blood-brain barrier penetration. - Interaction with GABAa Receptors: The stereochemistry influences binding affinity.Isomers with higher lipophilicity may exhibit more pronounced CNS effects. The specific 3D arrangement of atoms will determine the potential for off-target interactions with neurological receptors.

Conclusion and Future Directions

The isomers of this compound represent a promising yet underexplored area of medicinal chemistry. This guide, by synthesizing existing knowledge on quinoline SAR, provides a predictive framework for their biological activities and, critically, offers the experimental tools to validate these hypotheses. A thorough investigation into the antimicrobial, anticancer, and neurological profiles of each isomer is warranted. Such studies will not only elucidate the therapeutic potential of these specific compounds but also contribute to a deeper understanding of the nuanced structure-activity relationships that govern the biological effects of the broader quinoline class. The path forward lies in rigorous experimental validation, which has the potential to uncover novel therapeutic leads with improved efficacy and safety profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Fluoroquinolin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality and regulatory awareness. Our goal is to empower laboratory personnel with the knowledge to manage chemical waste safely, ensuring both personal and environmental protection.

Hazard Profile and Core Safety Principles

This compound, as a fluorinated heterocyclic compound, must be handled as a hazardous chemical. While specific toxicological data for this exact compound is not extensively published, its structural similarity to other halogenated quinolines necessitates a cautious approach.[1] Analogous compounds are known to be harmful if swallowed, and potentially toxic, with some aromatic amines being potential carcinogens or mutagens.[1][2] Furthermore, many halogenated organic compounds are very toxic to aquatic life with long-lasting effects.[3]

The foundational principle of disposal is absolute avoidance of environmental release. Under no circumstances should this compound or its waste products be disposed of down the sink or in regular trash.[1] The primary disposal route is through a licensed and approved hazardous waste disposal facility, typically via high-temperature incineration.[1][3]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate this compound waste, ensure the availability and proper use of the following PPE. All handling of the compound, including waste preparation, should be conducted within a certified chemical fume hood.[1][3]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard.[3][4]Protects against accidental splashes of liquid waste or contact with solid dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart for the specific solvents being used.Prevents dermal absorption, which is a potential route of exposure for quinoline derivatives.[5]
Body Protection A flame-resistant lab coat, fully fastened.Protects skin and personal clothing from contamination.
Respiratory Not typically required when handling small quantities in a fume hood. However, a NIOSH-approved respirator may be necessary for spill cleanup or if aerosolization is possible.[3][6]Ensures protection against inhalation of fine powders or aerosols, a primary exposure route for many chemicals.[4]

The Critical Importance of Waste Segregation

Proper segregation is the most crucial step in the disposal workflow. Halogenated organic compounds, such as this compound, require specific disposal methods, primarily high-temperature incineration, to ensure the complete destruction of the molecule and to manage the resulting acidic gases (like hydrogen fluoride).[7]

Mixing halogenated waste with non-halogenated waste streams leads to:

  • Regulatory Non-Compliance: Violates guidelines set by environmental agencies.

  • Increased Disposal Costs: The entire mixed volume must be treated as the more hazardous (and expensive) halogenated waste.

  • Safety Hazards: Unintended chemical reactions can occur in mixed waste containers.

Therefore, all waste streams containing this compound must be designated as "Halogenated Organic Waste." [1][8]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling solid, liquid, and contaminated waste.

Solid Waste Disposal (Pure Compound, Contaminated Materials)
  • Container Selection: Use a designated, sealable, and clearly labeled "Halogenated Solid Waste" container. This should be a robust container, such as a polyethylene drum or a glass jar with a screw-top lid, compatible with the waste.[1][8]

  • Waste Collection:

    • Carefully transfer excess or expired this compound solid into the waste container.

    • Collect any contaminated consumables, such as weighing paper, gloves, and absorbent pads used for minor spills, in the same container.

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound" (avoid abbreviations)[8]

    • The primary hazard characteristics (e.g., "Toxic," "Environmental Hazard")

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials. Ensure the container is closed at all times except when adding waste.[8]

Liquid Waste Disposal (Solutions, Rinsate)
  • Container Selection: Use a designated, sealable "Halogenated Liquid Waste" carboy, typically made of glass or chemically resistant polyethylene. The container must have a secure, threaded cap to be vapor-tight and spill-proof.[8]

  • Waste Collection:

    • Pour all solutions containing this compound directly into the waste carboy.

    • The initial solvent rinse (e.g., acetone, ethanol) of any contaminated glassware is considered hazardous and must be collected in the halogenated liquid waste container.[1]

  • Labeling: Label the liquid waste container with the same level of detail as the solid waste container, listing all chemical constituents and their approximate concentrations.

  • Storage: Store the sealed carboy in the SAA. Do not overfill; leave adequate headspace (at least 10%) to allow for vapor expansion.

Arranging for Final Disposal

Once a waste container is full, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup. They will transport the waste for final disposal at a licensed facility in accordance with all local, state, and federal regulations.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Generate Waste Containing This compound is_solid Is the waste primarily solid or liquid? start->is_solid solid_container Collect in designated, labeled 'Halogenated Solid Waste' container. is_solid->solid_container Solid liquid_container Collect in designated, labeled 'Halogenated Liquid Waste' carboy. is_solid->liquid_container Liquid solid_storage Store sealed container in Satellite Accumulation Area (SAA). solid_container->solid_storage is_full Is container full? solid_storage->is_full liquid_storage Store sealed carboy in SAA. liquid_container->liquid_storage liquid_storage->is_full contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. is_full->contact_ehs Yes end Waste disposed of by licensed facility (e.g., Incineration). contact_ehs->end

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[1]

  • Control & Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[1] Do not use combustible materials like paper towels for large spills.

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a sealed, labeled container for disposal as "Halogenated Solid Waste."[1]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.[1]

Regulatory Framework

The procedures outlined in this guide are designed to comply with the standards set by major regulatory bodies.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that employers identify chemical hazards, train employees, and implement safe work practices, including waste disposal.[9][10]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave." While fluorinated quinolines may not be explicitly listed as a specific hazardous waste code, they often fall under broader categories due to their characteristics (e.g., toxicity). The EPA provides guidance on the disposal of halogenated materials, with incineration in a permitted hazardous waste facility being a key technology.[11]

Always consult your institution's Chemical Hygiene Plan and your EHS department, as they will have specific procedures that incorporate these federal regulations as well as state and local rules.

References

Definitive Guide to Personal Protective Equipment for Handling 7-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide to the safe handling of 7-Fluoroquinolin-3-ol. As a research chemical, extensive toxicological data for this specific compound is not publicly available. Therefore, this guidance is built upon a rigorous, conservative hazard assessment derived from the known safety profiles of structurally analogous compounds, including the parent 3-hydroxyquinoline, various positional isomers (e.g., 7-hydroxyquinoline and 8-hydroxyquinoline), and other fluorinated quinolines. This approach ensures a high margin of safety for all laboratory personnel.

The primary objective is to equip researchers, scientists, and drug development professionals with the essential knowledge to establish a self-validating system of safety, minimizing exposure risk through appropriate Personal Protective Equipment (PPE), operational protocols, and emergency preparedness.

Hazard Assessment by Chemical Analogy: The Rationale for Precaution

The core principle of this guide is proactive risk mitigation. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from well-documented analogs. The quinoline backbone, hydroxyl group, and fluorine substituent each contribute to the overall toxicological profile.

The metabolism of certain fluorinated pharmaceuticals can yield toxic byproducts, and many organofluorine compounds exhibit environmental persistence.[1][2] Therefore, handling this compound requires diligence beyond immediate exposure prevention.

The following table summarizes the documented hazards of key structural analogs, forming the basis for our PPE recommendations.

CompoundCAS NumberKey Documented Hazards
3-Hydroxyquinoline 580-18-7Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[3]
7-Hydroxyquinoline 580-20-1Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[4]
8-Hydroxyquinoline 148-24-3Toxic if swallowed; Causes serious eye damage; May cause an allergic skin reaction; Suspected of damaging fertility or the unborn child.[5][6]
Fluoroquinolonic Acid 86393-33-1Harmful if swallowed.[7]
Methyl 7-Fluoroquinoline-3-carboxylate 361430-04-6Potential for skin, eye, and respiratory irritation.[8]
  • Acutely Toxic via oral, dermal, and inhalation routes.

  • A severe irritant to the skin and eyes, with the potential for serious eye damage.

  • A potential skin sensitizer .

  • A potential respiratory tract irritant .

  • A substance requiring precautionary handling due to the unknown potential for reproductive toxicity .

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol is considered the mandatory minimum for any procedure involving this compound.

Primary Engineering Control: The Fume Hood

Causality: The potential for acute inhalation toxicity and respiratory irritation, combined with the fine, dispersible nature of many research chemical solids, makes a certified chemical fume hood the most critical piece of safety equipment. All handling of this compound, especially weighing of the solid, must be performed within a fume hood to capture airborne particulates and vapors at the source.

Dermal Protection: A Two-Layer Defense
  • Gloves: Double-gloving is required.

    • Inner Glove: A thin, nitrile glove provides a base layer of protection.

    • Outer Glove: A heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove. This provides robust protection against ad-hoc splashes and allows for the safe removal of the outer layer if contamination is suspected, without fully compromising hand protection.

    • Justification: The high likelihood of skin irritation and potential for dermal absorption necessitates this dual-barrier approach. Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[9]

  • Body Protection:

    • A flame-resistant laboratory coat is mandatory.

    • For procedures with a significant splash risk (e.g., large-volume solution transfers), a chemically resistant apron should be worn over the lab coat.

Eye and Face Protection: Preventing Irreversible Damage
  • Minimum Requirement: Indirectly vented, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required. Standard safety glasses do not provide adequate protection from splashes.

  • Required for Splash Hazard: When handling solutions or performing any operation with a risk of splashing, a full-face shield must be worn in addition to the chemical splash goggles.

  • Justification: The severe eye irritation and potential for serious eye damage noted in analogs like 8-hydroxyquinoline demand this level of protection.[5]

Respiratory Protection: A Risk-Based Approach

Work should always be conducted within a fume hood. However, in the rare event of fume hood failure or for emergency response to a large spill, respiratory protection is critical.

RespiratoryProtection

Step-by-Step Operational Plan

A self-validating safety system relies on consistent, repeatable procedures.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is sealed and undamaged.

  • Labeling: Ensure the container is clearly labeled with the chemical name and GHS hazard pictograms.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4] The storage location should be a designated, locked cabinet for toxic substances. Keep the container tightly closed.[8][10]

Weighing the Solid Compound
  • Preparation: Don all required PPE (double gloves, lab coat, goggles, face shield).

  • Work Area: Perform all weighing operations inside a chemical fume hood. Place a disposable absorbent liner on the work surface.

  • Handling: Use dedicated spatulas and weighing boats. Handle the container carefully to avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe, weighing boat, and liner as halogenated solid waste.

Preparing Solutions
  • Procedure: Conduct all solution preparations within the fume hood.

  • Addition: Add the solid this compound to the solvent slowly to prevent splashing.

  • Sealing: Cap the vessel immediately after addition. If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.

Emergency Response Procedures

Immediate and correct action is critical to mitigating the consequences of an exposure or spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Chemical Spill Response

SpillResponse

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: If the spill is large, involves a fire, or you are unsure how to proceed, call your institution's emergency response team.

  • For Minor Spills (if trained to do so):

    • Ensure you are wearing the full PPE protocol.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a designated, labeled container for halogenated waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Managing Halogenated Waste

Due to the fluorine atom, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .

  • Waste Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal, which typically involves high-temperature incineration.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, weighing paper, and empty containers should be placed in a clearly labeled, sealed container marked "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions or waste solvents from cleaning should be collected in a sealed, compatible container labeled "Halogenated Liquid Waste." The container must list all chemical constituents.

  • Disposal: All waste must be disposed of through your institution's official chemical waste management program. Do not pour any amount down the drain.

By adhering to this comprehensive guide, researchers can handle this compound with a high degree of confidence and safety, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoroquinolin-3-ol
Reactant of Route 2
7-Fluoroquinolin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.